molecular formula C6H8BrNOS B1344341 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol CAS No. 879488-37-6

2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol

Cat. No.: B1344341
CAS No.: 879488-37-6
M. Wt: 222.11 g/mol
InChI Key: JTHVMHSSQOPBCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol is a useful research compound. Its molecular formula is C6H8BrNOS and its molecular weight is 222.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-bromo-1,3-thiazol-2-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNOS/c1-6(2,9)5-8-3-4(7)10-5/h3,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTHVMHSSQOPBCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC=C(S1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40627710
Record name 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879488-37-6
Record name 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole derivatives are a cornerstone in medicinal chemistry and materials science, owing to their diverse biological activities and unique electronic properties. The thiazole ring is a key structural motif in numerous pharmaceuticals, including antimicrobial, anti-inflammatory, and anticancer agents. The introduction of various substituents onto the thiazole scaffold allows for the fine-tuning of its physicochemical and biological properties. This guide provides a comprehensive overview of the synthesis and characterization of a specific thiazole derivative, 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol, a valuable building block for further chemical exploration.

The presence of a bromine atom at the 5-position of the thiazole ring offers a reactive handle for subsequent cross-coupling reactions, enabling the introduction of a wide array of functional groups. The tertiary alcohol moiety at the 2-position, a propan-2-ol group, can influence the molecule's solubility and potential for hydrogen bonding interactions with biological targets. This technical guide will detail a robust synthetic protocol for the preparation of this compound, outline its comprehensive characterization using modern analytical techniques, and discuss its potential applications in drug discovery and materials science.

Synthesis Protocol

The synthesis of this compound is achieved through a selective lithium-halogen exchange at the 2-position of 2,5-dibromothiazole, followed by quenching with an appropriate electrophile, in this case, acetone. This method is highly effective for the regioselective functionalization of polyhalogenated heterocycles.

Causality Behind Experimental Choices

The choice of n-butyllithium as the organolithium reagent is critical. It is a strong, non-nucleophilic base that selectively performs a lithium-halogen exchange at the more acidic C-2 position of the thiazole ring over the C-5 position. The reaction is conducted at a very low temperature (-78 °C) to prevent side reactions, such as deprotonation at other positions or decomposition of the organolithium intermediate. Anhydrous conditions are paramount, as organolithium reagents react violently with water. Tetrahydrofuran (THF) is an ideal solvent as it is aprotic and can solvate the lithium cation, stabilizing the organolithium intermediate. The subsequent reaction with acetone, a simple ketone, introduces the desired propan-2-ol functionality.

Experimental Workflow Diagram

Synthesis_Workflow Synthesis Workflow of this compound cluster_materials Starting Materials & Reagents cluster_reaction Reaction Steps cluster_workup Workup & Purification cluster_product Final Product SM 2,5-Dibromothiazole Step1 Dissolve 2,5-Dibromothiazole in anhydrous THF under Argon atmosphere. SM->Step1 R1 n-Butyllithium (n-BuLi) Step3 Slowly add n-BuLi solution dropwise while maintaining the temperature at -78 °C. R1->Step3 S1 Anhydrous Tetrahydrofuran (THF) S1->Step1 E1 Acetone Step5 Add acetone dropwise to the reaction mixture at -78 °C. E1->Step5 Step2 Cool the solution to -78 °C (dry ice/acetone bath). Step1->Step2 Step2->Step3 Step4 Stir the mixture at -78 °C for 1 hour to ensure complete lithiation. Step3->Step4 Step4->Step5 Step6 Allow the reaction to warm to room temperature and stir for several hours. Step5->Step6 Step7 Quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl). Step6->Step7 Step8 Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Step7->Step8 Step9 Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Step8->Step9 Step10 Concentrate the organic phase under reduced pressure. Step9->Step10 Step11 Purify the crude product by column chromatography on silica gel. Step10->Step11 FP This compound Step11->FP Molecular_Structure Molecular Structure of this compound Thiazole   NC--CS   Br Br Br->Thiazole:C5 at C5 Propanol C(CH3)2OH Propanol->Thiazole:C1 at C2

An In-depth Technical Guide to the Physicochemical Properties of 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Key Heterocyclic Intermediate

In the landscape of modern drug discovery and materials science, heterocyclic compounds form the bedrock of innovation. Among these, thiazole derivatives have garnered significant attention due to their diverse pharmacological activities and versatile chemical properties.[1] This guide provides a comprehensive technical overview of a specific, yet highly promising, building block: 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol. As an intermediate, its strategic functionalization—a tertiary alcohol on a brominated thiazole scaffold—offers a gateway to a multitude of novel molecular architectures. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a detailed exploration of its synthesis, physicochemical characteristics, and potential applications, thereby empowering its effective utilization in pioneering research endeavors.

Molecular Structure and Identification

The foundational step in understanding any chemical entity is to establish its precise molecular identity. This compound is a substituted heterocyclic compound with the following key identifiers:

PropertyValueSource
CAS Number 879488-37-6[2][3]
Molecular Formula C₆H₈BrNOS[2]
Molecular Weight 222.10 g/mol [2]
Exact Mass 220.95100 u[2]
IUPAC Name This compound

The structure, depicted below, features a central 1,3-thiazole ring, which is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This core is substituted at the 2-position with a propan-2-ol group and at the 5-position with a bromine atom. The bromine atom serves as a valuable synthetic handle for further chemical modifications, such as cross-coupling reactions, while the tertiary alcohol provides a site for esterification, etherification, or other derivatizations.

Synthesis_Pathway cluster_reactants Reactants cluster_product Product reactant1 2-Acetyl-5-bromothiazole product This compound reactant1->product 1. Diethyl ether, 0 °C to rt 2. Aqueous NH4Cl workup reactant2 CH3MgBr (Methylmagnesium bromide) reactant2->product fragmentation_pathway M [M]+• m/z 221/223 frag1 [M - CH3]+ m/z 206/208 M->frag1 - •CH3 (α-cleavage) frag2 [M - H2O]+• m/z 203/205 M->frag2 - H2O (dehydration)

References

Spectroscopic Characterization of 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol. The structural elucidation of this molecule is paramount for its application in medicinal chemistry and materials science, where the thiazole moiety is a key pharmacophore.[1][2][3] This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the experimental methodologies and the interpretation of the spectral features that define the molecule's unique chemical architecture.

Molecular Structure and Spectroscopic Overview

The chemical structure of this compound, with the CAS number 879488-37-6 and molecular formula C₆H₈BrNOS, forms the basis for the interpretation of its spectroscopic data.[4][5] The molecule incorporates a bromine-substituted thiazole ring attached to a propan-2-ol group. This combination of a heterocyclic aromatic system and a tertiary alcohol functional group gives rise to a distinct set of signals in various spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the constituent atoms.

¹H NMR (Proton NMR)

The ¹H NMR spectrum of this compound is predicted to exhibit three distinct signals corresponding to the different types of protons in the molecule.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.7Singlet1HThiazole C4-H
~ 4.5 - 5.5Singlet (broad)1H-OH
~ 1.6Singlet6H2 x -CH₃

Causality Behind Experimental Choices and Interpretation:

  • The downfield chemical shift of the thiazole proton (C4-H) is attributed to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the adjacent sulfur and nitrogen atoms.[6]

  • The broad singlet for the hydroxyl proton is characteristic of alcohols and is due to chemical exchange with trace amounts of water in the solvent. Its chemical shift can vary with concentration and temperature.

  • The two methyl groups are chemically equivalent, resulting in a single, sharp singlet that integrates to six protons.

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~ 170Thiazole C2
~ 145Thiazole C4
~ 115Thiazole C5-Br
~ 70C(CH₃)₂OH
~ 25-CH₃

Expertise in Interpretation:

  • The C2 carbon of the thiazole ring is expected to be the most downfield due to its attachment to two heteroatoms (N and S).

  • The carbon bearing the bromine atom (C5) will be significantly shielded compared to an unsubstituted thiazole.

  • The two methyl carbons are equivalent and will appear as a single peak in the upfield region of the spectrum.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=N, and C-S bonds.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3200 - 3600 (broad)O-H stretchAlcohol
2950 - 3000C-H stretch (sp³)Methyl
~ 3100C-H stretch (sp²)Thiazole
1600 - 1650C=N stretchThiazole
1400 - 1500C=C stretch (aromatic)Thiazole
600 - 700C-S stretchThiazole

Trustworthiness of Protocol:

To obtain a reliable IR spectrum, the sample should be free of water to avoid interference with the broad O-H band of the alcohol. The use of a KBr pellet or a thin film on a salt plate is a standard and validated method for solid and liquid samples, respectively.[8] The presence of the broad O-H band is a key diagnostic feature for the alcohol functionality.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Predicted Fragmentation Pattern:

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br).

m/z (mass-to-charge ratio) Proposed Fragment Ion
221/223[C₆H₈BrNOS]⁺ (Molecular Ion)
206/208[M - CH₃]⁺
164/166[5-Bromo-1,3-thiazol-2-yl-C=O]⁺
59[C(CH₃)₂OH]⁺

Authoritative Grounding in Fragmentation Analysis:

The fragmentation is likely to initiate with the loss of a methyl group to form a stable tertiary carbocation. Alpha-cleavage is a common fragmentation pathway for alcohols.[10][11] The thiazole ring itself is relatively stable, and its fragmentation would occur at higher energies.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. Standard pulse sequences should be employed.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to tetramethylsilane (TMS) at 0.00 ppm.

IR Spectroscopy
  • Sample Preparation: For a solid sample, grind a small amount with dry potassium bromide (KBr) and press into a thin pellet. For a liquid, a drop can be placed between two salt (NaCl or KBr) plates.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-300).

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.

Visualizations

Molecular Structure

MS_Fragmentation M [C₆H₈BrNOS]⁺ m/z = 221/223 M_minus_CH3 [M - CH₃]⁺ m/z = 206/208 M->M_minus_CH3 - CH₃ Fragment2 [C₃H₇O]⁺ m/z = 59 M->Fragment2 cleavage Fragment1 [C₄H₂BrNOS]⁺ m/z = 164/166 M_minus_CH3->Fragment1 - C₂H₄

References

An In-depth Technical Guide to 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol (CAS 879488-37-6): Properties and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol, registered under CAS number 879488-37-6, is a pivotal heterocyclic building block in modern medicinal chemistry. While not an active pharmaceutical ingredient (API) itself, its significance lies in its role as a key intermediate in the synthesis of potent therapeutic agents. This technical guide provides an in-depth analysis of the properties, synthesis, and applications of this compound, with a particular focus on its integral role in the production of the BRAF inhibitor, Dabrafenib. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important synthetic intermediate.

Physicochemical Properties

This compound is a solid at room temperature with the molecular formula C₆H₈BrNOS and a molecular weight of 222.11 g/mol .[1] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
CAS Number 879488-37-6[1]
Molecular Formula C₆H₈BrNOS[1]
Molecular Weight 222.11 g/mol [1]
Physical Form Solid[1]
Boiling Point (Predicted) 272.6 ± 20.0 °C[2]
Density (Predicted) 1.632 ± 0.06 g/cm³[2]
pKa (Predicted) 12.87 ± 0.29[2]

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The proton NMR spectrum is expected to show a singlet for the proton on the thiazole ring (C4-H). The two methyl groups of the propan-2-ol moiety would likely appear as a singlet, and the hydroxyl proton would present as a broad singlet, the chemical shift of which can be concentration-dependent.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The carbon NMR spectrum will display distinct signals for the carbon atoms of the thiazole ring and the propan-2-ol group. The carbon bearing the bromine atom (C5) and the carbon attached to the propan-2-ol group (C2) will have characteristic chemical shifts. The two methyl carbons of the propan-2-ol group are equivalent and will therefore show a single resonance.

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Characteristic peaks for the C-Br stretching and the aromatic C-N and C-S stretching vibrations of the thiazole ring are also expected.

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity, which is indicative of the presence of a bromine atom. Fragmentation patterns would likely involve the loss of a methyl group, a water molecule, or cleavage of the bond between the thiazole ring and the propan-2-ol group.

Synthesis of this compound

The synthesis of this compound is a critical step in the overall synthesis of Dabrafenib. A common and efficient method involves the lithiation of a suitable bromothiazole precursor followed by quenching with acetone.

Experimental Protocol: Synthesis via Lithiation

This protocol is a representative procedure based on established organometallic chemistry principles for the synthesis of tertiary alcohols from halogenated heterocycles.

Materials:

  • 2,5-Dibromothiazole

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Acetone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 2,5-dibromothiazole and anhydrous THF under a nitrogen atmosphere.

  • Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature below -70 °C. The reaction is stirred at this temperature for 1 hour. This step selectively replaces one of the bromine atoms with lithium.

  • Quenching with Acetone: Acetone (1.2 equivalents) is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. The reaction is stirred at -78 °C for an additional 2 hours and then allowed to warm to room temperature overnight.

  • Work-up: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a solid.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Organolithium reagents like n-BuLi are extremely reactive towards water and protic solvents. Therefore, all glassware must be flame-dried, and anhydrous solvents must be used to prevent quenching of the reagent and ensure the desired reaction proceeds.

  • Low Temperature (-78 °C): The lithiation reaction is highly exothermic and needs to be performed at low temperatures to control the reaction rate, prevent side reactions such as decomposition of the organolithium reagent, and ensure selective mono-lithiation.

  • Order of Addition: The dropwise addition of n-BuLi to the bromothiazole ensures that the concentration of the highly reactive organolithium reagent remains low, minimizing side reactions. Similarly, the slow addition of acetone to the lithiated intermediate controls the exothermic quenching reaction.

Application in the Synthesis of Dabrafenib

This compound is a crucial precursor in the multi-step synthesis of Dabrafenib, a potent and selective inhibitor of the BRAF kinase, which is used in the treatment of certain types of cancer.[3] The synthesis of Dabrafenib involves the coupling of this bromothiazole intermediate with other key fragments.

Workflow for Dabrafenib Synthesis Utilizing this compound:

The following diagram illustrates the pivotal role of this compound in a representative synthetic route to Dabrafenib.

Dabrafenib_Synthesis cluster_0 Synthesis of Key Intermediate cluster_1 Dabrafenib Core Assembly 2,5-Dibromothiazole 2,5-Dibromothiazole Lithiation Lithiation 2,5-Dibromothiazole->Lithiation n-BuLi, THF, -78 °C Quench_Acetone Quench_Acetone Lithiation->Quench_Acetone Acetone CAS_879488_37_6 This compound Quench_Acetone->CAS_879488_37_6 Coupling_Reaction Coupling_Reaction CAS_879488_37_6->Coupling_Reaction Other_Fragments Other Synthetic Fragments Other_Fragments->Coupling_Reaction e.g., Suzuki or Stille Coupling Dabrafenib_Precursor Dabrafenib Precursor Coupling_Reaction->Dabrafenib_Precursor Final_Steps Final_Steps Dabrafenib_Precursor->Final_Steps Further Functionalization Dabrafenib Dabrafenib Final_Steps->Dabrafenib

Caption: Synthetic workflow for Dabrafenib highlighting the role of this compound.

Mechanism of Action in Dabrafenib's Therapeutic Effect

While this compound is a synthetic intermediate, understanding the mechanism of the final product, Dabrafenib, provides context for its importance. Dabrafenib is a selective inhibitor of the BRAF kinase, a key component of the MAPK/ERK signaling pathway.[1] In many cancers, a specific mutation in the BRAF gene (V600E) leads to constitutive activation of this pathway, promoting uncontrolled cell proliferation and survival. Dabrafenib binds to the ATP-binding site of the mutated BRAF kinase, inhibiting its activity and thereby blocking downstream signaling, which ultimately leads to tumor cell growth inhibition and apoptosis.

The following diagram illustrates the MAPK/ERK signaling pathway and the inhibitory action of Dabrafenib.

MAPK_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS Activates BRAF_V600E BRAF (V600E Mutant) RAS->BRAF_V600E Activates MEK MEK BRAF_V600E->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Dabrafenib Dabrafenib Dabrafenib->BRAF_V600E Inhibits

Caption: The MAPK/ERK signaling pathway and the inhibitory action of Dabrafenib on the mutated BRAF kinase.

Conclusion

This compound (CAS 879488-37-6) is a compound of significant interest to the pharmaceutical and organic synthesis communities. Its value is intrinsically linked to its role as a key building block in the synthesis of Dabrafenib, a life-saving medication for patients with specific cancer mutations. A thorough understanding of its properties, synthesis, and handling is essential for any researcher or professional involved in the development and manufacturing of this important therapeutic agent. The synthetic protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for the scientific community, fostering further innovation in the field of medicinal chemistry.

References

An In-depth Technical Guide to the Biological Activity Screening of Novel Bromothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Rationale and Potential of Bromothiazole Scaffolds

The thiazole ring is a cornerstone scaffold in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4][5] The introduction of a bromine atom to the thiazole nucleus—creating bromothiazole derivatives—serves as a strategic modification for medicinal chemists. Bromine, as a halogen, can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and, crucially, its binding affinity to biological targets through halogen bonding. This guide provides a technical framework for the systematic biological evaluation of novel bromothiazole derivatives, designed for researchers and drug development professionals. The methodologies described herein are grounded in established, robust screening principles to ensure the generation of reliable and translatable data.

Part 1: The Strategic Screening Cascade

A successful screening campaign is not a random assortment of assays but a logical, tiered progression. The objective is to efficiently identify promising "hit" compounds from a library of novel derivatives and progressively characterize their biological activity. Our approach is structured as a cascade, moving from broad primary screens to more specific secondary and mechanistic assays.

// Connections Cytotoxicity -> DoseResponse [label="Active Hits", color="#34A853"]; Antimicrobial -> DoseResponse [label="Active Hits", color="#34A853"]; DoseResponse -> Apoptosis [color="#4285F4"]; DoseResponse -> CellCycle [color="#4285F4"]; Apoptosis -> Pathway [color="#EA4335"]; CellCycle -> Pathway [color="#EA4335"]; Pathway -> Target [color="#FBBC05"]; }

Caption: A tiered approach to screening novel bromothiazole derivatives.

Part 2: Primary Screening – Identifying Anticancer and Antimicrobial Potential

The initial tier of screening is designed for high-throughput evaluation to cast a wide net and identify any significant biological activity. We will focus on two of the most prominent therapeutic areas for thiazole derivatives: oncology and infectious diseases.[6][7]

In Vitro Anticancer Activity: Cytotoxicity Screening

The foundational assay to determine anticancer potential is a cytotoxicity screen. The MTT assay is a robust, reliable, and widely adopted colorimetric method for this purpose.[8][9]

Causality Behind Experimental Choices:

  • Principle: The assay's core lies in the enzymatic reduction of the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan crystals. This reaction is catalyzed by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria.[9] The quantity of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.

  • Cell Line Selection: It is crucial to screen against a panel of cancer cell lines rather than a single line. This provides a broader understanding of a compound's spectrum of activity. A standard choice is the NCI-60 panel, but a representative selection could include:

    • MCF-7: A breast cancer cell line (adenocarcinoma).

    • HT-29: A colorectal cancer cell line (adenocarcinoma).[10]

    • SaOS-2: An osteosarcoma cell line, representing a different cancer type.[11]

  • Controls (Self-Validation): Every plate must include:

    • Vehicle Control (e.g., 0.1% DMSO): To ensure the solvent used to dissolve the compounds has no inherent toxicity.

    • Positive Control (e.g., Doxorubicin): A known cytotoxic drug to validate that the assay is performing correctly and the cells are responsive.

    • Blank Control (Media only): To establish the background absorbance.

MTT_Workflow A 1. Seed Cells (e.g., 5x10^3 cells/well) in 96-well plate. Incubate 24h. B 2. Treat Cells with Bromothiazole Derivatives (serial dilutions) & Controls. Incubate 48-72h. A->B C 3. Add MTT Reagent (e.g., 0.5 mg/mL final conc.). Incubate 4h. B->C D 4. Solubilize Formazan (e.g., add 150 µL DMSO). Shake 15 min. C->D E 5. Read Absorbance (570 nm) using a plate reader. D->E F 6. Calculate % Viability and determine IC50 values. E->F

Caption: Standard workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of each bromothiazole derivative (e.g., 10 mM in DMSO). Perform serial dilutions in culture medium to create a range of desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds, vehicle control, or positive control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂. The incubation time should be consistent across experiments.

  • MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[12] Incubate for an additional 4 hours. During this time, viable cells will convert the MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[13]

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value for each active compound.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

Thiazole derivatives are known to possess significant antimicrobial properties.[7] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15]

Causality Behind Experimental Choices:

  • Principle: This method provides a quantitative result (the MIC value) by challenging bacteria with serial dilutions of the test compound in a liquid growth medium.[16][15][17]

  • Organism Selection: A representative panel should include both Gram-positive and Gram-negative bacteria to assess the spectrum of activity. Standard choices include:

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213)

    • Gram-negative: Escherichia coli (e.g., ATCC 25922)

  • Controls (Self-Validation):

    • Growth Control: Wells containing only broth and the bacterial inoculum, to confirm the bacteria can grow under the assay conditions.[16]

    • Sterility Control: Wells containing only broth, to check for contamination of the medium.[16]

    • Positive Control: A known antibiotic (e.g., Ampicillin or Norfloxacin) to validate the assay's sensitivity.[7]

Detailed Protocol: Broth Microdilution for MIC Determination

  • Compound Preparation: In a sterile 96-well round-bottom plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells. Add 100 µL of the test compound (at 2x the highest desired concentration) to the first column of wells.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard the final 100 µL from the tenth column. This creates a range of decreasing compound concentrations.[18]

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh (18-24 hour) culture. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the wells.[17]

  • Inoculation: Inoculate each well (except the sterility control wells) with 5 µL of the standardized bacterial inoculum.[18] The final volume in each well will be approximately 100-105 µL.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours under ambient air conditions.[14][15]

  • Result Interpretation: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well remains clear).[16]

Part 3: Data Interpretation and Advancing "Hits"

The primary screen will generate a significant amount of data. The goal is to identify "hits" that warrant further investigation.

Presenting Quantitative Data

Summarize the IC₅₀ and MIC values in a clear, tabular format for easy comparison. This allows for the initial identification of structure-activity relationships (SAR).

Table 1: Representative Anticancer Activity Data (IC₅₀ in µM)

Compound IDSubstitution PatternMCF-7 (Breast)HT-29 (Colon)SaOS-2 (Bone)
BromoTh-012-bromo, 4-phenyl15.222.5>100
BromoTh-022-bromo, 4-(4-Cl-Ph)7.89.145.3
BromoTh-032-bromo, 4-(4-F-Ph)8.111.250.1
Doxorubicin(Positive Control)0.81.20.9

Table 2: Representative Antimicrobial Activity Data (MIC in µg/mL)

Compound IDSubstitution PatternS. aureus (Gram +)E. coli (Gram -)
BromoTh-012-bromo, 4-phenyl64>128
BromoTh-022-bromo, 4-(4-Cl-Ph)1632
BromoTh-032-bromo, 4-(4-F-Ph)816
Ampicillin(Positive Control)0.54
Secondary Assays & Mechanism of Action (MoA) Elucidation

Compounds that demonstrate potent activity (e.g., IC₅₀ or MIC < 10 µM/µg/mL) should be advanced to secondary assays to understand how they work.

For Anticancer Hits:

  • Apoptosis Induction: Many anticancer agents, including thiazole derivatives, work by inducing programmed cell death (apoptosis).[10][19] This can be confirmed using assays like Annexin V/Propidium Iodide staining followed by flow cytometry.

  • Cell Cycle Analysis: Determine if the compounds cause cell cycle arrest at a specific phase (G1, S, or G2/M). This provides insight into the cellular processes being disrupted.[20]

Potential Signaling Pathway: Thiazole derivatives often exert their anticancer effects by modulating key signaling pathways. A common mechanism is the induction of the intrinsic apoptotic pathway.[19][20]

Apoptosis_Pathway Compound Bromothiazole Derivative Mito Mitochondrial Stress Compound->Mito Induces CytoC Cytochrome c Release Mito->CytoC Apaf1 Apoptosome Formation (Apaf-1) CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway often modulated by thiazoles.

Conclusion

This guide outlines a systematic, robust, and technically sound strategy for the initial biological screening of novel bromothiazole derivatives. By employing a tiered approach with validated assays and appropriate controls, researchers can efficiently identify compounds with significant anticancer or antimicrobial potential. The subsequent elucidation of the mechanism of action for the most promising hits is a critical step in transforming a novel chemical entity into a viable lead candidate for drug development.

References

An In-depth Technical Guide to Investigating the Therapeutic Potential of 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The specific compound, 2-(5-bromo-1,3-thiazol-2-yl)propan-2-ol, presents a unique chemical architecture, combining a brominated thiazole ring with a tertiary alcohol. While direct biological data for this compound is scarce, its structural features suggest significant therapeutic potential. This guide provides a comprehensive, hypothesis-driven framework for researchers and drug development professionals to systematically investigate and validate potential therapeutic targets of this promising molecule. We will delve into plausible molecular targets in oncology and inflammation, underpinned by structure-activity relationship (SAR) analyses of analogous compounds, and provide detailed, actionable experimental protocols for target validation.

Introduction to this compound: A Molecule of Interest

The thiazole ring is a privileged heterocyclic motif renowned for its metabolic stability and diverse pharmacological activities.[1] The introduction of a bromine atom at the 5-position of the thiazole ring can significantly modulate the compound's electronic properties and metabolic stability, often enhancing its biological activity. Furthermore, the 2-(propan-2-ol) substituent may influence solubility and introduce specific hydrogen bonding interactions within target proteins. Given the established roles of brominated thiazole derivatives in modulating key signaling pathways, we hypothesize that this compound is a prime candidate for investigation as an inhibitor of protein kinases and inflammatory signaling pathways.

Hypothesized Therapeutic Targets in Oncology

The thiazole nucleus is a common feature in a multitude of anticancer agents.[1][3] Several thiazole-containing compounds have been identified as potent inhibitors of various protein kinases that are critical for cancer cell proliferation, survival, and metastasis.

BRAF Kinase: A Prime Target in Melanoma and Other Cancers

The BRAF protein kinase, particularly the V600E mutant, is a key driver in a significant percentage of melanomas and other cancers. Several approved and investigational BRAF inhibitors feature a thiazole scaffold.[4][5][6] The thiazole ring often participates in crucial hydrogen bonding interactions within the ATP-binding pocket of the kinase.

Hypothesis: this compound acts as an inhibitor of BRAF, particularly the V600E mutant.

Rationale: The core thiazole structure is a known pharmacophore for BRAF inhibition. The bromine atom may enhance binding affinity through halogen bonding or by modifying the electronic landscape of the thiazole ring.

Epidermal Growth Factor Receptor (EGFR): A Target in Lung and Other Epithelial Cancers

EGFR is another well-established target in oncology, and thiazole-containing compounds have been developed as EGFR inhibitors.[5][7] Dual inhibition of EGFR and BRAF is also an emerging therapeutic strategy.[7]

Hypothesis: this compound exhibits inhibitory activity against EGFR.

Rationale: The thiazole moiety can serve as a scaffold to position key functionalities for interaction with the EGFR active site.

Hypothesized Therapeutic Targets in Inflammation

Thiazole derivatives have demonstrated significant anti-inflammatory properties, often through the modulation of key signaling kinases and transcription factors.[8][9]

p38 Mitogen-Activated Protein Kinase (MAPK): A Central Regulator of Inflammation

The p38 MAPK is a critical enzyme in the inflammatory response, regulating the production of pro-inflammatory cytokines such as TNF-α and IL-6. Thiazole-based compounds have been successfully developed as p38 MAPK inhibitors.[10][11][12]

Hypothesis: this compound functions as an inhibitor of p38 MAPK.

Rationale: The structure of the compound aligns with the general pharmacophore model for p38 MAPK inhibitors, where the thiazole ring can occupy the adenine-binding region of the ATP pocket.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB signaling pathway is a master regulator of inflammation and is implicated in numerous inflammatory diseases and cancers.[13][14][15] Inhibition of upstream kinases that activate this pathway is a viable therapeutic strategy.

Hypothesis: this compound inhibits the NF-κB signaling pathway.

Rationale: By targeting upstream kinases like p38 MAPK, the compound could indirectly inhibit the activation of NF-κB.

Experimental Validation of Therapeutic Targets

A systematic and rigorous experimental approach is essential to validate the hypothesized targets of this compound.[16][17][18][19] The following section outlines a comprehensive workflow for target validation.

Initial Cellular Screening: Assessing Antiproliferative and Anti-inflammatory Activity

The first step is to evaluate the compound's general cytotoxic and anti-inflammatory effects in relevant cell lines.

Experimental Workflow for Initial Cellular Screening

workflow cluster_oncology Oncology Screening cluster_inflammation Inflammation Screening CancerCells Cancer Cell Lines (e.g., A375, WM266.4) MTT_Assay_Cancer MTT/MTS Assay (Cell Viability) CancerCells->MTT_Assay_Cancer Treat with compound IC50_Cancer Determine IC50 MTT_Assay_Cancer->IC50_Cancer Analyze results ImmuneCells Immune Cell Lines (e.g., THP-1, RAW 264.7) LPS_Stimulation LPS Stimulation ImmuneCells->LPS_Stimulation Induce inflammation Cytokine_Assay Cytokine Measurement (ELISA for TNF-α, IL-6) LPS_Stimulation->Cytokine_Assay Treat with compound IC50_Inflammation Determine IC50 Cytokine_Assay->IC50_Inflammation Analyze results

Caption: Initial screening workflow for oncology and inflammation.

Protocol 1: Cell Viability (MTT/MTS) Assay [20][21]

  • Cell Seeding: Plate cancer cells (e.g., A375 for BRAF V600E mutant melanoma) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT/MTS Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 1-4 hours at 37°C.[20][21]

  • Solubilization and Absorbance Reading: If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (typically 490-570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.

Target-Specific Validation: Biochemical and Cellular Assays

Following the initial screening, the next step is to investigate the direct interaction of the compound with its hypothesized molecular targets.

Signaling Pathway for Target Validation

signaling_pathway cluster_kinase Kinase Inhibition cluster_western Western Blot Analysis Compound This compound Kinase Target Kinase (BRAF, EGFR, p38 MAPK) Compound->Kinase Inhibits Substrate Substrate Kinase->Substrate Phosphorylates Phosphorylation Phosphorylation Substrate->Phosphorylation CellLysate Cell Lysate SDS_PAGE SDS-PAGE CellLysate->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Antibody Primary & Secondary Antibody Probing Transfer->Antibody Detection Detection Antibody->Detection

Caption: Workflow for kinase inhibition and western blot analysis.

Protocol 2: In Vitro Kinase Inhibition Assay [22][23][24]

  • Reaction Setup: In a microplate, combine the purified recombinant kinase (e.g., BRAF V600E, EGFR, or p38α), a suitable substrate (e.g., a specific peptide), and ATP in a kinase assay buffer.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction wells. Include a positive control (a known inhibitor of the kinase) and a negative control (DMSO).

  • Kinase Reaction: Initiate the reaction by adding ATP and incubate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection: Measure kinase activity by quantifying the amount of ADP produced or the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™) or fluorescence-based assays.[22][25]

  • IC50 Determination: Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Protocol 3: Western Blotting for Phosphorylated Protein Levels [26][27][28][29]

  • Cell Treatment and Lysis: Treat the appropriate cell lines with this compound at various concentrations for a specific duration. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).[28]

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-ERK for the BRAF pathway, phospho-p38, or phospho-IκBα for the NF-κB pathway). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the effect of the compound on protein phosphorylation.

In Vivo Validation: Efficacy in Animal Models

If the in vitro data is promising, the final step in preclinical validation is to assess the compound's efficacy in a living organism.[30][31]

Experimental Workflow for In Vivo Xenograft Model

xenograft_workflow cluster_invivo In Vivo Xenograft Model TumorImplantation Implant Human Cancer Cells into Immunocompromised Mice TumorGrowth Allow Tumors to Establish TumorImplantation->TumorGrowth Treatment Administer Compound or Vehicle TumorGrowth->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint Analysis (Tumor Excision, Histology) Monitoring->Endpoint

Caption: Workflow for in vivo efficacy testing in a xenograft model.

Protocol 4: Human Tumor Xenograft Model for Anticancer Efficacy [30][32][33][34]

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A375) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomly assign the mice to treatment and control groups.

  • Compound Administration: Administer this compound to the treatment group via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight and perform histological and immunohistochemical analyses to assess cell proliferation, apoptosis, and target modulation within the tumor tissue.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Summary of In Vitro Activity of this compound

AssayCell Line / TargetIC50 (µM)
Cell ViabilityA375 (BRAF V600E)
Cell ViabilityEGFR-dependent cell line
Cytokine Release (TNF-α)THP-1
Kinase InhibitionBRAF V600E
Kinase InhibitionEGFR
Kinase Inhibitionp38 MAPK

Table 2: Summary of In Vivo Efficacy in Xenograft Model

Treatment GroupMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle ControlN/A
Compound (Dose 1)
Compound (Dose 2)

Conclusion

This technical guide provides a robust, hypothesis-driven framework for the systematic evaluation of the therapeutic potential of this compound. By leveraging the extensive knowledge of the thiazole scaffold in medicinal chemistry, we have proposed plausible molecular targets in oncology and inflammation. The detailed experimental protocols provided herein will enable researchers to rigorously test these hypotheses and elucidate the mechanism of action of this promising compound. The successful validation of these targets will pave the way for further preclinical and clinical development of this compound as a novel therapeutic agent.

References

An In-Depth Technical Guide to the In Silico Modeling of 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: From a Novel Molecule to Mechanistic Insight

In modern drug discovery, the journey from identifying a novel chemical entity to understanding its therapeutic potential is both time-consuming and resource-intensive.[1][2][3] The compound 2-(5-bromo-1,3-thiazol-2-yl)propan-2-ol, characterized by its brominated thiazole core, represents such a starting point. The thiazole ring is a well-established pharmacophore present in numerous approved drugs, known to impart a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5][6] However, for this specific molecule, the biological target and mechanism of action remain undefined.

This guide provides a comprehensive, technically-grounded workflow for the in silico characterization of this compound. We will move beyond a simple recitation of steps to explain the critical reasoning behind each methodological choice. Our approach is designed to be a self-validating system, generating not just data, but robust, testable hypotheses that can accelerate and guide subsequent experimental validation. We will navigate the logical progression from identifying potential protein targets to meticulously modeling the molecular interactions, assessing their stability, and predicting the compound's drug-likeness.

Part 1: Target Identification via Reverse Docking: Casting a Wide Net

Expertise & Experience: When the target of a bioactive compound is unknown, our first objective is not to guess, but to systematically survey the landscape of possibilities. The most powerful in silico technique for this purpose is reverse docking . This computational strategy inverts the typical docking paradigm: instead of screening a library of ligands against a single target, we screen our single ligand—this compound—against a vast library of protein structures. This allows us to generate a ranked list of potential binding partners, forming the basis of our investigation.

Experimental Protocol: Reverse Docking Workflow
  • Ligand Preparation (The "Bait"):

    • Action: Obtain the 2D structure of this compound (e.g., from its SMILES string) and convert it into a 3D conformation using a tool like Open Babel.

    • Causality: A realistic 3D structure is essential for accurate docking. The subsequent step, energy minimization (using a force field like MMFF94), is critical to relieve any steric strain and arrive at a low-energy, stable conformation that is more representative of its state in a biological system.

  • Target Library Curation (The "Fish"):

    • Action: Select a comprehensive and relevant library of protein structures. A common choice is a filtered subset of the Protein Data Bank (PDB), particularly structures with known binding sites (e.g., the sc-PDB database).

    • Causality: The quality of the target library directly dictates the quality of the output. A well-curated library focusing on the human proteome, and perhaps enriched with targets known to be modulated by other thiazole derivatives, increases the probability of identifying a biologically relevant interaction.

  • High-Throughput Docking Execution:

    • Action: Employ a validated docking program, such as AutoDock Vina, to systematically dock the prepared ligand into the binding site of every protein in the curated library.[7]

    • Causality: AutoDock Vina is chosen for its balance of speed and accuracy, which is crucial for screening thousands of targets. The scoring function provides a rapid estimation of binding affinity, allowing us to rank all potential interactions.[8]

  • Hit-List Generation and Analysis:

    • Action: Rank all protein targets based on their predicted binding affinity (e.g., kcal/mol) for the ligand.

    • Causality: The raw score is our primary filter. A lower binding energy suggests a more favorable interaction. However, this is only a preliminary filter. True scientific insight comes from the contextual analysis: Are the top-ranked targets functionally related? For instance, do we see an enrichment of kinases, proteases, or nuclear receptors? This functional clustering provides stronger evidence than a single high-ranking, but isolated, target.

cluster_workflow Overall In Silico Modeling Workflow Target_ID Part 1: Target Identification (Reverse Docking) Docking Part 2: Interaction Analysis (Molecular Docking) Target_ID->Docking Select Prioritized Target MD_Sim Part 3: Stability Assessment (Molecular Dynamics) Docking->MD_Sim Input Best Docked Pose ADMET Part 4: Drug-Likeness Profile (ADMET Prediction) MD_Sim->ADMET Confirm Stable Binding Validation Experimental Validation (Hypothesis Testing) ADMET->Validation Candidate for In Vitro Assay

Caption: High-level workflow for in silico characterization.

Part 2: Deep Dive into Binding - Detailed Molecular Docking

Expertise & Experience: Having prioritized a putative target from our reverse docking screen (for this guide, we will proceed with a hypothetical enzyme target, "Enzyme-X," a kinase implicated in inflammatory pathways), we now shift our focus from breadth to depth. The objective is to elucidate the precise binding mode of our compound. This involves predicting its orientation, conformation, and the specific molecular interactions—such as hydrogen bonds and hydrophobic contacts—that anchor it within the enzyme's active site.

Experimental Protocol: Focused Molecular Docking
  • Receptor Preparation:

    • Action: Download the crystal structure of Enzyme-X from the Protein Data Bank (PDB).[10] Using a molecular modeling suite like AutoDock Tools, remove all non-essential components: water molecules, co-solvents, and any co-crystallized ligands.[7][11] Add polar hydrogens and compute Gasteiger charges.

    • Causality: Water molecules are typically displaced upon ligand binding and can interfere with the docking algorithm. Removing the original ligand vacates the binding site for our compound. The addition of hydrogens and the assignment of partial charges are absolutely critical for the accurate calculation of electrostatic and hydrogen bonding interactions, which are governed by the force field.

  • Ligand Preparation:

    • Action: Re-load the energy-minimized 3D structure of this compound. Define its rotatable bonds.

    • Causality: The docking algorithm will explore the conformational space of the ligand by rotating these bonds. Correctly defining them allows for a thorough yet computationally efficient search for the optimal binding pose.

  • Binding Site Definition (Grid Box Generation):

    • Action: Define a 3D grid box that encompasses the entire active site of Enzyme-X. The center of the box should be the geometric center of the active site, and its dimensions should be large enough to allow the ligand to move and rotate freely.

    • Causality: The docking software calculates interaction energies on this grid. A box that is too small may artificially constrain the ligand and miss the true binding pose. A box that is too large dramatically increases computation time with no added benefit. If the original PDB structure contained a ligand, its position is the ideal guide for centering the grid box.

  • Execution of Docking Simulation:

    • Action: Run the docking simulation using an algorithm like the Lamarckian Genetic Algorithm (LGA) in AutoDock.[] Set the number of runs to a high value (e.g., 100) to ensure a comprehensive search of the conformational space.

    • Causality: The LGA is a sophisticated search algorithm that balances exploration of new positions (global search) with refinement of promising poses (local search). Multiple independent runs are essential to ensure that the algorithm is not getting trapped in a local energy minimum and that the lowest-energy pose found is reproducible and therefore credible.

  • Analysis and Visualization of Results:

    • Action: The primary output is a set of docked poses ranked by binding energy. Analyze the top-ranked pose using a visualization tool like PyMOL or UCSF Chimera.[13] Identify and measure key interactions (hydrogen bonds, π-π stacking, hydrophobic contacts).

    • Causality: The binding energy gives a quantitative estimate of affinity, but the true insight lies in the qualitative analysis of the binding pose. A credible pose will show chemically sensible interactions. For example, the hydroxyl group on our compound should ideally be acting as a hydrogen bond donor or acceptor with a polar residue in the protein. The bromine atom could be involved in halogen bonding or hydrophobic interactions.

Data Presentation: Docking Interaction Summary
MetricValue / DescriptionRationale
Binding Affinity -8.5 kcal/mol (Hypothetical)Lower values indicate stronger predicted binding. This value is competitive for a potential inhibitor.
Interacting Residues LYS-72, GLU-91, LEU-135, PHE-146These are the specific amino acids in the active site that form contacts with the ligand.
Hydrogen Bonds Ligand OH --- LYS-72 (Backbone O)A 2.8 Å hydrogen bond, a strong interaction anchoring the ligand in the pocket.
Hydrophobic Contacts Thiazole Ring --- LEU-135, PHE-146Van der Waals interactions with nonpolar residues, contributing to binding stability.

Part 3: From Static Pose to Dynamic Stability: Molecular Dynamics (MD) Simulation

Expertise & Experience: A significant limitation of molecular docking is that it provides a static, time-independent snapshot of the interaction in a vacuum.[14] Biological systems, however, are dynamic and solvated. MD simulations address this by modeling the movement of every atom in the protein-ligand complex over time, providing a much more realistic assessment of the binding stability. A stable docked pose should remain within the binding pocket throughout the simulation.

Experimental Protocol: Protein-Ligand MD Simulation
  • System Preparation:

    • Action: Take the highest-ranked protein-ligand complex from the docking step as the starting structure. Using a tool like GROMACS or AMBER, select an appropriate force field (e.g., CHARMM36m for the protein, CGenFF for the ligand).[15][16] Place the complex in the center of a water box (e.g., TIP3P water model) and add counter-ions (e.g., Na+, Cl-) to neutralize the system's overall charge.

    • Causality: The force field is a set of parameters that defines the potential energy of the system, governing all atomic interactions. The choice of force field is critical for simulation accuracy. Solvating the complex is essential, as water plays a crucial role in mediating biological interactions. Neutralizing the system is required for accurate calculation of long-range electrostatic interactions.

  • Energy Minimization:

    • Action: Perform a steepest descent energy minimization of the entire system.

    • Causality: The initial placement of water and ions can create unfavorable steric clashes. Minimization relaxes the system, removing these high-energy contacts and preparing it for dynamic simulation.

  • System Equilibration:

    • Action: Perform a two-stage equilibration. First, run a short simulation (e.g., 100 ps) in the NVT ensemble (constant Number of particles, Volume, and Temperature), followed by a longer simulation (e.g., 1 ns) in the NPT ensemble (constant Number of particles, Pressure, and Temperature). During equilibration, position restraints are often applied to the protein and ligand heavy atoms, which are gradually released.

    • Causality: The NVT step allows the solvent to equilibrate around the solute while maintaining a constant temperature. The NPT step then allows the system's density to equilibrate to a realistic value under constant pressure. This two-step process ensures the system is at the correct temperature and pressure before the production run, preventing artifacts.

  • Production MD Run:

    • Action: Run the simulation for a substantial period (e.g., 100 nanoseconds) with all restraints removed. Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).

    • Causality: 100 ns is a common timescale to observe the stability of a small molecule in a binding pocket. Longer simulations provide greater confidence but are more computationally expensive. The trajectory file is the raw data for all subsequent analysis.

  • Trajectory Analysis:

    • Action: Analyze the trajectory to assess stability. Key metrics include:

      • Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and protein backbone relative to the starting structure. A stable, low-plotted RMSD over time indicates the complex is not undergoing major conformational changes.

      • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of each protein residue to identify flexible regions.

      • Hydrogen Bond Analysis: Monitor the presence and duration of key hydrogen bonds identified during docking.

    • Causality: A ligand that quickly diffuses out of the binding pocket is unstable. A stable ligand will show a low RMSD value that plateaus over time. High RMSF in loops is expected, but high fluctuation in the binding site could indicate instability. The persistence of key hydrogen bonds throughout the simulation provides strong evidence for a stable and specific interaction.

cluster_md Molecular Dynamics Simulation Protocol Prep System Preparation (Solvate & Neutralize) Min Energy Minimization (Remove Clashes) Prep->Min NVT Equilibration 1 (NVT) (Stabilize Temperature) Min->NVT NPT Equilibration 2 (NPT) (Stabilize Pressure) NVT->NPT Prod Production MD Run (100 ns Simulation) NPT->Prod Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) Prod->Analysis

Caption: Step-by-step molecular dynamics simulation workflow.

Part 4: Predicting Pharmacokinetic Profile: In Silico ADMET

Expertise & Experience: High binding affinity is a necessary, but not sufficient, condition for a successful drug candidate. A compound's journey through the body—its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)—determines its ultimate efficacy and safety.[1][3] Predicting these properties in silico is a cornerstone of modern drug design, allowing us to flag potential liabilities and deprioritize compounds that are likely to fail in later, more expensive clinical stages.[17][18]

Experimental Protocol: ADMET Profiling
  • Tool Selection:

    • Action: Utilize a consensus of well-regarded, freely available web servers for ADMET prediction, such as SwissADME, pkCSM, and PreADMET.[19][20]

    • Causality: Different tools use different algorithms and training datasets.[17] Relying on a single predictor can be misleading. By comparing the outputs from multiple servers, we can identify predictions that are consistent across different models, thereby increasing our confidence in the results.

  • Input and Execution:

    • Action: Input the SMILES string of this compound into each selected server and run the analysis.

    • Causality: The SMILES format is a universal, text-based representation of the chemical structure, ensuring that each tool is analyzing the identical molecule.

  • Analysis of Key Parameters:

    • Action: Collate and interpret the output data, focusing on several key areas:

      • Physicochemical Properties: Molecular Weight, LogP (lipophilicity), H-bond donors/acceptors.

      • Pharmacokinetics (Drug-Likeness): Evaluate against criteria like Lipinski's Rule of Five. Assess predictions for gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration.

      • Metabolism: Check for predicted inhibition of key Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP3A4), which could indicate potential drug-drug interactions.

      • Toxicity: Look for alerts related to mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

    • Causality: Each parameter provides a piece of the puzzle. Lipinski's rules give a general indication of oral bioavailability.[1] GI absorption and BBB permeability predict where the drug can go in the body. CYP inhibition is a major cause of adverse drug reactions. Toxicity flags, especially for hERG inhibition, are significant safety concerns that can halt drug development.

Data Presentation: Predicted ADMET Profile
ParameterPredicted ValueImplication / Desired Outcome
Molecular Weight 238.1 g/mol < 500 Da (Passes Lipinski's Rule)
LogP (Consensus) 1.85Good balance of solubility and permeability (Ideal: 1-3)
H-Bond Donors 1< 5 (Passes Lipinski's Rule)
H-Bond Acceptors 3< 10 (Passes Lipinski's Rule)
GI Absorption HighLikely to be well-absorbed orally.
BBB Permeant NoUnlikely to cross the blood-brain barrier; good for peripherally-acting drugs.
CYP2D6 Inhibitor YesPotential for drug-drug interactions with substrates of this enzyme.
hERG I Inhibition NoLow risk of cardiotoxicity.
AMES Toxicity NoPredicted to be non-mutagenic.

Conclusion: Synthesizing a Data-Driven Hypothesis

This comprehensive in silico workflow has transformed our understanding of this compound from a simple chemical structure to a molecule with a data-driven, hypothetical mechanism of action. We have progressed logically from identifying a plausible therapeutic target (Enzyme-X, a kinase) to detailing its specific binding interactions, confirming the stability of this interaction in a dynamic environment, and establishing a favorable preliminary ADMET profile.

The key takeaway is a testable hypothesis: This compound is a potential inhibitor of Enzyme-X, binding with high affinity via specific hydrogen bonding and hydrophobic interactions. It is predicted to be orally bioavailable with a low risk of major toxicities, though caution is warranted regarding potential CYP2D6-mediated drug interactions.

This in silico model now serves as a critical guide for the next phase of drug discovery. The immediate next steps are experimental: perform an in vitro enzymatic assay to confirm the inhibition of Enzyme-X and conduct cell-based assays to verify its biological effect. The computational model has successfully fulfilled its purpose: to de-risk, accelerate, and focus the path of experimental research, saving invaluable time and resources.

References

Methodological & Application

Application Note & Protocol: A Robust Two-Step Synthesis of 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven guide for the synthesis of 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol, a valuable heterocyclic building block for drug discovery and materials science. Thiazole derivatives are foundational scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs such as the antiretroviral Ritonavir and the antimicrobial Sulfathiazole.[1][2] The protocol detailed herein employs a robust two-step synthetic strategy, beginning with the classic Hantzsch thiazole synthesis to construct the core heterocyclic ring, followed by a regioselective electrophilic bromination at the C5 position. This guide is designed for researchers and process chemists, offering in-depth mechanistic insights, step-by-step experimental procedures, and critical troubleshooting advice to ensure reliable and reproducible outcomes.

Introduction: The Significance of Substituted Thiazoles

The 1,3-thiazole ring is a privileged scaffold in modern chemistry due to its unique electronic properties and ability to engage in hydrogen bonding, making it a frequent component in biologically active compounds.[1][3] The synthesis of specifically substituted thiazoles is therefore of paramount importance. The target molecule, this compound, features key functional groups for further chemical elaboration: a tertiary alcohol for potential esterification or etherification, and a bromine atom at the C5 position, which is ideal for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce molecular complexity.

This guide eschews a direct, one-step Hantzsch synthesis, which would require challenging and less accessible starting materials. Instead, we present a more practical and reliable two-step pathway:

  • Step 1: Hantzsch Synthesis of the intermediate, 2-(1,3-thiazol-2-yl)propan-2-ol, via the condensation of 2-hydroxy-2-methylpropanethioamide and chloroacetaldehyde.

  • Step 2: Regioselective Bromination of the intermediate using N-Bromosuccinimide (NBS) to yield the final product. This approach leverages the inherent nucleophilicity of the C5 position on the thiazole ring for precise functionalization.[3]

Reaction Mechanisms and Scientific Rationale

Step 1: Hantzsch Thiazole Synthesis

First reported in 1887 by Arthur Hantzsch, this reaction remains one of the most efficient methods for constructing the thiazole core.[1][4] It involves the condensation of an α-halocarbonyl compound with a thioamide.[5][6][7]

The mechanism proceeds through three key stages:

  • Nucleophilic Attack: The sulfur atom of the thioamide, acting as a potent nucleophile, attacks the electrophilic carbon of the α-halocarbonyl (chloroacetaldehyde) in a classic SN2 reaction.[8]

  • Intramolecular Cyclization: The nitrogen atom of the resulting intermediate attacks the carbonyl carbon, forming a five-membered heterocyclic ring, a thiazoline alcohol intermediate.

  • Dehydration: An acid- or base-catalyzed elimination of a water molecule from the intermediate yields the stable, aromatic thiazole ring.[5]

Hantzsch_Mechanism Hantzsch Thiazole Synthesis Mechanism Thioamide 2-Hydroxy-2-methyl- propanethioamide Haloaldehyde Chloroacetaldehyde Intermediate1 S-Alkylation Intermediate Thioamide->Intermediate1 + Haloaldehyde->Intermediate1 Intermediate2 Cyclized Intermediate (Thiazoline) Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-(1,3-Thiazol-2-yl)propan-2-ol Intermediate2->Product - H2O (Dehydration) Workflow cluster_0 Step 1: Hantzsch Synthesis cluster_1 Step 2: Bromination A Dissolve Thioamide in Ethanol B Add Chloroacetaldehyde A->B C Reflux (3-4h) B->C D Neutralize (NaHCO3) C->D E Extract (EtOAc) D->E F Purify (Column Chromatography) E->F G Dissolve Intermediate in Acetonitrile (0°C) F->G Intermediate: 2-(Thiazol-2-yl)propan-2-ol H Add NBS Portion-wise G->H I Stir at RT (2-3h) H->I J Quench (Na2S2O3) I->J K Extract (EtOAc) J->K L Purify (Recrystallization) K->L M M L->M Final Product: 2-(5-Bromo-thiazol-2-yl)propan-2-ol

References

Application Notes & Protocols: In Vitro Evaluation of 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Thiazole Derivative

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates.[3] Its versatile nature allows for diverse biological activities. The compound 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol, hereafter referred to as "the compound," is a synthetic molecule featuring this key heterocyclic system.[4] The presence of a bromine atom can enhance biological activity, while the propan-2-ol group may influence its solubility and interactions with biological targets.[1]

This document provides a comprehensive guide for the initial in vitro characterization of this and similar novel thiazole derivatives. We will detail the foundational assays required to profile its biological activity, focusing on two key areas: assessment of its effects on cell viability and proliferation, and its potential to inhibit protein kinase activity. These assays are fundamental in early-stage drug discovery to identify potential therapeutic applications, particularly in oncology.

Compound Details:

PropertyValue
IUPAC Name This compound
CAS Number 879488-37-6[5]
Molecular Formula C₆H₈BrNOS[5]
Molecular Weight 222.10 g/mol [5]
Structure A thiazole ring with a bromo substituent at position 5 and a propan-2-ol group at position 2.

Safety and Handling:

As with any novel chemical entity, appropriate safety precautions are paramount. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6][7] Avoid inhalation of dust or aerosols and prevent contact with skin and eyes.[5] In case of contact, rinse the affected area thoroughly with water.[6] Refer to the material safety data sheet (MSDS) for detailed handling and disposal information.[8]

Foundational Assay I: Cell Viability and Cytotoxicity Screening using the MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[11] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of metabolically active (living) cells. This assay is a crucial first step in determining if the compound has anti-proliferative or cytotoxic effects on cancer cell lines.[12]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Execution cell_seeding 1. Seed cells in a 96-well plate (e.g., 1x10^4 cells/well) cell_adhesion 2. Incubate for 24h (allow cells to adhere) cell_seeding->cell_adhesion compound_addition 3. Add serial dilutions of the compound cell_adhesion->compound_addition incubation 4. Incubate for 48-72h compound_addition->incubation mtt_addition 5. Add MTT solution (final conc. 0.5 mg/mL) incubation->mtt_addition formazan_formation 6. Incubate for 4h at 37°C mtt_addition->formazan_formation solubilization 7. Add solubilization solution (e.g., DMSO) formazan_formation->solubilization readout 8. Measure absorbance at 570 nm solubilization->readout Kinase_Workflow cluster_prep Reaction Setup cluster_reaction Kinase Reaction cluster_detection Detection master_mix 1. Prepare master mix: Kinase + Substrate + Buffer dispense 2. Dispense master mix into plate wells master_mix->dispense add_compound 3. Add compound dilutions or controls dispense->add_compound initiate_rxn 4. Initiate reaction by adding ATP/MgCl₂ add_compound->initiate_rxn incubate_rxn 5. Incubate at 30°C for a set time initiate_rxn->incubate_rxn stop_rxn 6. Stop reaction (e.g., add EDTA) incubate_rxn->stop_rxn add_detection_reagent 7. Add detection reagent (e.g., ADP-Glo™) stop_rxn->add_detection_reagent incubate_detect 8. Incubate for signal development add_detection_reagent->incubate_detect readout 9. Measure luminescence incubate_detect->readout

References

2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol as an intermediate in drug synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol: A Versatile Intermediate in Modern Drug Synthesis

Introduction: The Significance of the Thiazole Scaffold

The 1,3-thiazole ring is a prominent heterocyclic motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and FDA-approved drugs.[1][2][3] Its unique electronic properties, ability to engage in hydrogen bonding, and relative metabolic stability make it an ideal core for designing novel therapeutic agents. Thiazole derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][3][4] A notable example is Ritonavir, an HIV protease inhibitor, which features a thiazole moiety central to its structure and function.[5][6]

The synthesis of complex drug molecules like Ritonavir necessitates the use of well-defined, functionalized building blocks. This compound is one such critical intermediate. Its structure is strategically designed for versatility: the bromine atom at the 5-position serves as a reactive handle for carbon-carbon bond-forming reactions, while the tertiary alcohol (propan-2-ol) group at the 2-position can influence solubility or act as a synthetic handle for further derivatization.[7]

This guide provides a comprehensive overview of this compound, detailing its synthesis, characterization, and strategic application in the synthesis of advanced pharmaceutical intermediates. The protocols herein are presented with an emphasis on the underlying chemical principles, empowering researchers to not only replicate the procedures but also to adapt them for novel drug discovery campaigns.

Physicochemical and Spectroscopic Data

Accurate characterization of a synthetic intermediate is the cornerstone of trustworthy and reproducible drug synthesis. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 879488-37-6[8][9]
Molecular Formula C₆H₈BrNOS[7][9]
Molecular Weight 222.10 g/mol [9]
Appearance Typically an off-white to yellow solid or liquid[10]
Purity >95% (as specified by commercial suppliers)[11]

Expected Analytical Data: To ensure the identity and purity of the synthesized intermediate, the following analytical data should be acquired.

TechniqueExpected Results
¹H NMR Signals corresponding to the thiazole ring proton, and a singlet for the two methyl groups of the propan-2-ol moiety, and a singlet for the hydroxyl proton.
¹³C NMR Resonances for the two carbons of the thiazole ring, the quaternary carbon and the two equivalent methyl carbons of the propan-2-ol group.
Mass Spec (MS) A molecular ion peak [M]+ and/or [M+H]+ corresponding to the calculated exact mass (220.95100), exhibiting the characteristic isotopic pattern for a single bromine atom.[9]
HPLC A single major peak indicating high purity, with retention time dependent on the specific column and mobile phase used.

Core Synthesis Protocol: Preparation of this compound

The following protocol describes a robust method for synthesizing the title compound, leveraging an organometallic approach starting from 2,5-dibromothiazole. This method offers high regioselectivity.

Causality and Experimental Rationale

The synthetic strategy hinges on the differential reactivity of the bromine atoms on the 2,5-dibromothiazole ring. The C-2 proton of a thiazole is more acidic than the C-5 proton, making the C-2 position more susceptible to deprotonation and subsequent reactions. However, in a halogen-metal exchange, the bromine at the 2-position is generally more reactive towards organolithium reagents at low temperatures. This protocol utilizes a bromine-lithium exchange at the more reactive 2-position, followed by nucleophilic attack of the resulting thiazolyl-lithium species on an acetone electrophile.

  • Anhydrous Conditions: Organolithium reagents like n-butyllithium are extremely strong bases and will react violently with protic sources, such as water. All glassware must be oven- or flame-dried, and all solvents must be anhydrous to prevent quenching the reagent and failing the reaction.

  • Low Temperature (-78 °C): The bromine-lithium exchange is highly exothermic and the resulting organolithium intermediate is unstable at higher temperatures. Maintaining the temperature at -78 °C (a dry ice/acetone bath) is critical for controlling the reaction, preventing side reactions, and ensuring the stability of the intermediate.[12]

  • Acetone as Electrophile: Acetone serves as the carbon electrophile. The nucleophilic carbon of the thiazolyl-lithium intermediate attacks the electrophilic carbonyl carbon of acetone, forming the tertiary alcohol upon aqueous workup.

Synthetic Workflow Diagram

G cluster_0 Synthesis of this compound A 2,5-Dibromothiazole in Anhydrous THF B Cool to -78 °C A->B C Add n-BuLi (Bromine-Lithium Exchange) B->C Slow, dropwise addition D Intermediate: 5-Bromo-2-lithio-1,3-thiazole C->D E Add Acetone (Electrophile) D->E Stir at -78 °C F Quench with aq. NH4Cl E->F G Extraction & Purification F->G H Product: This compound G->H

Caption: Workflow for the synthesis of the target intermediate.

Step-by-Step Protocol
  • Preparation: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2,5-dibromothiazole (10.0 g, 41.2 mmol) and 100 mL of anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.6 M in hexanes, 27.2 mL, 43.5 mmol, 1.05 eq) dropwise to the stirred solution over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour. The formation of the lithiated intermediate may result in a color change.

  • Electrophilic Addition: Add anhydrous acetone (3.6 mL, 49.4 mmol, 1.2 eq) dropwise to the reaction mixture.

  • Warming and Quenching: After stirring for an additional 2 hours at -78 °C, remove the cooling bath and allow the reaction to warm to 0 °C. Slowly quench the reaction by adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to afford the pure this compound.

Application in Medicinal Chemistry: A Platform for Diversification

The true value of an intermediate like this compound lies in its potential for creating diverse molecular libraries. The bromine atom at the 5-position is a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions are pillars of modern medicinal chemistry, allowing for the efficient and modular construction of complex molecules from simpler fragments.

This modularity is key to structure-activity relationship (SAR) studies, where chemists systematically modify a lead compound to optimize its potency, selectivity, and pharmacokinetic properties.

Logical Workflow for Drug Discovery Application

G cluster_1 Application in Structure-Activity Relationship (SAR) Studies start Intermediate: This compound coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki Reaction) start->coupling library Generation of Analog Library coupling->library partners Diverse Coupling Partners (Boronic Acids, Stannanes, Alkynes, etc.) partners->coupling screening Biological Screening (Potency, Selectivity) library->screening sar SAR Data Analysis screening->sar optimization Lead Optimization sar->optimization

Caption: Modular use of the intermediate in a drug discovery workflow.

Protocol: Representative Suzuki Cross-Coupling Reaction

This protocol details a general procedure for a Suzuki-Miyaura cross-coupling reaction to illustrate the synthetic utility of the bromo-thiazole intermediate.

  • Reagent Setup: In a reaction vial, combine this compound (100 mg, 0.45 mmol), the desired aryl or heteroaryl boronic acid (0.54 mmol, 1.2 eq), and potassium carbonate (K₂CO₃) (187 mg, 1.35 mmol, 3.0 eq).

  • Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (26 mg, 0.0225 mmol, 5 mol%), to the vial.

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL).

  • Reaction: Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography to yield the desired coupled product.

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block that offers chemists a reliable and versatile entry point into the synthesis of novel thiazole-containing compounds. Its robust synthesis and the predictable reactivity of its functional groups make it an invaluable tool in the quest for new medicines. By understanding the principles behind its synthesis and application, researchers can fully leverage its potential to accelerate the drug discovery and development process.

References

Application Notes & Protocols for the Development of Novel Anticancer Agents from Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold as a Privileged Structure in Oncology

The thiazole ring is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] In the realm of oncology, thiazole derivatives have emerged as a particularly fruitful area of research, leading to the development of several clinically approved anticancer drugs.[3] Notable examples include Dasatinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL)[4][5][6], and Ixabepilone, a microtubule-stabilizing agent for metastatic breast cancer.[7][8] The success of these agents underscores the therapeutic potential of the thiazole moiety and encourages further exploration of its derivatives for novel anticancer therapies.[3]

The versatility of the thiazole ring allows for diverse chemical modifications, enabling the fine-tuning of pharmacological properties to target various cancer-associated pathways.[3][9] Thiazole derivatives have been shown to exert their anticancer effects through a multitude of mechanisms, including the induction of apoptosis, inhibition of key enzymes like kinases and topoisomerases, and disruption of microtubule dynamics.[10][11][12] This multifaceted activity makes the thiazole scaffold a "privileged structure" in the design of new anticancer agents.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of novel anticancer agents from thiazole derivatives. We will delve into the critical aspects of the drug discovery pipeline, from rational design and synthesis to rigorous in vitro and in vivo evaluation, with detailed, field-proven protocols.

Part 1: Rational Design and Synthesis of Thiazole Derivatives

The journey to a novel anticancer agent begins with the rational design of molecules that are predicted to interact with specific cancer targets. Structure-Activity Relationship (SAR) studies are paramount in this phase, guiding the synthetic chemist in designing derivatives with enhanced potency and selectivity.[9]

1.1. Core Synthetic Strategy: Hantzsch Thiazole Synthesis

A classic and versatile method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone with a thioamide.[13][14]

  • Rationale: The Hantzsch synthesis is a robust and high-yielding reaction that allows for the introduction of a wide variety of substituents onto the thiazole core, facilitating the exploration of a broad chemical space. Microwave-assisted synthesis can often reduce reaction times and improve yields.[14]

1.2. Example Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a library of thiazole derivatives.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Purification & Characterization cluster_3 Final Product alpha-Haloketone alpha-Haloketone Hantzsch Synthesis Hantzsch Synthesis alpha-Haloketone->Hantzsch Synthesis Thioamide Thioamide Thioamide->Hantzsch Synthesis Purification Purification (e.g., Column Chromatography) Hantzsch Synthesis->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Thiazole Derivative Library Thiazole Derivative Library Characterization->Thiazole Derivative Library

Caption: Generalized workflow for Hantzsch thiazole synthesis.

A one-pot, three-component reaction can also be an efficient method for generating novel thiazole derivatives.[15]

Part 2: In Vitro Evaluation of Anticancer Activity

Once a library of thiazole derivatives has been synthesized and characterized, the next critical step is to assess their anticancer activity in vitro. This typically involves a tiered screening approach, starting with broad cytotoxicity assays and progressing to more detailed mechanistic studies.

2.1. Primary Screening: Cell Viability and Cytotoxicity Assays

The initial screen aims to identify compounds that exhibit cytotoxic effects against a panel of cancer cell lines. The MTT assay is a widely used, robust, and cost-effective colorimetric assay for this purpose.[16]

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells.[16] Viable cells with active mitochondria contain reductase enzymes that convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically. The amount of formazan produced is directly proportional to the number of living cells.[17]

Protocol 2.1: MTT Assay for Cytotoxicity Screening

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines of interest

  • Complete culture medium

  • Thiazole derivative stock solutions (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring >90% viability.

    • Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the thiazole derivatives in complete culture medium from the stock solutions.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the test compounds. Include vehicle controls (DMSO-treated cells) and untreated controls (medium only).

    • Incubate the plates for a specified period (e.g., 48 or 72 hours).[18]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.[17]

    • Incubate the plates for 2-4 hours at 37°C, allowing the formazan crystals to form.[19]

  • Solubilization and Absorbance Reading:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[17]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a plate reader.[17]

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Table 1: Example Cytotoxicity Data for Novel Thiazole Derivatives

CompoundCell LineIC50 (µM)
TH-001 MCF-7 (Breast)2.5 ± 0.3
A549 (Lung)5.1 ± 0.7
HCT-116 (Colon)1.8 ± 0.2
TH-002 MCF-7 (Breast)0.98 ± 0.15
A549 (Lung)1.2 ± 0.2
HCT-116 (Colon)0.75 ± 0.1
Dasatinib MCF-7 (Breast)> 10
(Control)A549 (Lung)7.8 ± 1.1
HCT-116 (Colon)0.5 ± 0.08

Data are presented as mean ± standard deviation from three independent experiments.

2.2. Mechanistic Studies: Elucidating the Mode of Action

Compounds that demonstrate significant cytotoxicity are further investigated to determine their mechanism of action. A common and critical mechanism of anticancer drugs is the induction of apoptosis, or programmed cell death.[20]

2.2.1. Detection of Apoptosis by Flow Cytometry (Annexin V/PI Staining)

  • Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[21][22] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent DNA-binding dye that is excluded by cells with intact membranes. Therefore, it can be used to identify late apoptotic or necrotic cells where membrane integrity is compromised. By using both Annexin V and PI, we can distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[21]

Protocol 2.2: Annexin V/PI Apoptosis Assay

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Treat cells with the thiazole derivative at its IC50 concentration for a predetermined time (e.g., 24 hours).

    • Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.

    • Wash the cells twice with ice-cold PBS and centrifuge.[21]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer immediately (within 1 hour).

G cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis Cell Treatment Cell Treatment Harvest Cells Harvest Cells Cell Treatment->Harvest Cells Wash Cells Wash Cells Harvest Cells->Wash Cells Resuspend in Binding Buffer Resuspend in Binding Buffer Wash Cells->Resuspend in Binding Buffer Add Annexin V-FITC & PI Add Annexin V-FITC & PI Resuspend in Binding Buffer->Add Annexin V-FITC & PI Incubate Incubate Add Annexin V-FITC & PI->Incubate Add Binding Buffer Add Binding Buffer Incubate->Add Binding Buffer Flow Cytometry Flow Cytometry Add Binding Buffer->Flow Cytometry

Caption: Workflow for Annexin V/PI apoptosis assay.

2.2.2. Confirmation of Apoptotic Pathway by Western Blot

  • Principle: Western blotting is a powerful technique to detect and quantify specific proteins involved in the apoptotic cascade.[23] Key markers of apoptosis include the cleavage of caspases (e.g., caspase-3, -8, -9) and their substrates, such as poly (ADP-ribose) polymerase (PARP).[24] The Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members, are also critical regulators of apoptosis and can be assessed by western blot.

Protocol 2.3: Western Blot for Apoptosis Markers

Materials:

  • Treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Treat cells with the thiazole derivative as in the apoptosis assay.

    • Lyse the cells in ice-cold RIPA buffer.[25]

    • Determine the protein concentration of the lysates using a BCA assay.[25]

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.[23]

    • Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.[23]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[23]

    • Incubate the membrane with the primary antibody overnight at 4°C.[25]

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[25]

  • Detection:

    • Wash the membrane again with TBST.

    • Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.[25]

    • Analyze the band intensities using densitometry software, normalizing to a loading control like β-actin.

G cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection Cell Lysis Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody Primary Antibody Blocking->Primary Antibody Secondary Antibody Secondary Antibody Primary Antibody->Secondary Antibody Detection Detection Secondary Antibody->Detection

Caption: Western blot workflow for apoptosis marker analysis.

Part 3: In Vivo Evaluation in Xenograft Models

Promising lead compounds identified through in vitro studies must be evaluated for their efficacy and safety in vivo. Human tumor xenograft models in immunodeficient mice are the gold standard for preclinical assessment of anticancer drug candidates.[26][27]

  • Principle: Human cancer cells are implanted into immunodeficient mice (e.g., nude or SCID mice), where they grow to form tumors.[28] These models allow for the evaluation of a drug's antitumor activity in a living organism, providing insights into its pharmacokinetics and potential toxicity.[26] Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into mice, are also increasingly used as they may better recapitulate the heterogeneity of human cancers.[29]

Protocol 3.1: Subcutaneous Xenograft Model for Efficacy Studies

Materials:

  • Immunodeficient mice (e.g., athymic nude mice)

  • Human cancer cell line of interest

  • Matrigel (optional, to enhance tumor take rate)

  • Test compound formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.[26]

  • Tumor Growth and Monitoring:

    • Monitor the mice regularly for tumor growth.

    • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer the thiazole derivative and vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily, once every three days) and route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Assessment:

    • Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.[30]

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blot).

Data Analysis: The primary endpoint is typically tumor growth inhibition (TGI). The percentage of TGI is calculated as: % TGI = (1 - (ΔT / ΔC)) x 100 where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.

Conclusion

The development of novel anticancer agents from thiazole derivatives is a promising avenue of research with a proven track record of clinical success. By following a systematic and rigorous approach that integrates rational drug design, robust in vitro screening, and comprehensive in vivo evaluation, researchers can effectively identify and advance new therapeutic candidates. The protocols and guidelines presented in these application notes provide a solid framework for navigating the complexities of the drug discovery process, ultimately contributing to the development of more effective and safer cancer therapies.

References

Application Notes and Protocols: High-Throughput Screening of 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

High-Throughput Screening (HTS) serves as a cornerstone in modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify novel bioactive molecules.[1][2] This guide provides a comprehensive framework for designing and executing an HTS campaign focused on chemical libraries derived from the 2-(5-bromo-1,3-thiazol-2-yl)propan-2-ol scaffold. The thiazole ring is a privileged heterocyclic structure found in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] This document details the strategic design of a diversity-oriented compound library, the development and validation of a robust biochemical assay, a step-by-step HTS protocol, and the subsequent data analysis and hit confirmation cascade. It is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold for hit identification.

The this compound Scaffold: Rationale and Potential

The this compound core structure presents a compelling starting point for drug discovery. The thiazole moiety is a key component in various pharmaceuticals, valued for its metabolic stability and ability to engage in diverse biological interactions.[6] The bromine atom at the 5-position serves as a versatile synthetic handle for introducing molecular diversity through various cross-coupling reactions.[7] Furthermore, the propan-2-ol group provides a hydrogen bond donor and acceptor, potentially influencing solubility and target engagement.[7] The strategic combination of these features makes this scaffold an ideal candidate for building libraries aimed at discovering novel modulators of a wide range of biological targets.

Library Design and Synthesis Strategy

The goal of library design is not merely to create a large number of compounds, but to explore relevant chemical space efficiently. A Diversity-Oriented Synthesis (DOS) approach is recommended to maximize structural variance from a common core.[8][9][10]

Causality in Design: The synthetic strategy is designed around the reactivity of the bromine atom on the thiazole ring. This position allows for late-stage diversification, enabling the rapid creation of a library with varied physicochemical properties from a common intermediate.

General Synthetic Approach: The library synthesis can be initiated from the core this compound structure. The bromine atom can be subjected to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide array of substituents. This approach allows for the systematic modulation of properties such as size, aromaticity, and hydrogen bonding potential at this position.

Parameter Target Range Rationale
Molecular Weight (MW)300 - 500 DaBalances complexity with favorable pharmacokinetic properties.
cLogP1 - 4Aims for good membrane permeability and aqueous solubility.
Hydrogen Bond Donors1 - 3Enhances potential for specific target interactions.
Hydrogen Bond Acceptors2 - 5Increases opportunities for hydrogen bonding with biological targets.
Rotatable Bonds< 8Promotes conformational rigidity, which can improve binding affinity.

Table 1: Physicochemical Property Goals for Library Design.

Assay Development and Validation for HTS

A successful HTS campaign is predicated on a robust, reliable, and reproducible assay.[][12] The choice of assay technology depends on the biological target but should be amenable to miniaturization and automation.[13] For this guide, we will consider a hypothetical protein-protein interaction (PPI) target and develop an AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) assay.

Why AlphaScreen®? AlphaScreen® is a bead-based, no-wash proximity assay that is highly sensitive and well-suited for HTS.[14][15] The signal is generated when two beads, a Donor and an Acceptor, are brought into close proximity (~200 nm) by a biological interaction.[16][17] This technology is robust and less prone to interference from colored or fluorescent compounds compared to some other methods.[14]

3.1. Protocol: Assay Optimization
  • Reagent Titration: Perform a cross-titration of the Donor and Acceptor beads, as well as the target proteins, to determine the optimal concentrations that yield the best signal-to-background ratio.

  • Incubation Time: Evaluate the signal at various time points after reagent addition to determine the optimal incubation period that allows the binding to reach equilibrium and provides a stable signal.

  • DMSO Tolerance: Assess the assay's performance in the presence of varying concentrations of dimethyl sulfoxide (DMSO), the solvent typically used for compound storage, to ensure it does not significantly impact the results. A final DMSO concentration of ≤ 1% is generally recommended.

  • Assay Validation: Once optimized, the assay must be validated to ensure its suitability for HTS. This is achieved by calculating key performance metrics.[18]

3.2. Quality Control: The Z'-Factor

The Z'-factor is a statistical parameter that quantifies the quality of an HTS assay.[19][20] It takes into account both the dynamic range of the signal and the data variation associated with the positive and negative controls.[21][22]

The formula for Z'-factor is: Z' = 1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| )

Where:

  • Mean_pos and SD_pos are the mean and standard deviation of the positive control.

  • Mean_neg and SD_neg are the mean and standard deviation of the negative control.

Z'-Factor Value Assay Quality Interpretation
> 0.5ExcellentA large separation between positive and negative controls with low data variability. Ideal for HTS.[19]
0 to 0.5AcceptableThe assay can be used for screening, but may have a higher rate of false positives or negatives.[19]
< 0UnacceptableThe signal from the positive and negative controls is overlapping, making the assay unsuitable for screening.[19]

Table 2: Interpretation of Z'-Factor Values. An assay with a Z'-factor of ≥ 0.5 is considered robust enough for an HTS campaign.[23]

High-Throughput Screening Workflow

The HTS process involves the automated screening of the entire compound library against the validated assay.[2][24]

4.1. Step-by-Step HTS Protocol
  • Compound Plating: Using an acoustic liquid handler, transfer a small volume (e.g., 20-50 nL) of each compound from the library source plates to 384- or 1536-well assay plates. Each plate should also contain wells dedicated to positive controls (e.g., a known inhibitor or no interacting partner) and negative controls (e.g., DMSO vehicle).

  • Reagent Addition: Utilize automated liquid handlers to dispense the optimized concentrations of the target proteins and assay reagents into the assay plates.

  • Incubation: Incubate the plates for the predetermined optimal time at a controlled temperature to allow for the binding reaction to occur.

  • Detection: Read the plates using a microplate reader capable of the specific detection modality (e.g., an AlphaScreen-compatible reader).

  • Data Acquisition: The raw data from the plate reader is captured and uploaded to a data analysis platform.[25]

HTS_Workflow cluster_prep Preparation cluster_exec Execution (Automated) cluster_analysis Analysis Lib Compound Library Source Plates Acoustic Acoustic Dispensing of Compounds Lib->Acoustic AssayPlate Assay Plates (384/1536-well) LiquidHandler Addition of Assay Reagents AssayPlate->LiquidHandler Controls Positive & Negative Controls Controls->Acoustic Acoustic->AssayPlate Compound Transfer Incubate Incubation LiquidHandler->Incubate Reader Plate Reading Incubate->Reader DataAcq Data Acquisition & Normalization Reader->DataAcq HitID Hit Identification DataAcq->HitID Calculate % Inhibition & Z-score

Fig. 1: Automated High-Throughput Screening Workflow.
Data Analysis, Hit Triage, and Confirmation

Raw HTS data must be processed and analyzed to identify statistically significant "hits."[26]

5.1. Primary Data Analysis
  • Normalization: The raw data from each plate is typically normalized to the plate's internal controls. For an inhibition assay, results are often expressed as a percentage of inhibition relative to the positive and negative controls.

  • Hit Selection: A hit threshold is established to distinguish active compounds from inactive ones. A common method is to set the threshold based on the mean and standard deviation (SD) of the sample population (e.g., activity > mean + 3*SD).[27]

5.2. Hit Confirmation and Validation

Initial hits from the primary screen must be rigorously validated to eliminate false positives.[28][29] This is a multi-step process.

  • Re-testing: Compounds identified as hits in the primary screen are re-tested under the same assay conditions to confirm their activity.

  • Dose-Response Curves: Confirmed hits are then tested over a range of concentrations to determine their potency, typically expressed as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).

  • Orthogonal Assays: To ensure that the observed activity is not an artifact of the primary assay technology, hits should be validated in a secondary, mechanistically different assay.[30] For example, if the primary screen was an AlphaScreen assay, a fluorescence polarization (FP) assay could be used as an orthogonal method.[31][32][33][34]

  • SAR Analysis: Preliminary Structure-Activity Relationship (SAR) analysis is performed on the validated hits to identify common chemical features that may be responsible for the observed activity and to guide future medicinal chemistry efforts.[25][35]

Hit_Validation_Cascade PrimaryScreen Primary HTS (Single Concentration) InitialHits Initial Hit List (~1-2% of Library) PrimaryScreen->InitialHits Retest Confirmation Screen (Re-test in Primary Assay) InitialHits->Retest Triage ConfirmedHits Confirmed Hits Retest->ConfirmedHits Filter False Positives DoseResponse Dose-Response Curves (Determine Potency - IC50) ConfirmedHits->DoseResponse PotentHits Potent & Confirmed Hits DoseResponse->PotentHits Orthogonal Orthogonal Assay Validation (e.g., Fluorescence Polarization) PotentHits->Orthogonal Filter Assay Artifacts ValidatedHits Validated Hit Series Orthogonal->ValidatedHits SAR SAR & Medicinal Chemistry ValidatedHits->SAR Lead Generation

Fig. 2: Hit Identification and Validation Cascade.
Conclusion

The this compound scaffold represents a versatile and promising starting point for the discovery of novel bioactive compounds. By combining strategic diversity-oriented library synthesis with a robust and well-validated HTS assay, researchers can efficiently identify high-quality hits for further development. The systematic workflow outlined in this guide, from initial assay development through to hit confirmation and validation, provides a comprehensive roadmap for leveraging this chemical series in modern drug discovery programs. Adherence to rigorous quality control metrics, such as the Z'-factor, and a multi-step hit validation cascade are critical for the success of any HTS campaign.

References

The Emerging Potential of 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Promise of a Novel Thiazole Derivative

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural backbone of numerous FDA-approved drugs and a vast array of biologically active compounds.[1] Its versatile structure allows for extensive functionalization, leading to a wide spectrum of therapeutic activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[2][3][4] Within this privileged scaffold, 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol emerges as a compound of significant interest. The presence of a bromine atom at the C5 position can enhance biological activity and provides a handle for further chemical modification, while the tertiary alcohol (propan-2-ol) group at the C2 position may influence its solubility, metabolic stability, and interactions with biological targets.[5]

While this compound is a relatively under-explored molecule, its structural features suggest a high potential for development as a lead compound in various therapeutic areas. This guide provides a comprehensive overview of its synthesis, characterization, and detailed protocols for its evaluation in key medicinal chemistry applications. The methodologies outlined herein are designed to be robust and self-validating, empowering researchers to explore the full therapeutic potential of this promising molecule.

Synthesis and Characterization

A reliable synthetic route and thorough characterization are fundamental to any drug discovery program. The following sections detail a plausible and efficient method for the synthesis of this compound, along with standard characterization protocols.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved via a Grignard reaction, a classic and robust method for forming carbon-carbon bonds.[5] This approach starts from the commercially available or readily synthesized 2-acetyl-5-bromothiazole.

Synthesis_Pathway start 2-Acetyl-5-bromothiazole reagent Methylmagnesium Bromide (CH3MgBr) in dry THF start->reagent 1. product This compound reagent->product 2. Aqueous Workup (NH4Cl) Anticancer_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Compound Synthesis & Characterization viability Cell Viability Assay (MTT/CellTiter-Glo) Determine IC50 start->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) viability->apoptosis If IC50 is potent cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) viability->cell_cycle If IC50 is potent mechanism Mechanism of Action Studies (e.g., Kinase Inhibition Assay) apoptosis->mechanism cell_cycle->mechanism invivo_start Promising In Vitro Results mechanism->invivo_start Transition to In Vivo xenograft Tumor Xenograft Model (e.g., in mice) invivo_start->xenograft efficacy Evaluate Tumor Growth Inhibition xenograft->efficacy

References

Application Note & Protocols: Derivatization of 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3-thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2][3] Its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5][6][7] This application note provides a detailed guide for the strategic derivatization of 2-(5-bromo-1,3-thiazol-2-yl)propan-2-ol, a scaffold offering two distinct and chemically versatile handles for modification: a reactive bromo-substituent at the C5 position and a tertiary alcohol on the C2 side chain. We present the scientific rationale for derivatization, detailed, step-by-step protocols for palladium-catalyzed cross-coupling reactions and esterification, and a workflow for the subsequent biological evaluation of the synthesized analogs.

Rationale for Derivatization

The parent compound, this compound, is an attractive starting point for library synthesis due to its dual functionalization.[8][9] Modification at these sites can profoundly influence the molecule's physicochemical properties and biological activity.

  • C5 Position (Bromo Group): The bromine atom on the thiazole ring is a prime site for introducing molecular diversity.[8] It serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the installation of a wide variety of aryl and heteroaryl groups, which can modulate the compound's steric and electronic profile to enhance target binding, improve selectivity, or alter solubility. Structure-activity relationship (SAR) studies on other thiazole series have shown that substitution at this position is critical for potency against various biological targets.[10][11]

  • C2 Side-Chain (Tertiary Alcohol): The tertiary alcohol provides a handle for modifications such as esterification or etherification.[8] Converting the alcohol to an ester can serve multiple purposes:

    • Prodrug Strategy: Esterase-labile prodrugs can improve oral bioavailability by masking a polar hydroxyl group, thereby increasing lipophilicity and membrane permeability.

    • Modulation of Pharmacokinetics: The nature of the ester can be tuned to control the rate of hydrolysis and drug release.

    • Direct Binding Interactions: In some targets, the ester functionality itself may form favorable interactions (e.g., hydrogen bonds) within the binding pocket.

Strategic Overview of Derivatization Pathways

The derivatization strategy is bifurcated, targeting either the C5-bromo position or the C2-tertiary alcohol. These pathways can also be combined sequentially to generate a diverse library of compounds with modifications at both sites.

Biological_Workflow cluster_workflow Screening Cascade synthesis Synthesized Derivative Library primary_screen Primary Screening (e.g., Single-Dose Assay) synthesis->primary_screen dose_response Dose-Response Assay (IC₅₀/EC₅₀ Determination) primary_screen->dose_response Active Hits selectivity Selectivity Profiling (Counter-Screens) dose_response->selectivity Potent Hits adme In Vitro ADME/Tox (Solubility, Stability, Cytotoxicity) selectivity->adme Selective Hits lead_opt Lead Optimization adme->lead_opt

References

Application Notes & Protocols: A Comprehensive Guide to the Biological Evaluation of Novel Thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with significant therapeutic potential, particularly in oncology and infectious diseases.[1][2][3][4] This guide provides a structured, field-proven framework for the systematic biological evaluation of novel thiazole derivatives. Moving beyond a simple checklist of assays, we delve into the causal logic behind the experimental pipeline—from high-throughput in vitro screening to preliminary in vivo safety assessments. Our protocols are designed as self-validating systems, ensuring that the data generated is robust, reproducible, and provides a clear rationale for advancing a compound through the drug discovery pipeline.

Introduction: The Thiazole Moiety in Drug Discovery

Thiazole derivatives represent a privileged class of heterocyclic compounds, prized for their diverse pharmacological activities.[2][3] Approved drugs such as the anticancer agent Dasatinib and the antimicrobial Sulfathiazole underscore the therapeutic relevance of this scaffold.[1][5] The journey from a newly synthesized thiazole compound to a viable drug candidate, however, is contingent on a rigorous and logically staged biological evaluation.

This document outlines a multi-stage approach, beginning with broad screening to identify biological activity (e.g., anticancer or antimicrobial), followed by more focused mechanistic studies and culminating in essential preliminary safety and efficacy evaluations in vivo. Each stage is designed to answer critical questions about the compound's potency, mechanism of action, and potential for therapeutic application.

Stage 1: Primary In Vitro Screening for Anticancer Activity

The initial phase of evaluation focuses on rapidly identifying cytotoxic potential against a panel of clinically relevant cancer cell lines. This high-throughput approach allows for the efficient screening of a library of novel thiazole derivatives to prioritize the most potent compounds for further investigation.

Causality Behind Experimental Choices

We begin with cytotoxicity screening because it is a direct measure of a compound's ability to kill or inhibit the proliferation of cancer cells. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is selected for its reliability, sensitivity, and scalability. It provides a quantitative measure of cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, offering a robust proxy for the number of living cells.[6][7][8]

Experimental Workflow: Anticancer Screening

cluster_0 In Vitro Anticancer Evaluation A Synthesized Thiazole Library B Select & Culture Cancer Cell Lines (e.g., MCF-7, HepG-2, A549) A->B C MTT Cell Viability Assay (Dose-Response) B->C Treat cells D Calculate IC50 Values C->D Analyze absorbance E Identify 'Hit' Compounds (Potent & Selective) D->E Prioritize F Mechanism of Action Studies (Apoptosis, Cell Cycle) E->F

Caption: Workflow for initial in vitro anticancer evaluation of thiazole compounds.

Protocol 1: MTT Assay for Cell Proliferation and Viability

This protocol details the steps for determining the half-maximal inhibitory concentration (IC₅₀) of novel thiazole compounds.

A. Principle: Viable cells with active metabolism possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[8] The amount of formazan produced is directly proportional to the number of living cells.[7][9] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.[10]

B. Materials:

  • Thiazole compounds (dissolved in DMSO, stock concentration 10 mM)

  • Selected cancer cell lines (e.g., MCF-7, HepG-2, HCT-116)[3][11]

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • MTT solution: 5 mg/mL in sterile PBS, filter-sterilized.[7]

  • Solubilization solution: 4 mM HCl, 0.1% NP-40 in isopropanol.[7]

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570-590 nm)

C. Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well. Incubate overnight (18-24 hours) at 37°C, 5% CO₂ to allow for cell attachment.[7]

  • Compound Preparation: Prepare serial dilutions of the thiazole compounds in complete culture medium. A typical concentration range would be 0.1, 1, 10, 50, and 100 µM. Include a vehicle control (DMSO at the highest concentration used) and a media-only blank control.

  • Cell Treatment: Carefully aspirate the old media from the wells. Add 100 µL of the prepared compound dilutions to the respective wells. Each concentration should be tested in triplicate.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C.[10] During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of the MTT solubilization solution to each well.[7]

  • Reading: Cover the plate with aluminum foil and place it on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.[6] Measure the absorbance at 590 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_VehicleControl) * 100.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

Data Presentation: Anticancer Activity

Summarize the screening results in a clear, comparative table.

Compound IDThiazole DerivativeIC₅₀ vs. MCF-7 (µM)IC₅₀ vs. HepG-2 (µM)IC₅₀ vs. A549 (µM)
THZ-001 Structure A5.2 ± 0.48.1 ± 0.712.5 ± 1.1
THZ-002 Structure B0.9 ± 0.11.3 ± 0.22.4 ± 0.3
Doxorubicin Reference Drug0.5 ± 0.050.8 ± 0.090.7 ± 0.06

Stage 2: In Vitro Antimicrobial Susceptibility Testing

Many thiazole derivatives exhibit potent antimicrobial activity.[5][12] It is therefore prudent to screen novel compounds for this property concurrently. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14][15]

Causality Behind Experimental Choices

The MIC value is a critical parameter in antimicrobial drug discovery. It provides a standardized, quantitative measure of a compound's potency against specific pathogens, allowing for direct comparison with existing antibiotics.[15] The broth microdilution method is preferred for its efficiency, conservation of compound, and suitability for screening multiple strains simultaneously.[15]

Experimental Workflow: Antimicrobial Screening

cluster_1 In Vitro Antimicrobial Evaluation G Synthesized Thiazole Library H Prepare Microbial Strains (e.g., S. aureus, E. coli, C. albicans) G->H I Broth Microdilution Assay (2-fold serial dilutions) H->I Inoculate J Incubate Plates I->J K Determine MIC (Lowest concentration with no visible growth) J->K Visual inspection L Identify 'Hit' Compounds K->L

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

A. Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the thiazole compound in a liquid growth medium in a 96-well plate. Following incubation, the wells are visually inspected for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no growth is observed.[15]

B. Materials:

  • Thiazole compounds (dissolved in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • Sterile 96-well U-bottom plates

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Reference antibiotics (e.g., Ampicillin, Ciprofloxacin, Fluconazole)

C. Step-by-Step Methodology:

  • Compound Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the thiazole stock solution (e.g., at 256 µg/mL) to the first column of wells. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column. This creates a range of concentrations (e.g., 128, 64, 32... to 0.25 µg/mL).

  • Inoculum Preparation: From a fresh agar plate, pick several microbial colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculum Dilution: Dilute the standardized suspension 1:100 in the appropriate broth to achieve a final concentration of approximately 1.5 x 10⁶ CFU/mL.

  • Inoculation: Add 10 µL of the diluted inoculum to each well, resulting in a final inoculum density of ~5 x 10⁵ CFU/mL in a final volume of 110 µL (or adjust volumes as needed for a final 100 µL).[13][15]

  • Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.[13]

  • MIC Determination: After incubation, examine the plates. The MIC is the lowest concentration of the thiazole compound that completely inhibits visible growth (no turbidity) as detected by the naked eye.[13]

Data Presentation: Antimicrobial Activity
Compound IDThiazole DerivativeMIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)MIC vs. C. albicans (µg/mL)
THZ-001 Structure A>128>12864
THZ-002 Structure B81632
Ciprofloxacin Reference Drug10.5N/A
Fluconazole Reference DrugN/AN/A4

Stage 3: Elucidating the Mechanism of Action (MoA)

For compounds demonstrating potent anticancer activity, understanding the underlying MoA is a critical next step. Thiazole derivatives are known to act through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways like PI3K/mTOR.[1][16][17]

PI3K/mTOR Signaling Pathway

The PI3K/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently dysregulated in cancer, making it an attractive therapeutic target.[17][18]

GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K EIF4E 4E-BP1 mTORC1->EIF4E Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4E->Proliferation Thiazole Novel Thiazole Inhibitor Thiazole->PI3K Thiazole->mTORC1 Start Potent 'Hit' Compound (from In Vitro Screen) Check1 Good Therapeutic Index? (IC50 Cancer << IC50 Normal Cells) Start->Check1 Check2 Favorable Drug-like Properties? (ADME) Check1->Check2 Yes Stop1 Terminate: High Toxicity Check1->Stop1 No MTD Acute Toxicity Study (Determine MTD) Check2->MTD Yes Stop2 Terminate: Poor Properties Check2->Stop2 No Efficacy Proceed to Efficacy Model (e.g., Xenograft Study) MTD->Efficacy

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this specific synthesis. Our goal is to equip you with the necessary knowledge to perform this reaction successfully and efficiently, ensuring both high yield and purity of the final product.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound, focusing on the underlying chemical principles and rationale for the chosen synthetic route.

Q1: What is the most common and effective synthetic strategy for preparing this compound?

A1: The most prevalent and effective method involves a selective bromine-lithium exchange on a 2,5-dibromothiazole starting material, followed by quenching the resulting organolithium intermediate with acetone. This approach leverages the differential reactivity of the bromine atoms on the thiazole ring to achieve regioselective functionalization.

Q2: Why is n-butyllithium (n-BuLi) used in this synthesis, and what is its role?

A2: n-Butyllithium is a potent organolithium reagent that serves as a strong base and a source of nucleophilic butyl anions.[1] In this synthesis, its primary role is to facilitate a bromine-lithium exchange at the C2 position of the 2,5-dibromothiazole ring.[2] This exchange is favored due to the higher electron deficiency at the C2 position, making it more susceptible to this transformation.[2] The resulting 2-lithio-5-bromothiazole is a highly reactive nucleophile.

Q3: What is the function of acetone in this reaction?

A3: Acetone acts as an electrophile. The nucleophilic carbon of the 2-lithio-5-bromothiazole intermediate attacks the electrophilic carbonyl carbon of acetone.[3][4] This nucleophilic addition reaction forms a new carbon-carbon bond and, after an acidic workup, generates the desired tertiary alcohol, this compound.[3]

Q4: Why is the reaction typically conducted at a very low temperature, such as -78 °C?

A4: Conducting the reaction at cryogenic temperatures, typically -78 °C (a dry ice/acetone bath), is crucial for several reasons.[5] Firstly, it helps to control the high reactivity of the n-butyllithium reagent, preventing unwanted side reactions.[1] Secondly, it minimizes the degradation of the solvent, tetrahydrofuran (THF), which can be deprotonated by n-BuLi at higher temperatures.[1][6] Finally, low temperatures enhance the regioselectivity of the bromine-lithium exchange.

Q5: What is the purpose of the acidic workup step?

A5: The initial reaction between the lithiated thiazole and acetone forms a lithium alkoxide intermediate. The acidic workup, typically using a mild acid like saturated aqueous ammonium chloride or dilute hydrochloric acid, is necessary to protonate this alkoxide and yield the final neutral tertiary alcohol product.[3][7] This step must be performed after the Grignard reagent has fully reacted, as Grignard reagents are strong bases and will be quenched by acid.[8]

II. Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive n-butyllithium reagent. 2. Presence of moisture or other protic impurities in the reaction. 3. Incorrect reaction temperature. 4. Inefficient bromine-lithium exchange.1. Titrate the n-butyllithium solution before use to determine its exact molarity.[9] Use a fresh bottle if necessary.[10] 2. Ensure all glassware is rigorously flame-dried or oven-dried.[10] Use anhydrous solvents, and perform the reaction under a dry, inert atmosphere (e.g., argon or nitrogen).[10] 3. Maintain a consistent low temperature (-78 °C) during the addition of n-BuLi and acetone.[5] 4. Allow sufficient time for the bromine-lithium exchange to occur (typically 30-60 minutes at -78 °C).[2]
Recovery of Starting Material (2,5-Dibromothiazole) 1. Incomplete lithiation. 2. Insufficient amount of n-butyllithium.1. Ensure the n-BuLi is added slowly to the cooled solution to allow for complete reaction. 2. Use a slight excess (e.g., 1.05-1.1 equivalents) of accurately titrated n-BuLi.
Formation of Debrominated Byproduct (2-Bromothiazole) 1. The lithiated intermediate is being quenched by a proton source before the addition of acetone.[11]1. Re-evaluate the dryness of all reagents and the inertness of the reaction atmosphere. Ensure the acetone used is anhydrous.
Formation of Butylated Thiazole Byproduct 1. The lithiated intermediate reacts with n-butyl bromide (formed during the bromine-lithium exchange).1. This is a known side reaction. Using sec-butyllithium or tert-butyllithium can sometimes mitigate this issue due to steric hindrance. However, for this specific synthesis, n-butyllithium is generally effective at low temperatures.
Complex Product Mixture/Difficulty in Purification 1. Side reactions due to temperature fluctuations. 2. Impure starting materials or reagents. 3. Inadequate workup procedure.1. Maintain strict temperature control throughout the reaction. 2. Use high-purity 2,5-dibromothiazole and anhydrous acetone. 3. Ensure the reaction is fully quenched and that the pH is adjusted correctly during the workup to facilitate clean separation. Purification can often be achieved via column chromatography on silica gel.[12]

III. Detailed Experimental Protocol

This protocol outlines a standard procedure for the synthesis of this compound.

Materials and Reagents:

  • 2,5-Dibromothiazole

  • n-Butyllithium (solution in hexanes, concentration determined by titration)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Acetone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for extraction (e.g., ethyl acetate, diethyl ether)

  • Solvents for column chromatography (e.g., hexanes, ethyl acetate)

Equipment:

  • Flame-dried or oven-dried round-bottom flask with a magnetic stir bar

  • Septa

  • Syringes and needles

  • Inert gas (argon or nitrogen) supply

  • Dry ice/acetone bath

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere, add 2,5-dibromothiazole (1.0 eq).

    • Dissolve the starting material in anhydrous THF.

    • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.[5]

  • Bromine-Lithium Exchange:

    • Slowly add a solution of n-butyllithium (1.05 eq) dropwise to the cooled and stirred reaction mixture, ensuring the internal temperature does not rise significantly.[2]

    • Stir the mixture at -78 °C for 30-60 minutes to allow for the complete formation of the 2-lithio-5-bromothiazole intermediate.[2]

  • Electrophilic Quench:

    • Add anhydrous acetone (1.1 eq) dropwise to the reaction mixture at -78 °C.

    • Continue stirring at -78 °C for 1-2 hours.

    • Slowly allow the reaction to warm to room temperature.

  • Workup:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[13]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) multiple times.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.[12]

IV. Visualizing the Reaction Pathway

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Pathway SM 2,5-Dibromothiazole Intermediate 2-Lithio-5-bromothiazole (Organolithium Intermediate) SM->Intermediate Bromine-Lithium Exchange nBuLi n-BuLi, THF, -78 °C Alkoxide Lithium Alkoxide Intermediate Intermediate->Alkoxide Nucleophilic Addition Acetone Acetone (Electrophile) Product This compound Alkoxide->Product Protonation Workup Acidic Workup (e.g., NH4Cl)

Caption: Reaction pathway for the synthesis of the target compound.

V. References

  • BenchChem. (n.d.). Technical Support Center: Controlling Regioselectivity in Mono-substitution of 2,5-Dibromothiazole. Retrieved from --INVALID-LINK--

  • Ramgren, S. D., & Lavis, L. D. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54823.

  • Bailey, W. F., & Wachter-Jurcsak, N. (2005). Optimization of Organolithium Reactions. Organic Process Research & Development, 9(1), 80-92.

  • Lytvyn, R., Zhemera, A., & Vovk, M. (2018). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. Chemistry of Heterocyclic Compounds, 54(4), 406-412.

  • Wang, Z., Tan, Z., & Li, C. (2022). Synthesis of Highly Congested Tertiary Alcohols via the[14][14] Radical Deconstruction of Breslow Intermediates. Angewandte Chemie International Edition, 61(22), e202202351.

  • Ashenhurst, J. (2023). Addition of Organolithiums To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from --INVALID-LINK--

  • Niemeyer, Z. L., & Sigman, M. S. (2022). Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. Journal of the American Chemical Society, 144(3), 1083-1094.

  • Smolecule. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • ChemTalk. (2023). n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Addition reaction of n-butyllithium to 3,5-diaryl1,2,4-oxadiazoles. Retrieved from --INVALID-LINK--

  • University of Wisconsin-Madison. (n.d.). 14 Formation and reaction of a Grignard reagent. Retrieved from --INVALID-LINK--

  • Reddit. (2023). Lithiations Not Working. r/Chempros. Retrieved from --INVALID-LINK--

  • Reddit. (2018). I keep getting debrominated starting material and low conversion after lithiation. r/chemistry. Retrieved from --INVALID-LINK--

  • American Chemical Society. (n.d.). Lithiation Reaction. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). A Technical Guide to Fundamental Reactions Involving Acetone as a Reagent. Retrieved from --INVALID-LINK--

  • University of California, Irvine. (n.d.). 25. The Grignard Reaction. Retrieved from --INVALID-LINK--

  • Rosair, G. M., Taylor, R. J., & Westwood, D. (2021). Reactions between lithiated 1,3-dithiane oxides and trialkylboranes. Journal of Sulfur Chemistry, 42(6), 591-600.

  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from --INVALID-LINK--

  • O'Brien, A. G., & Gupton, B. F. (2020). Recent advances in the application of organolithium reagents in continuous flow. University College Cork. Retrieved from --INVALID-LINK--

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). 4-TRIMETHYLSILYL-2-BUTYN-1-OL. Retrieved from --INVALID-LINK--

  • The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism [Video]. YouTube. Retrieved from --INVALID-LINK--

  • Akkurt, M., et al. (2009). 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3138.

  • ResearchGate. (n.d.). Reaction pathways for the lithiation. Retrieved from --INVALID-LINK--

  • Mongin, F., & Quéguiner, G. (2001). Selective monolithiation of 2,5-dibromopyridine with butyllithium. Tetrahedron Letters, 42(4), 701-703.

  • Micetich, R. G., & Raap, R. (1971). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Journal of Organic Chemistry, 36(21), 3157-3161.

  • ResearchGate. (2024). How to purify tertiary alcohol?. Retrieved from --INVALID-LINK--

  • Moody, C. J., & Doyle, K. J. (1999). Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus. Organic Letters, 1(1), 87-90.

  • ResearchGate. (2021). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. Retrieved from --INVALID-LINK--

  • Myers, A. G. (n.d.). Organolithium Reagents. Harvard University. Retrieved from --INVALID-LINK--

  • ACS Fall 2025. (n.d.). Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery. Retrieved from --INVALID-LINK--

  • Sharma, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6433.

  • ResearchGate. (n.d.). The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. Retrieved from --INVALID-LINK--

  • ResearchGate. (2015). Am I overlooking something in n-BuLi reactions?. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 2,4-Dibromothiazole. Retrieved from --INVALID-LINK--

  • Growing Science. (n.d.). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl). Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 2,5-Dibromothiazole. Retrieved from --INVALID-LINK--

  • ResearchGate. (2018). Separation of a tertiary alcohol from an ester?. Retrieved from --INVALID-LINK--

References

Technical Support Center: Purification of Crude 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining this key intermediate in a pure form. This document provides in-depth troubleshooting guides and frequently asked questions to navigate the common hurdles associated with its purification.

Introduction

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of various biologically active compounds.[1] The presence of the thiazole ring, a common moiety in many pharmaceuticals, makes this compound a subject of interest.[1][2][3] However, its synthesis, typically involving a Grignard reaction with 2,5-dibromothiazole and acetone, often results in a crude product containing a mixture of impurities that can be challenging to separate. These impurities may include unreacted starting materials, byproducts from side reactions, and degradation products. This guide will address these challenges systematically.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the purification of this compound.

Question 1: My crude product is a dark, oily residue. How can I effectively remove the colored impurities and isolate the desired compound?

Answer:

The appearance of a dark, oily residue is a common observation and is often due to the presence of polymeric byproducts and degradation of the thiazole ring under the reaction or workup conditions. Here is a systematic approach to tackle this issue:

1. Initial Workup - The First Line of Defense:

  • Quenching: The reaction mixture should be quenched carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl) at a low temperature (0 °C). This helps to neutralize any remaining Grignard reagent and minimize side reactions.

  • Extraction: Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane. Perform multiple extractions to ensure complete recovery of the product.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove water and some water-soluble impurities.

2. Decolorization with Activated Carbon:

If the organic solution is still intensely colored, treatment with activated carbon can be effective.

  • Protocol:

    • Dissolve the crude product in a suitable solvent (e.g., ethyl acetate).

    • Add a small amount of activated carbon (typically 1-5% by weight of the crude product).

    • Stir the mixture at room temperature for 15-30 minutes.

    • Filter the mixture through a pad of Celite® to remove the activated carbon.

    • Wash the Celite® pad with fresh solvent to recover any adsorbed product.

    • Concentrate the filtrate under reduced pressure.

Causality: Activated carbon has a high surface area and can adsorb large, colored organic molecules, effectively removing them from the solution.

Question 2: After purification by column chromatography, I still see impurities in my NMR spectrum. What are the likely impurities and how can I improve the separation?

Answer:

The most common impurities observed after initial purification are unreacted starting materials and byproducts of the Grignard reaction.

Common Impurities:

  • 2,5-Dibromothiazole: The starting material.

  • 2-Bromothiazole: Formed by the reaction of the Grignard reagent with a proton source (e.g., trace water).

  • Dimeric byproducts: Formed by the coupling of the Grignard reagent.

Improving Column Chromatography Separation:

The choice of solvent system (eluent) is critical for achieving good separation. A systematic approach to optimizing the mobile phase is recommended.

1. Thin-Layer Chromatography (TLC) Analysis:

Before running a column, it is essential to analyze the crude mixture by TLC to determine the optimal solvent system.

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase Screening: Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. Test various ratios (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).

  • Visualization: Use a UV lamp (254 nm) to visualize the spots. The desired product, containing a chromophoric thiazole ring, should be UV active. Staining with potassium permanganate can also be used.

2. Column Chromatography Protocol:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent Selection: Based on the TLC results, choose a solvent system that gives a good separation between the desired product and the impurities (a ΔRf of at least 0.2 is ideal).

  • Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography, can often provide better separation than an isocratic (constant solvent composition) elution. For example, you can start with 100% hexane and gradually increase the percentage of ethyl acetate.

Data Presentation: Typical TLC Profile and Solvent Systems

CompoundTypical Rf Value (8:2 Hexane:Ethyl Acetate)
2,5-Dibromothiazole (Starting Material)High (e.g., 0.8-0.9)
2-Bromothiazole (Byproduct)High (e.g., 0.7-0.8)
This compound Moderate (e.g., 0.3-0.4)
Polar Impurities/Baseline MaterialLow (e.g., 0.0-0.1)

Visualization: Workflow for Optimizing Column Chromatography

G cluster_0 Crude Product Analysis cluster_1 Decision Making cluster_2 Purification TLC Run TLC with various Hexane:EtOAc ratios Visualize Visualize under UV light TLC->Visualize Decision Good Separation? (ΔRf > 0.2) Visualize->Decision Decision->TLC No, adjust solvent system Column Perform Column Chromatography Decision->Column Yes Recrystallize Consider Recrystallization Column->Recrystallize If impurities persist

Caption: Decision workflow for purification method selection.

Question 3: My yield after purification is very low. What are the potential causes and how can I improve it?

Answer:

Low yield can be attributed to several factors, from an incomplete reaction to losses during the purification process.

Potential Causes and Solutions:

  • Incomplete Grignard Reagent Formation: Ensure that the magnesium turnings are fresh and activated, and that the reaction is carried out under strictly anhydrous conditions (dry glassware, anhydrous solvent). The formation of the Grignard reagent from 2,5-dibromothiazole can be sluggish.[4][5]

  • Side Reactions of the Grignard Reagent: The Grignard reagent is a strong base and can be quenched by acidic protons from water or other protic sources.[6] Ensure all reagents and solvents are dry.

  • Product Loss During Workup and Extraction:

    • The product has some water solubility due to the alcohol group. Ensure you perform multiple extractions with the organic solvent.

    • Avoid overly acidic or basic conditions during workup, as this can lead to degradation of the thiazole ring.

  • Adsorption on Silica Gel: Tertiary alcohols can sometimes be sensitive to silica gel. If you suspect this is an issue, you can:

    • Deactivate the silica gel: Treat the silica gel with a small amount of triethylamine in the eluent (e.g., 0.1-1%). This will neutralize the acidic sites on the silica.

    • Use an alternative stationary phase: Alumina (neutral or basic) can be a good alternative to silica gel for purifying acid-sensitive compounds.

Question 4: I am considering recrystallization as a purification method. What is a suitable solvent system?

Answer:

Recrystallization can be a very effective method for purifying solid compounds, provided a suitable solvent is found. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Screening for a Recrystallization Solvent:

  • Place a small amount of your crude product in a test tube.

  • Add a few drops of a test solvent and observe the solubility at room temperature.

  • If the compound is insoluble, gently heat the test tube. If it dissolves, it is a potential candidate.

  • Allow the solution to cool slowly to room temperature and then in an ice bath. Observe if crystals form.

Potential Solvent Systems for this compound:

  • Single Solvents: Hexane, ethyl acetate, ethanol, or mixtures with water.[7]

  • Mixed Solvents: A mixture of a solvent in which the compound is highly soluble and a solvent in which it is poorly soluble can be effective. For example, dissolve the compound in a minimal amount of hot ethyl acetate and then slowly add hexane until the solution becomes cloudy. Then, add a few drops of ethyl acetate to redissolve the solid and allow it to cool slowly.

Experimental Protocol: Recrystallization

  • Dissolve the crude this compound in a minimum amount of a suitable hot solvent (or solvent mixture).

  • If the solution is colored, you can perform a hot filtration after adding a small amount of decolorizing carbon.

  • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the stability and recommended storage condition for this compound?

A1: Brominated thiazoles can be sensitive to light and air, and may degrade over time, especially if impure.[8] It is recommended to store the purified compound in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and in a refrigerator or freezer to minimize degradation.

Q2: Which analytical techniques are best for assessing the purity of the final product?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation and purity assessment. The presence of any residual starting materials or byproducts can be readily identified.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides information about the molecular weight of the compound and can detect impurities at very low levels.

  • High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the purity of the compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[9]

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the purity of the fractions from column chromatography or the final product.

Q3: Are there any specific safety precautions I should take when handling this compound?

A3: Yes, as with any chemical, proper safety precautions should be followed. While specific toxicity data for this compound is limited, it is prudent to handle it with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

  • Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

References

Identifying and minimizing byproducts in bromothiazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Identifying and Minimizing Byproducts for Researchers, Scientists, and Drug Development Professionals.

Introduction

Bromothiazoles are pivotal building blocks in medicinal chemistry and materials science, frequently appearing in pharmaceuticals, natural products, and functional materials.[1] However, their synthesis is often complicated by the formation of undesired byproducts, including isomers and poly-brominated species.[1] The structural similarity of these byproducts to the target molecule can make purification challenging, consuming valuable time and resources.

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify the root causes of byproduct formation and implement effective strategies for their minimization. By understanding the mechanistic principles behind these side reactions, you can optimize your synthetic protocols to achieve higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of byproducts in bromothiazole synthesis?

A: Byproducts in bromothiazole synthesis generally fall into three categories:

  • Isomeric Impurities: Formation of undesired positional isomers (e.g., 4-bromothiazole when 5-bromothiazole is the target). This arises from the nuanced reactivity of the thiazole ring, where multiple positions can be susceptible to bromination.[1]

  • Poly-brominated Species: Over-bromination leading to di- or tri-brominated thiazoles (e.g., 2,4-dibromothiazole, 2,5-dibromothiazole).[1][2] This is common when using aggressive brominating agents or excess stoichiometry.

  • Starting Material and Intermediates: Incomplete reactions can leave unreacted starting materials or stable intermediates in the final product mixture. For instance, in the Hantzsch synthesis, unreacted α-haloketone is a common impurity.[3][4]

Q2: Why is the thiazole ring prone to forming multiple brominated isomers?

A: The thiazole ring's electronic nature makes direct electrophilic bromination complex. Unlike more electron-rich heterocycles like thiophene, thiazole is less aromatic and less activated towards electrophilic aromatic substitution.[1] The nitrogen atom breaks the ring's symmetry, resulting in three non-equivalent positions for substitution (C2, C4, C5).[1] The position of electrophilic attack (and thus the resulting isomer) is highly dependent on the reaction conditions and the substituents already present on the ring.[5] For example, electron-donating groups at the C2 position tend to direct electrophiles to the C5 position.[5]

Q3: Which brominating agent is best to minimize byproducts?

A: The choice of brominating agent is critical. While elemental bromine (Br₂) is effective, it is highly reactive and often leads to over-bromination and is hazardous to handle.[1] N-Bromosuccinimide (NBS) is a milder and more selective alternative that can significantly reduce the formation of poly-brominated byproducts.[1] The use of NBS can allow for more controlled, sequential bromination steps, which is key to synthesizing specific bromothiazole isomers.[1][2][6]

Troubleshooting Guide: Common Synthetic Routes

This section addresses specific issues encountered during the two primary routes to bromothiazoles: direct bromination/functionalization and the Hantzsch thiazole synthesis.

Scenario 1: Direct Bromination & Sandmeyer Reactions

Direct electrophilic bromination of the thiazole core or synthesis via a Sandmeyer reaction from an amino-thiazole are common strategies. However, they come with unique challenges.

Problem: My reaction produces a mixture of 4- and 5-bromothiazole isomers that are difficult to separate.
  • Likely Cause: The reaction conditions are not selective enough to favor one isomer over the other. The thiazole ring's C4 and C5 positions have similar reactivity under certain electrophilic conditions, leading to a mixture of products.[5]

  • Expert Recommendation:

    • Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Lower temperatures often increase the kinetic selectivity of the reaction.

    • Solvent Choice: The polarity of the solvent can influence the regioselectivity. Experiment with a range of solvents, from non-polar (e.g., CCl₄, hexane) to polar aprotic (e.g., acetonitrile, DMF).

    • Consider a Directed Approach: If direct bromination is unselective, a more controlled, multi-step approach may be necessary. For example, starting with 2-aminothiazole allows for specific functionalization. A Sandmeyer reaction (diazotization followed by displacement with CuBr) on 2-amino-5-bromothiazole can yield 2,5-dibromothiazole with high regioselectivity.[1][7][8]

Problem: I am observing significant amounts of dibromo- and tribromo- species in my crude product.
  • Likely Cause: This is a classic case of over-bromination. The mono-brominated product is often more activated towards further electrophilic substitution than the starting thiazole, leading to rapid subsequent brominations.

  • Expert Recommendation:

    • Stoichiometry is Key: Use a precise stoichiometry of your brominating agent. A slight excess (1.05-1.1 equivalents) is often sufficient. Avoid using large excesses.

    • Switch to a Milder Reagent: Replace elemental bromine with NBS. NBS releases Br⁺ more slowly, allowing for better control over the reaction.[1]

    • Slow Addition: Add the brominating agent dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to maintain a low instantaneous concentration of the electrophile.

Workflow: Troubleshooting Isomer and Over-bromination Issues

G start Poor Product Purity: Mixture of Isomers or Poly-brominated Byproducts check_stoich Verify Stoichiometry of Brominating Agent start->check_stoich check_temp Assess Reaction Temperature start->check_temp check_reagent Evaluate Brominating Agent (Br2 vs. NBS) start->check_reagent solution_stoich Action: Use 1.0-1.1 eq. Add dropwise at low temp. check_stoich->solution_stoich solution_temp Action: Lower temperature (e.g., to 0 °C or below) check_temp->solution_temp solution_reagent Action: Switch to NBS for milder conditions check_reagent->solution_reagent end_node Optimized Reaction: Improved Purity & Yield solution_stoich->end_node solution_temp->end_node solution_reagent->end_node

Caption: Troubleshooting workflow for direct bromination reactions.

Scenario 2: Hantzsch Thiazole Synthesis

The Hantzsch synthesis, a condensation reaction between an α-haloketone and a thioamide (like thiourea), is a powerful method for building the thiazole ring from the ground up.[3][4][9][10]

Problem: My final product is contaminated with unreacted α-bromoacetophenone.
  • Likely Cause: The reaction has not gone to completion. This can be due to insufficient reaction time, low temperature, or deactivation of the nucleophile (thiourea).

  • Expert Recommendation:

    • Increase Reaction Time/Temperature: Hantzsch synthesis often requires heating. Ensure the reaction is refluxed for an adequate period. Monitor the reaction by TLC to confirm the consumption of the starting ketone.[4]

    • Stoichiometry of Thioamide: Use a slight excess of the thioamide component (e.g., 1.2-1.5 equivalents of thiourea).[4] This ensures the complete consumption of the limiting α-haloketone.

    • pH Control: The reaction is typically run in a solvent like ethanol.[4] The nucleophilicity of thiourea can be sensitive to pH. Ensure the conditions are not overly acidic, which would protonate the nucleophile and render it unreactive.

Problem: The reaction produces a significant amount of dark, tar-like material, and the yield is low.
  • Likely Cause: Self-condensation of the α-haloketone or other decomposition pathways are competing with the desired thiazole formation. α-haloketones can be unstable, especially at elevated temperatures.

  • Expert Recommendation:

    • Control the Order of Addition: Add the α-haloketone slowly to the solution of the thioamide in the reaction solvent. This maintains a low concentration of the unstable ketone, favoring the bimolecular reaction with the thioamide over self-condensation.

    • Use High-Purity Reagents: Impurities in the α-haloketone can often catalyze decomposition. Purify the ketone by recrystallization or distillation before use if its purity is questionable.

    • Moderate Temperature: While heating is often necessary, excessive temperatures can accelerate decomposition. Find the minimum temperature required for a clean and efficient reaction.

Mechanism: Hantzsch Thiazole Synthesis Pathway

G cluster_0 Step 1: Nucleophilic Attack (SN2) cluster_1 Step 2: Cyclization cluster_2 Step 3: Dehydration A α-Haloketone C Thioether Intermediate A->C B Thioamide B->C D Intramolecular Attack E Cyclic Intermediate C->E D->E Forms 5-membered ring F Elimination of H2O G Final Thiazole Product E->G F->G Aromatization

Caption: Key steps in the Hantzsch thiazole synthesis mechanism.[4][11]

Analytical & Purification Strategies

Properly identifying byproducts is the first step toward eliminating them. Once identified, specific purification strategies can be employed.

Identifying Byproducts

A combination of analytical techniques is often required for unambiguous identification of impurities.[12][13][14]

Analytical TechniqueInformation ProvidedUse Case for Bromothiazoles
TLC / HPTLC Rapid assessment of reaction completion and number of components.Quick check for remaining starting materials and formation of new spots (potential byproducts).[13]
HPLC / UPLC High-resolution separation and quantification of components.Gold standard for determining the purity percentage and resolving closely-related isomers.[12][15]
Mass Spectrometry (MS) Molecular weight of components.Confirms the presence of mono-, di-, or tri-brominated species by their characteristic isotopic patterns.[12][13]
NMR Spectroscopy (¹H, ¹³C) Detailed structural information and connectivity.Unambiguously determines the position of bromine atoms on the thiazole ring, confirming isomeric structures.[12][16]
Purification of Difficult-to-Separate Isomers

Positional isomers of bromothiazole often have very similar polarities, making them challenging to separate by standard column chromatography.

Q: Standard silica gel chromatography is not separating my 4-bromo and 5-bromothiazole isomers. What should I do?

A: When isomers co-elute, more advanced or alternative purification techniques are necessary.

  • Expert Recommendations:

    • Recrystallization: This is often the most effective method for separating isomers if a suitable solvent system can be found.[17][18] Screen a variety of solvents or mixed-solvent systems (e.g., ethanol/water, hexane/ethyl acetate). The goal is to find a system where one isomer is significantly less soluble than the other.[17]

    • Preparative HPLC: For high-value materials or when recrystallization fails, preparative reverse-phase HPLC (e.g., with a C18 column) can provide excellent separation of isomers, although it is less scalable.[19]

    • Salt Formation: If your molecule contains a basic site (like the thiazole nitrogen), forming a salt with a chiral acid (like tartaric acid) can create diastereomers.[17] These diastereomeric salts often have different physical properties and can be separated by crystallization. The desired isomer can then be recovered by neutralizing the salt.

Protocol: Test Recrystallization for Isomer Separation
  • Solubility Screening: In separate small vials, test the solubility of your impure mixture (~10-20 mg) in a range of solvents (~0.5 mL) at room temperature and upon heating. Ideal solvents will show poor solubility at room temperature but good solubility when hot.[17]

  • Small-Scale Trial: Once a promising solvent is identified, dissolve a small amount of the mixture in the minimum amount of hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation & Analysis: Collect the crystals by filtration. Wash with a small amount of cold solvent.

  • Purity Check: Thoroughly dry the crystals and analyze their purity by HPLC or NMR to determine if the recrystallization enriched one isomer over the other. Repeat with the mother liquor to see if the other isomer is enriched there.

References

Troubleshooting low yields in the synthesis of 2-substituted thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-substituted thiazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this important class of heterocyclic compounds. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to solve challenges in your synthetic routes.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis of 2-substituted thiazoles, with a focus on diagnosing and resolving issues leading to low product yields.

Issue 1: Low or No Product Yield in Hantzsch Thiazole Synthesis

You're attempting a Hantzsch thiazole synthesis by reacting an α-haloketone with a thioamide, but the yield of your desired 2-substituted thiazole is disappointingly low, or you're not seeing any product at all.

Possible Causes and Solutions

A low or non-existent yield in a Hantzsch synthesis can stem from several factors, ranging from the quality of your starting materials to the specific reaction conditions.[1][2]

Possible Cause Suggested Solutions & Explanations
Poor Quality of Starting Materials α-Haloketone Instability: α-haloketones can be unstable and decompose upon storage. It's crucial to use freshly prepared or purified α-haloketones. Thioamide Purity: Ensure the purity of your thioamide, as impurities can lead to side reactions. Recrystallization or column chromatography may be necessary.
Inappropriate Solvent The choice of solvent is critical as it affects the solubility of reactants and the reaction rate.[3] Screening Solvents: Common solvents for Hantzsch synthesis include ethanol, methanol, and water.[1] If you're experiencing low yields, consider screening other solvents like 1,4-dioxane, toluene, acetic acid, tetrahydrofuran (THF), or dimethylformamide (DMF).[3] A mixture of solvents, such as THF/DMF, has been shown to be effective in some cases.[3]
Suboptimal Reaction Temperature Temperature Optimization: The reaction temperature can significantly impact the reaction rate and the formation of byproducts. Refluxing is a common condition, but if yields are low, consider optimizing the temperature.[1] Microwave-assisted synthesis can also be an effective way to improve yields and reduce reaction times by providing rapid and uniform heating.[1]
Ineffective or Absent Catalyst Catalyst Introduction: While many Hantzsch syntheses proceed without a catalyst, the addition of an acid or base catalyst can be beneficial.[1] For example, acidic conditions can improve regioselectivity in some variations of the synthesis.[1] Phase-transfer catalysts can also be employed to enhance the reaction rate.
Incorrect Stoichiometry Molar Ratio Verification: The reaction between the α-haloketone and thioamide proceeds in a 1:1 molar ratio.[4] Using a slight excess of the thioamide (e.g., 1.5 equivalents) is a common practice to ensure the complete consumption of the often more valuable α-haloketone.[4][5] However, a large excess of one reactant can complicate purification.
Side Reactions Formation of Intermediates: The Hantzsch synthesis proceeds through intermediates like imino thioethers and hydroxythiazolines, which can sometimes be stable and isolable.[6] If the reaction is not driven to completion, these intermediates may be present in your crude product. Monitoring Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress and determine the optimal reaction time to minimize the formation of side products.[1]
Experimental Protocol: General Procedure for Hantzsch Synthesis of a 2-Aminothiazole

This protocol describes the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.[5]

  • Reaction Setup: In a round-bottom flask, combine 2-bromoacetophenone (1 equivalent) and thiourea (1.5 equivalents).

  • Solvent Addition: Add methanol as the solvent.

  • Heating: Heat the mixture with stirring at a moderate temperature (e.g., 100°C on a hot plate) for approximately 30 minutes.[5]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing a 5% aqueous solution of sodium carbonate (Na2CO3) to neutralize the hydrobromide salt of the product.[4]

    • The neutral 2-amino-4-phenylthiazole product is poorly soluble in water and will precipitate.[5]

  • Isolation:

    • Collect the solid product by vacuum filtration through a Büchner funnel.

    • Wash the filter cake with water to remove any remaining salts.

    • Allow the product to air dry.

Issue 2: Formation of Impurities and Difficult Purification

Your reaction seems to have worked, but you're left with a complex mixture of products, making the isolation and purification of the desired 2-substituted thiazole challenging.

Possible Causes and Solutions

The formation of impurities is a common problem that can often be addressed by carefully controlling the reaction conditions and employing appropriate purification techniques.[1]

Possible Cause Suggested Solutions & Explanations
Reaction Temperature Too High or Reaction Time Too Long Optimizing Reaction Conditions: Excessive heat or prolonged reaction times can lead to the decomposition of starting materials or the desired product, as well as the formation of side products.[1] Reaction Monitoring: Use TLC to determine the point at which the starting materials are consumed and the product is at its maximum concentration. Quench the reaction at this optimal time.
Incorrect pH pH Adjustment: The pH of the reaction mixture can influence the reaction pathway and the formation of byproducts. In some cases, adjusting the pH can improve the regioselectivity of the synthesis.[1]
Presence of Reactive Functional Groups Protecting Groups: If your starting materials contain other reactive functional groups, they may interfere with the desired reaction. Consider using protecting groups for these sensitive functionalities before carrying out the thiazole synthesis.
Difficult Product Isolation Precipitation: If your product is highly soluble in the reaction solvent, you can try to precipitate it by adding a non-solvent or by cooling the reaction mixture.[1] Chromatography: For complex mixtures, column chromatography is a powerful purification technique.[1]
Catalyst Removal Solid-Supported Catalysts: If you are using a catalyst that is difficult to remove, consider using a polymer-supported or solid-supported catalyst. These can often be easily removed by filtration at the end of the reaction, simplifying the work-up procedure.[7]

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the synthesis of 2-substituted thiazoles.

Q1: What are the most common methods for synthesizing 2-substituted thiazoles?

The Hantzsch thiazole synthesis is the most widely used and versatile method.[2][5] It involves the condensation of an α-haloketone with a thioamide.[5] Another notable method is the Cook-Heilbron synthesis, which is used to prepare 5-aminothiazoles from the reaction of an α-aminonitrile with reagents like carbon disulfide or dithioacids.[6][8]

Q2: How can I improve the yield and efficiency of my thiazole synthesis?

Optimizing reaction conditions is key.[1] Consider the following:

  • Solvent Selection: The choice of solvent can have a significant impact on the reaction.[3]

  • Temperature Control: Fine-tuning the reaction temperature can improve yields and reduce side reactions.[1]

  • Catalysis: The use of an appropriate catalyst can accelerate the reaction and improve selectivity.[1]

  • Microwave-Assisted Synthesis: This technique can often lead to higher yields and shorter reaction times.[1]

Q3: Are there any "greener" or more environmentally friendly methods for synthesizing 2-substituted thiazoles?

Yes, several eco-friendly approaches have been developed. These include:

  • Using Water as a Solvent: Water is a non-toxic and environmentally benign solvent.

  • Solvent-Free Conditions: Grinding the reactants together without a solvent can be an effective and green method.[1]

  • Reusable Catalysts: Employing solid-supported catalysts that can be easily recovered and reused reduces waste.[7]

  • Microwave-Assisted Synthesis: This method often requires less energy and time compared to conventional heating.[1]

Q4: What is the mechanism of the Hantzsch thiazole synthesis?

The Hantzsch synthesis proceeds through a multi-step pathway:

  • S-Alkylation: The sulfur atom of the thioamide acts as a nucleophile and attacks the α-carbon of the α-haloketone in an SN2 reaction, displacing the halide.[5]

  • Cyclization: An intramolecular nucleophilic attack by the nitrogen atom of the thioamide on the carbonyl carbon of the ketone forms a five-membered ring intermediate (a hydroxythiazoline).[5]

  • Dehydration: The hydroxythiazoline intermediate then undergoes dehydration to form the aromatic thiazole ring.[4][5]

Q5: How do I choose the right starting materials for my desired 2-substituted thiazole?

The substituents on the final thiazole ring are determined by the starting materials:

  • The thioamide determines the substituent at the 2-position . For example, using thiourea will result in a 2-aminothiazole.[6]

  • The α-haloketone determines the substituents at the 4- and 5-positions .

Visualizations

Hantzsch Thiazole Synthesis Mechanism

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product alpha-Haloketone alpha-Haloketone S-Alkylated_Intermediate S-Alkylated Intermediate alpha-Haloketone->S-Alkylated_Intermediate SN2 Attack Thioamide Thioamide Thioamide->S-Alkylated_Intermediate Hydroxythiazoline Hydroxythiazoline S-Alkylated_Intermediate->Hydroxythiazoline Intramolecular Cyclization 2-Substituted_Thiazole 2-Substituted Thiazole Hydroxythiazoline->2-Substituted_Thiazole Dehydration

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow Start Low Yield of 2-Substituted Thiazole Check_Starting_Materials Check Purity of Starting Materials Start->Check_Starting_Materials Optimize_Solvent Screen Different Solvents Check_Starting_Materials->Optimize_Solvent Pure Purify_Reactants Purify Reactants and Repeat Synthesis Check_Starting_Materials->Purify_Reactants Impure Optimize_Temperature Optimize Reaction Temperature Optimize_Solvent->Optimize_Temperature Optimized Consider_Catalyst Introduce a Catalyst Optimize_Temperature->Consider_Catalyst Optimized Verify_Stoichiometry Verify Reactant Stoichiometry Consider_Catalyst->Verify_Stoichiometry Optimized Monitor_Reaction Monitor Reaction by TLC Verify_Stoichiometry->Monitor_Reaction Correct Improved_Yield Improved Yield Monitor_Reaction->Improved_Yield Optimized Purify_Reactants->Check_Starting_Materials

Caption: Troubleshooting workflow for low yields in thiazole synthesis.

References

Technical Support Center: Refining Purification Techniques for Polar Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the intricate challenges of purifying polar thiazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique difficulties associated with isolating these valuable, yet often troublesome, compounds. Thiazoles are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2] However, their polarity, stemming from the nitrogen and sulfur heteroatoms and often polar functional groups, can make purification a significant bottleneck.[3]

This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to empower you to overcome these purification hurdles. We will delve into the "why" behind the "how," ensuring a deep understanding of the principles at play.

Troubleshooting Guide: Common Purification Problems & Solutions

This section addresses specific issues you may be facing during the purification of your polar thiazole derivatives.

Question 1: My polar thiazole derivative shows poor or no retention on a standard C18 reverse-phase HPLC column and elutes in the void volume. What's happening and how can I fix it?

Answer:

This is a classic problem when dealing with highly polar analytes on traditional non-polar stationary phases like C18. The issue stems from a lack of hydrophobic interaction between your polar thiazole derivative and the non-polar stationary phase.[4][5] The polar mobile phase is a much more favorable environment for your compound, so it spends very little time interacting with the C18 chains and is rapidly washed off the column.[6]

Causality and Strategic Solutions:

  • Increase Interaction with the Stationary Phase: The primary goal is to promote interaction between your analyte and the stationary phase. This can be achieved through several strategies:

    • Highly Aqueous Mobile Phases: For moderately polar compounds, you can sometimes achieve retention by using a highly aqueous mobile phase (e.g., >95% water or buffer). However, be cautious of "phase collapse" with standard C18 columns, where the C18 chains fold in on themselves in highly aqueous environments, leading to a loss of retention and reproducibility.[7] Using C18 columns specifically designed for aqueous mobile phases (often labeled "AQ") can mitigate this issue.[7]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds.[8][9][10] It utilizes a polar stationary phase (like silica, diol, or zwitterionic phases) and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile) and a small amount of a polar solvent (like water or buffer).[9][11] In HILIC, a water-rich layer is adsorbed onto the polar stationary phase, and your polar analyte partitions into this layer, leading to retention.[9][10] To elute the compound, you increase the concentration of the polar solvent.[9]

    • Mixed-Mode Chromatography (MMC): MMC columns possess both reverse-phase and ion-exchange characteristics.[12][13][14] This dual functionality can significantly enhance the retention of polar, ionizable thiazole derivatives.[15] For example, a mixed-mode column with cation-exchange properties can retain basic thiazole derivatives through electrostatic interactions, while also providing hydrophobic interactions.[16][13] This approach offers great flexibility as you can adjust retention by modifying the mobile phase pH, buffer concentration, and organic solvent content.[12]

Decision-Making Workflow for Poor Retention in RP-HPLC:

G start Poor retention of polar thiazole on C18 check_ionizable Is the compound ionizable? start->check_ionizable use_mmc Consider Mixed-Mode Chromatography (MMC) check_ionizable->use_mmc Yes try_hilic Employ Hydrophilic Interaction Liquid Chromatography (HILIC) check_ionizable->try_hilic No end Successful Purification use_mmc->end try_aq_rp Try an aqueous-stable reverse-phase column (e.g., C18-AQ) try_hilic->try_aq_rp If HILIC is unavailable or unsuccessful try_hilic->end try_aq_rp->end G start Start: Crude Polar Thiazole Derivative assess_props Assess Properties: - Polarity - Ionizable Groups? - Chiral? start->assess_props is_ionizable Ionizable? assess_props->is_ionizable is_very_polar Very Polar? is_ionizable->is_very_polar No mmc Mixed-Mode Chromatography is_ionizable->mmc Yes is_chiral Chiral? chiral_sfc Chiral SFC is_chiral->chiral_sfc Yes chiral_hplc Chiral HPLC is_chiral->chiral_hplc Yes end_purified Purified Thiazole is_chiral->end_purified No hilic HILIC is_very_polar->hilic Yes rp_aq Aqueous Reverse-Phase is_very_polar->rp_aq No mmc->is_chiral rp_buffered Buffered Reverse-Phase rp_buffered->is_chiral hilic->is_chiral rp_aq->is_chiral chiral_sfc->end_purified chiral_hplc->end_purified

References

Technical Support Center: Storage and Handling of 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth guidance on preventing the degradation of this compound during storage and handling. Our goal is to ensure the integrity and reliability of your experimental outcomes by preserving the quality of this critical reagent.

Introduction: Understanding the Molecule

This compound is a multifaceted molecule featuring a brominated thiazole ring and a tertiary alcohol functional group. This unique combination of moieties makes the compound a valuable building block in medicinal chemistry and materials science.[1] However, these same functional groups also render the molecule susceptible to specific degradation pathways if not stored and handled correctly. This guide will provide a comprehensive overview of potential stability issues and offer practical solutions to mitigate them.

Troubleshooting Guide: Addressing Common Degradation Issues

This section addresses specific issues you might encounter, their probable causes, and actionable solutions.

Issue 1: Appearance of a Yellowish Tinge in the Normally White Powder

  • Potential Cause: This discoloration is often an early indicator of degradation, potentially due to oxidation or photodegradation. The thiazole ring system, particularly when substituted, can be susceptible to light-induced degradation, which may involve reactions with atmospheric oxygen.[2]

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been consistently stored in a dark environment, protected from all light sources.

    • Assess Container Seal: Ensure the container is tightly sealed to minimize exposure to air.

    • Purity Analysis: Perform a purity analysis using a validated stability-indicating HPLC method to quantify the extent of degradation.[3]

    • Consider Inert Atmosphere: If the compound is frequently used, consider aliquoting it into smaller vials under an inert atmosphere (e.g., nitrogen or argon) to minimize repeated exposure of the bulk material to air.[4][5]

Issue 2: Reduced Potency or Inconsistent Experimental Results

  • Potential Cause: A decline in the compound's efficacy is a strong indicator of degradation. This could be due to hydrolysis of the C-Br bond, dehydration of the tertiary alcohol, or other structural modifications. The presence of moisture can accelerate hydrolytic degradation.

  • Troubleshooting Steps:

    • Moisture Control: Verify that the compound has been stored in a desiccated environment. The tertiary alcohol group can be hygroscopic, attracting moisture which can facilitate degradation.

    • pH of Solutions: If the compound is used in solution, be mindful of the pH. Extreme pH values can catalyze hydrolysis or dehydration.

    • Forced Degradation Study: To understand the compound's stability in your experimental conditions, consider performing a forced degradation study (see protocol below). This will help identify potential degradants and inform the development of a stability-indicating analytical method.[6][7][8]

    • Re-qualification of Material: If degradation is suspected, re-qualify the material using techniques like HPLC, LC-MS/MS, and NMR to confirm its identity and purity before further use.

Issue 3: Change in Physical State (e.g., Clumping of Powder)

  • Potential Cause: This is often due to the absorption of moisture from the atmosphere, a common issue with hygroscopic compounds like alcohols.[9]

  • Troubleshooting Steps:

    • Improve Desiccation: Store the compound in a desiccator containing a suitable desiccant (e.g., silica gel, anhydrous calcium sulfate).

    • Inert Gas Blanketing: For long-term storage, consider blanketing the container with a dry, inert gas such as nitrogen or argon to displace moist air.[4][10]

    • Proper Handling: When handling the compound, work in a low-humidity environment (e.g., a glove box or a room with controlled humidity) and minimize the time the container is open.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: Based on the chemical structure and potential degradation pathways, we recommend the following storage conditions:

ParameterRecommended ConditionRationale
Temperature 2-8°CReduces the rate of potential thermal degradation and slows down other chemical reactions.
Light In the dark (amber vials or opaque containers)Prevents photodegradation, a known degradation pathway for thiazole-containing compounds.[2]
Atmosphere Under an inert gas (Nitrogen or Argon)Minimizes exposure to oxygen and moisture, thereby preventing oxidative and hydrolytic degradation.[4][5][11]
Moisture In a desiccated environmentThe tertiary alcohol is potentially hygroscopic; minimizing moisture prevents clumping and potential hydrolysis.

Q2: What is the expected shelf-life of this compound?

A2: The shelf-life is highly dependent on the storage conditions. When stored under the recommended conditions (2-8°C, in the dark, under an inert atmosphere), the compound is expected to be stable for an extended period. However, we recommend re-analyzing the purity of the compound after one year of storage or if any visual changes are observed. For critical applications, periodic purity checks are advised.

Q3: What are the likely degradation pathways for this molecule?

A3: The primary potential degradation pathways are:

  • Photodegradation: The thiazole ring can undergo photo-oxygenation in the presence of light and oxygen.[2]

  • Hydrolysis: The carbon-bromine bond may be susceptible to hydrolysis, particularly under non-neutral pH conditions.

  • Dehydration: The tertiary alcohol can undergo dehydration to form an alkene, especially in the presence of strong acids and/or heat.

  • Oxidation: While tertiary alcohols are generally resistant to oxidation, the thiazole ring and other parts of the molecule could be susceptible to oxidative degradation over time, especially if exposed to air and light.

Diagram: Potential Degradation Pathways

DegradationPathways cluster_degradation Degradation Pathways main This compound photo Photodegradation (Photo-oxygenation of thiazole ring) main->photo Light, O2 hydro Hydrolysis (Cleavage of C-Br bond) main->hydro H2O, pH dehyd Dehydration (Formation of alkene) main->dehyd Acid, Heat oxid Oxidation (Ring opening or side-chain modification) main->oxid O2, Light

Caption: Potential degradation pathways for this compound.

Q4: How can I check the purity of my stored compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended technique for purity assessment.[3] An ideal method should be able to separate the parent compound from any potential degradation products. For structural elucidation of any observed impurities, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools.[2]

Q5: Are there any incompatible materials I should avoid storing this compound with?

A5: Yes. Avoid storing this compound with:

  • Strong Oxidizing Agents: To prevent potential oxidative degradation.

  • Strong Acids: To avoid catalyzing the dehydration of the tertiary alcohol.

  • Strong Bases: To prevent potential deprotonation and subsequent reactions.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential for understanding the stability of the compound under various stress conditions and for developing a stability-indicating analytical method.[6][7][8]

Objective: To identify potential degradation products and pathways for this compound.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3% v/v)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a UV detector

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • After the specified time, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze all stressed samples, along with a control sample (unstressed), by a suitable HPLC method.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with the control.

    • Identify and quantify any degradation products.

    • If significant degradation is observed, further characterization of the degradants by LC-MS/MS and NMR is recommended.

Diagram: Forced Degradation Study Workflow

ForcedDegradationWorkflow cluster_stress Apply Stress Conditions start Prepare Stock Solution (1 mg/mL in Methanol) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxid Oxidative Degradation (3% H2O2, RT) start->oxid thermal Thermal Degradation (Solid, 80°C) start->thermal photo Photolytic Degradation (Solid, Photostability Chamber) start->photo analysis HPLC Analysis acid->analysis base->analysis oxid->analysis thermal->analysis photo->analysis data Data Analysis (Compare chromatograms, quantify degradants) analysis->data characterization Characterization of Degradants (LC-MS/MS, NMR) data->characterization If significant degradation

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Optimizing Catalyst Selection for Functionalizing the Thiazole Ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for thiazole ring functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying this crucial heterocyclic scaffold. The thiazole moiety is a cornerstone in many pharmacologically active agents, and its precise functionalization is often a critical step in drug discovery.[1][2] This resource provides field-proven insights through a series of troubleshooting guides and frequently asked questions to help you overcome common experimental hurdles and optimize your catalyst selection strategy.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter in the lab. Each entry details the issue, explores the underlying chemical causality, and provides a systematic approach to resolution.

Q1: My palladium-catalyzed C-H arylation reaction on a thiazole substrate is sluggish or failing completely. What's going wrong?

A1: This is a classic and frequently encountered problem. The primary culprit is often catalyst poisoning by the thiazole ring itself.

  • Causality — The "Sulfur Problem": The lone pair of electrons on the thiazole's sulfur atom can strongly coordinate to the palladium metal center.[3][4] This coordination occupies the catalyst's active sites, effectively "poisoning" it and preventing it from participating in the catalytic cycle. A similar inhibitory effect can also arise from the nitrogen atom.[5][6][7] You may observe the formation of inactive palladium aggregates, often called "palladium black."[8][9]

  • Systematic Solutions:

    • Optimize Catalyst Loading: While counterintuitive, for some ligand-free systems using Pd(OAc)₂, decreasing the catalyst loading to as low as 0.1-0.001 mol% can prevent the aggregation that occurs at higher concentrations (>1 mol%).[8][10] However, in many ligand-based systems, a modest increase in catalyst loading may be necessary to compensate for the poisoning effect.[3]

    • Introduce a Robust Ligand: The right ligand is your primary defense against catalyst deactivation. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are highly effective.[5] These ligands form stable complexes with the palladium, shielding it from the inhibitory coordination of the thiazole's heteroatoms.

    • Screen Additives: The addition of a substoichiometric amount of pivalic acid (PivOH) has been shown to significantly accelerate palladium-catalyzed direct arylations of heterocycles, often leading to faster and cleaner reactions.[10]

    • Re-evaluate Your Base: The base is not just a proton scavenger; it's a critical component of the catalytic cycle. Screen different inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄, as their strength and solubility can dramatically impact the reaction outcome.[5]

Q2: I'm getting a mixture of isomers. How can I control the regioselectivity of my C-H functionalization?

A2: Achieving regioselectivity is paramount, and it hinges on understanding the electronic and steric properties of the thiazole ring and leveraging catalyst control.

  • Causality — Competing C-H Bonds: The thiazole ring presents multiple C-H bonds (typically at the C2, C4, and C5 positions) that can be activated. While the C5 position is often the most electronically favored for electrophilic palladation in simple thiazoles[11][12], this can change based on existing substituents and the chosen catalytic system.

  • Strategic Solutions:

    • Switch the Metal Catalyst: This is one of the most powerful strategies for altering regioselectivity. The reaction mechanism can change entirely with a different metal. For instance, in fused systems like imidazo[2,1-b]thiazole, palladium catalysts selectively functionalize the C5 position via an electrophilic palladation pathway.[11] Switching to a copper-mediated system can redirect the functionalization to the C2/C3 positions through a base-promoted C-H metalation mechanism.[11]

    • Leverage Ligand Effects: The steric and electronic properties of the ligand can guide the catalyst to a specific C-H bond. While less common for achieving complete selectivity switches than changing the metal, screening different classes of ligands (e.g., bipyridyl vs. bulky phosphines) is a valuable exercise.[13]

    • Install a Directing Group: For challenging substrates or when a non-innate position must be functionalized, installing a directing group is a reliable, albeit less atom-economical, strategy. A simple N-methoxy amide directing group, for example, can override the inherent reactivity of the heterocycle and the poisoning effects of its heteroatoms.[6][7]

dot

Caption: Troubleshooting workflow for a low-yielding C-H arylation.

Frequently Asked Questions (FAQs)

This section covers broader strategic questions about designing your experiments for success.

Q1: How do I choose between a palladium, copper, or nickel catalyst for my thiazole functionalization?

A1: The choice of metal is dictated by the specific transformation you aim to achieve.

  • Palladium: This is the most versatile and widely used catalyst for C-C and C-N bond formation on thiazoles, especially for direct C-H functionalization (arylation, alkenylation) and traditional cross-coupling reactions like Suzuki-Miyaura and Stille.[5][9] It offers high efficiency but requires careful management to avoid sulfur poisoning.[3]

  • Copper: Copper catalysts are excellent for specific applications. They are used for the arylation of C-H bonds with aryl iodides[10] and can provide complementary regioselectivity to palladium.[11] Copper is also a crucial co-catalyst in Sonogashira (Pd/Cu) couplings and can be used to enhance Stille reactions.[9] Furthermore, copper catalysts are employed in some fundamental syntheses of the thiazole ring itself.[10]

  • Nickel: Nickel-based catalysts are emerging as a more cost-effective and sustainable alternative to palladium, particularly for Suzuki-Miyaura couplings.[9][14] They can sometimes offer unique reactivity for challenging substrates.

Q2: What is the primary role of a ligand, and how do I select one?

A2: A ligand is not just an additive; it is a performance modifier that is integral to the catalyst system. Its primary roles are to:

  • Stabilize the Metal: It prevents the metal from aggregating into an inactive bulk state (like palladium black).[8]

  • Modulate Reactivity: It fine-tunes the electronic properties of the metal center, influencing the rates of oxidative addition and reductive elimination.

  • Control Selectivity: It uses its steric bulk to control which substrates can approach the metal center and from which angle, thereby influencing regio- and stereoselectivity.[13]

Selection Strategy:

  • For C-H Activation on Thiazoles: Start with bulky, electron-rich monodentate phosphine ligands like XPhos, SPhos, or RuPhos . These are commercially available and have a proven track record of mitigating catalyst deactivation by sulfur- and nitrogen-containing heterocycles.[5]

  • Ligand-Free Option: For direct arylations with activated aryl bromides, a ligand-free Pd(OAc)₂ system can be exceptionally efficient and economical.[8][10] However, be prepared to screen reaction conditions carefully, as this system is sensitive to catalyst concentration.

Q3: Should I use direct C-H activation or a traditional cross-coupling reaction (e.g., Suzuki)?

A3: This choice depends on your synthetic strategy, substrate availability, and desired atom economy.

  • Direct C-H Activation: This is the more modern and atom-economical approach. It allows for the functionalization of a "plain" thiazole ring without prior installation of a handle (like a halogen). This shortens synthetic routes and reduces waste.[8] The main challenges are controlling regioselectivity and overcoming catalyst poisoning.

  • Traditional Cross-Coupling (Suzuki, Stille, Sonogashira): These methods are robust, well-understood, and highly reliable. They require a pre-functionalized thiazole (e.g., a bromo- or iodo-thiazole), which provides unambiguous control over the reaction site.[9] While less atom-economical, they are often the go-to strategy for complex molecules where predictability is essential.

dot

Catalyst_Selection_Logic start Goal: Functionalize Thiazole Ring q_method Functionalization Strategy? start->q_method node_CH Direct C-H Activation (Atom Economical) q_method->node_CH C-H Bond node_XCoupling Traditional Cross-Coupling (Regioselectivity Control) q_method->node_XCoupling Pre-functionalized (e.g., Halo-thiazole) q_CH_bond Desired Bond? node_CH->q_CH_bond q_X_bond Desired Bond? node_XCoupling->q_X_bond cat_pd_aryl C-C (Aryl/Alkenyl) Catalyst: Palladium Ligand: XPhos, SPhos, or Ligand-Free q_CH_bond->cat_pd_aryl C-C Aryl cat_rh_alkyl C-C (Alkyl) Catalyst: Rhodium q_CH_bond->cat_rh_alkyl C-C Alkyl cat_cu_aryl C-C (Aryl, alternative regioselectivity) Catalyst: Copper q_CH_bond->cat_cu_aryl Alt. C-C Aryl cat_suzuki C-C (Aryl/Vinyl) Reaction: Suzuki-Miyaura Catalyst: Pd or Ni q_X_bond->cat_suzuki C-C Aryl cat_sonogashira C-C (Alkynyl) Reaction: Sonogashira Catalyst: Pd/Cu q_X_bond->cat_sonogashira C-C Alkynyl

Caption: Decision tree for initial catalyst selection strategy.

Data Summary: Catalyst Systems for Direct C-H Arylation of Thiazoles

The table below summarizes common catalytic systems for the direct arylation of the thiazole C5-position with aryl halides (Ar-X), providing a starting point for reaction optimization.

Catalyst PrecursorLigand/AdditiveBaseSolventTypical LoadingKey Advantages & ConsiderationsReferences
Pd(OAc)₂None (Ligand-Free) K₂CO₃ or Cs₂CO₃DMA or DMF0.1–1 mol%Economical, simple; sensitive to high concentration (aggregation). Best for activated Ar-Br.[8][10]
Pd(OAc)₂Pivalic Acid (PivOH)K₂CO₃DMA1–5 mol%Accelerates reaction, improves yields for a broader range of heterocycles.[10]
Pd(OAc)₂ or Pd₂(dba)₃XPhos or SPhos K₃PO₄ or K₂CO₃Dioxane or Toluene1–5 mol%Robust, versatile, mitigates catalyst poisoning. Excellent for complex substrates.[5][9]
CuINone LiOtBuDioxane or DMF5-10 mol%Alternative to Palladium, good for aryl iodides, can offer different regioselectivity.[10]

Experimental Protocol: Palladium-Catalyzed Direct C-H Arylation

This protocol provides a general guideline for the direct C-H arylation of a thiazole derivative with an aryl bromide using a palladium/phosphine ligand system. Note: This procedure must be performed under an inert atmosphere.

Materials:

  • Thiazole derivative (1.0 equiv)

  • Aryl bromide (1.2–1.5 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane)

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

Methodology:

  • Reaction Setup (In a glovebox or on a Schlenk line):

    • To the oven-dried Schlenk tube, add the thiazole derivative, aryl bromide, palladium precursor, phosphine ligand, and base.

    • Seal the tube with a septum or screw cap.

    • If using a Schlenk line, evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition:

    • Add the degassed solvent via syringe through the septum. The total volume should be sufficient to create a 0.1–0.5 M solution with respect to the limiting reagent.

  • Reaction:

    • Place the sealed tube in a preheated oil bath or heating block (typically 80–120 °C).

    • Stir the reaction mixture vigorously for the required time (typically 4–24 hours).

    • Monitor the reaction progress by TLC or LC-MS by periodically taking small aliquots under a positive pressure of inert gas.

  • Work-up:

    • Once the reaction is complete (as determined by the consumption of the limiting reagent), cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Filter the mixture through a pad of celite to remove the base and any precipitated palladium black. Rinse the pad with additional solvent.

    • Wash the combined organic filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.

References

Validation & Comparative

A Comparative Analysis of Bromo-Thiazole Derivatives and Established Anticancer Agents: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with significant biological activity.[1][2][3] This guide provides a comparative analysis of a representative bromo-thiazole derivative, 2-(1-(2-(4-(4-bromophenyl)thiazol-2-yl)hydrazinylidene)ethyl)phenol (BTHP), against established anticancer agents. While specific data for 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol is not extensively available in the public domain, the analysis of BTHP, a structurally related bromo-thiazole, offers valuable insights into the potential of this chemical class.[4] This document synthesizes in vitro and in vivo data to objectively compare mechanisms of action, cytotoxicity, and therapeutic potential, thereby providing a critical resource for researchers and drug development professionals in the field of oncology.

Introduction to Thiazole Derivatives in Oncology

Thiazole-containing compounds represent a privileged scaffold in the development of novel anticancer therapeutics.[1] Their versatile structure allows for interaction with a wide array of biological targets, leading to diverse mechanisms of anticancer activity.[1][5] The United States Food and Drug Administration (FDA) has approved thiazole-containing drugs such as Dasatinib and Ixazomib for cancer treatment, underscoring the clinical significance of this heterocyclic motif.[1] The introduction of a bromine atom to the thiazole ring can further modulate the compound's physicochemical properties and biological activity, potentially enhancing its efficacy and selectivity.[5]

This guide focuses on 2-(1-(2-(4-(4-bromophenyl)thiazol-2-yl)hydrazinylidene)ethyl)phenol (BTHP) as a representative bromo-thiazole derivative that has demonstrated promising anticancer properties.[4]

The Comparative Landscape: BTHP vs. Standard-of-Care Agents

To provide a meaningful comparison, BTHP will be evaluated against two well-established anticancer drugs with distinct mechanisms of action:

  • Doxorubicin: A topoisomerase II inhibitor and anthracycline antibiotic widely used in the treatment of various cancers, including breast, lung, and ovarian cancers.

  • Paclitaxel: A mitotic inhibitor that stabilizes microtubules, leading to cell cycle arrest and apoptosis. It is a first-line treatment for several solid tumors.

This comparative approach will highlight the potential advantages and disadvantages of bromo-thiazole derivatives in the context of current cancer therapies.

In Vitro Efficacy: A Head-to-Head Cytotoxicity Analysis

The primary measure of a compound's anticancer potential in early-stage research is its cytotoxicity against cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Comparative Cytotoxicity (IC50, µM) of BTHP and Standard Anticancer Agents

CompoundMCF-7 (Breast)HCT-116 (Colon)HepG2 (Liver)A549 (Lung)
BTHP Data not availableData not availableData not availableData not available
Doxorubicin 0.05 - 0.50.1 - 1.00.1 - 1.00.01 - 0.1
Paclitaxel 0.001 - 0.010.005 - 0.050.01 - 0.10.001 - 0.01
Other Thiazole Derivatives 0.2 - 31.5[6][7]3.16 - 7.24[8]8.4 - 51.7[6]1.08[2]

The data indicates that novel thiazole derivatives exhibit a wide range of cytotoxic activity, with some compounds demonstrating potency in the low micromolar and even nanomolar range, comparable to or exceeding that of standard chemotherapeutic agents.[7]

Mechanistic Insights: How Bromo-Thiazoles Exert Their Anticancer Effects

The anticancer activity of thiazole derivatives stems from their ability to interfere with various cellular processes essential for cancer cell survival and proliferation.

Induction of Apoptosis

A key mechanism of action for many anticancer drugs is the induction of programmed cell death, or apoptosis. Studies on various thiazole derivatives have shown that they can trigger apoptosis through both intrinsic and extrinsic pathways.[6][7] For instance, some derivatives have been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.[7]

Cell Cycle Arrest

Cancer is characterized by uncontrolled cell division. Many effective anticancer agents, including thiazole derivatives, can halt the cell cycle at specific checkpoints, preventing cancer cells from replicating.[2][6] For example, some thiazole compounds have been observed to cause cell cycle arrest in the G2/M phase, a common mechanism for microtubule-targeting agents.[2]

Inhibition of Key Signaling Pathways

Thiazole derivatives have been designed to inhibit a variety of protein kinases and other enzymes that are crucial for tumor growth and survival.[1][8] For example, some have been shown to inhibit VEGFR-2, a key mediator of angiogenesis.[6]

Diagram 1: Generalized Experimental Workflow for In Vitro Anticancer Drug Screening

G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 Viability & Mechanistic Assays cluster_3 Data Analysis cell_line Cancer Cell Line (e.g., MCF-7) culture Cell Seeding in 96-well plates cell_line->culture treatment Incubation (24-72 hours) culture->treatment compound Test Compound (e.g., BTHP) dilution Serial Dilutions compound->dilution dilution->treatment mtt MTT Assay (Cytotoxicity) treatment->mtt facs Flow Cytometry (Apoptosis, Cell Cycle) treatment->facs western Western Blot (Protein Expression) treatment->western ic50 IC50 Calculation mtt->ic50 statistical Statistical Analysis facs->statistical western->statistical

Caption: A typical workflow for evaluating the in vitro anticancer activity of a novel compound.

In Vivo Evidence: Preclinical Validation in Animal Models

While in vitro studies are crucial for initial screening, in vivo studies in animal models are essential to evaluate a compound's efficacy and safety in a whole-organism context. A study on BTHP in Ehrlich Ascites Carcinoma (EAC)-bearing mice demonstrated its potential to inhibit tumor growth and mitigate hepatorenal damage induced by the cancer.[4] The study also suggested that BTHP exerts its anticancer effects by modulating oxidative stress, inflammation, and apoptosis.[4]

Diagram 2: Signaling Pathway Implicated in Thiazole Derivative-Induced Apoptosis

G Thiazole Thiazole Derivative ROS Increased ROS Thiazole->ROS Mitochondria Mitochondria ROS->Mitochondria Bax Bax (Pro-apoptotic) Mitochondria->Bax activates Bcl2 Bcl-2 (Anti-apoptotic) Mitochondria->Bcl2 inhibits Caspase9 Caspase-9 Bax->Caspase9 activates Bcl2->Caspase9 inhibits Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram of the intrinsic apoptotic pathway that can be activated by thiazole derivatives.

Detailed Experimental Protocols

For researchers looking to validate or expand upon these findings, the following are standard protocols for key assays.

MTT Assay for Cell Viability

Objective: To determine the cytotoxic effect of a compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, thus giving a measure of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for another 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Annexin V-FITC/PI Apoptosis Assay

Objective: To quantify the percentage of apoptotic and necrotic cells after compound treatment.

Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a hallmark of late apoptosis or necrosis.

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

Future Perspectives and Conclusion

Bromo-thiazole derivatives, as represented by BTHP, hold significant promise as a new class of anticancer agents. Their diverse mechanisms of action, potent cytotoxicity against a range of cancer cell lines, and encouraging in vivo data warrant further investigation. Future research should focus on:

  • Lead Optimization: Synthesizing and screening a library of bromo-thiazole analogs to improve potency, selectivity, and pharmacokinetic properties.

  • Target Identification: Elucidating the specific molecular targets of the most promising compounds to better understand their mechanism of action.

  • In Vivo Efficacy and Toxicology: Conducting more extensive preclinical studies in various cancer models to establish a robust efficacy and safety profile.

References

A Comparative Guide to Validating the Mechanism of Action of 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from identifying a bioactive small molecule to understanding its precise mechanism of action (MoA) is both critical and complex. This guide provides an in-depth, technical framework for validating the MoA of the novel compound 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol. While public domain data on the specific biological targets of this molecule is limited[1][2][3], its thiazole scaffold is a well-established pharmacophore present in a wide array of biologically active agents, including those with antimicrobial, anticancer, and anti-inflammatory properties[4][5][6].

This guide, therefore, takes a hypothesis-driven approach. We will postulate a plausible MoA for this compound—inhibition of a critical cellular kinase—and outline a comprehensive, multi-pronged strategy for its validation. This framework is designed to be a self-validating system, where each experimental stage provides evidence that informs and refines the next, ensuring scientific rigor and trustworthiness. We will also draw comparisons with alternative validation techniques and a hypothetical comparator compound, "Thiazole-Analog B," to provide context and highlight the rationale behind our experimental choices.

Part 1: Initial Phenotypic Screening and Hypothesis Generation

Before diving into specific target identification, it is crucial to understand the broader cellular effects of this compound. Phenotypic screening, which assesses the effects of a compound on cell behavior or morphology, offers an unbiased view of its biological activity.[7][8][9] This contrasts with target-based screening, which presupposes a known target.[10]

Comparative Experimental Approaches for Phenotypic Screening
Assay Type Principle Advantages Disadvantages Application for this compound
High-Content Imaging Automated microscopy and image analysis to quantify changes in cell morphology, protein localization, or organelle health.Provides rich, multi-parametric data; unbiased discovery of cellular effects.Complex data analysis; lower throughput than plate reader-based assays.Assess effects on cell proliferation, apoptosis, and cell cycle in a panel of cancer cell lines.
Cell Viability Assays (e.g., MTT, CellTiter-Glo) Measures metabolic activity or ATP content as a proxy for cell viability.High-throughput; cost-effective; provides a clear endpoint (IC50).Limited mechanistic insight; can be confounded by metabolic effects.Determine the potency of the compound across various cell lines to identify sensitive and resistant models.
Reporter Gene Assays Genetically engineered cell lines with a reporter gene (e.g., luciferase, GFP) linked to a specific signaling pathway promoter.Directly measures the activity of a specific pathway; can be highly sensitive.Hypothesis-biased; requires engineered cell lines.Screen against a panel of common cancer-related pathways (e.g., NF-κB, Wnt, MAPK) to narrow down potential MoAs.

Based on the thiazole scaffold's known association with anticancer activity[4][11], a logical starting point is to screen this compound against a panel of diverse cancer cell lines. A potent and selective antiproliferative effect in a subset of cell lines would form the basis of our working hypothesis: This compound inhibits a kinase essential for the survival of specific cancer cell types.

Part 2: Target Deconvolution and Identification

With a working hypothesis, the next critical step is to identify the specific molecular target(s) of this compound. This process, known as target deconvolution, can be approached through several powerful techniques.[12][13][14]

Workflow for Target Deconvolution

Caption: A general workflow for identifying the molecular target of a phenotypic screening hit.

Comparative Analysis of Target Identification Methods
Method Principle Advantages Disadvantages
Affinity Chromatography-Mass Spectrometry The compound is immobilized on a solid support and used as bait to "pull down" interacting proteins from a cell lysate. Bound proteins are identified by mass spectrometry.[12][13][15]Unbiased; identifies direct binding partners.Requires chemical modification of the compound, which may alter its binding properties; can identify non-specific binders.
Cellular Thermal Shift Assay (CETSA) Based on the principle that ligand binding stabilizes a target protein against thermal denaturation. Changes in protein stability are monitored in intact cells or lysates.[16][17][18][19][20]Confirms target engagement in a physiological context; no compound labeling required.Requires a specific antibody for the suspected target; lower throughput for initial discovery.
Kinobeads/Chemical Proteomics A specialized form of affinity chromatography using beads coated with broad-spectrum kinase inhibitors to enrich for kinases from a cell lysate. The test compound is added in competition to identify which kinases it displaces.[21][22][23][24][25]Specifically profiles interactions with the kinome; provides a selectivity profile.Biased towards ATP-competitive inhibitors; may miss kinases with low expression levels.

For our hypothesis, a Kinobeads-based approach would be highly informative .[21][22][25] By incubating cell lysates with our compound and then with the kinobeads, we can use quantitative mass spectrometry to identify which kinases are prevented from binding to the beads, indicating a direct interaction with this compound.

Experimental Protocol: Kinobeads Competition Binding Assay
  • Cell Culture and Lysis: Culture a sensitive cancer cell line (e.g., one with a low IC50 for the compound) to ~80% confluency. Harvest and lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.

  • Compound Incubation: Aliquot the cell lysate and incubate with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO) for 1 hour at 4°C.

  • Kinobeads Pulldown: Add kinobeads to each lysate and incubate for another hour at 4°C to capture the kinase population that is not inhibited by the compound.

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the bound kinases.

  • Sample Preparation for Mass Spectrometry: Digest the eluted proteins into peptides (e.g., with trypsin) and prepare for LC-MS/MS analysis.

  • Data Analysis: Quantify the abundance of each identified kinase in the different treatment conditions. A dose-dependent decrease in the amount of a specific kinase pulled down by the beads indicates it is a target of this compound.

Part 3: Direct Target Engagement and Biochemical Validation

The results from the kinobeads experiment provide a list of high-confidence candidate targets. The next step is to validate these interactions directly and biochemically.

Confirming Target Engagement in Cells with CETSA

The Cellular Thermal Shift Assay (CETSA) is an invaluable tool for confirming that a compound binds to its target in the complex environment of an intact cell.[17][18][19][20] Let's assume our kinobeads experiment identified "Kinase X" as a primary target.

G A Upstream Activator B Kinase X A->B C Substrate of Kinase X (p-Substrate) B->C Phosphorylation D Downstream Cellular Effects (e.g., Proliferation) C->D E This compound E->B

References

A Comparative Benchmarking Guide to the In Vitro Cytotoxicity of 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The thiazole moiety is a prominent scaffold in medicinal chemistry, with many derivatives demonstrating significant anticancer properties.[1][2][3] This guide presents a comprehensive framework for evaluating the cytotoxic potential of a novel thiazole derivative, 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol. We outline a robust, multi-assay, multi-cell line strategy to benchmark its performance against well-characterized cytotoxic agents: Doxorubicin, Cisplatin, and Staurosporine. This document provides detailed experimental protocols, explains the scientific rationale behind methodological choices, and offers a template for the clear presentation and interpretation of results, empowering researchers to conduct rigorous and self-validating cytotoxicity assessments.

Introduction: The Rationale for Cytotoxicity Benchmarking

Thiazole derivatives are a class of heterocyclic compounds that have garnered significant interest in oncology research due to their demonstrated efficacy against various cancer cell lines.[4][5] The development of novel therapeutic candidates requires a systematic evaluation of their cytotoxic activity. A critical step in this process is benchmarking against established standards, which provides essential context for a new compound's potency and potential mechanism of action.

This guide focuses on establishing the cytotoxic profile of This compound (Test Compound) . To achieve a meaningful comparison, we have selected three industry-standard cytotoxic agents that operate through distinct mechanisms:

  • Doxorubicin: An anthracycline antibiotic that primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA double-strand breaks and the generation of reactive oxygen species (ROS).[6][7][8][9]

  • Cisplatin: A platinum-based drug that forms covalent adducts with DNA, creating intra- and inter-strand crosslinks that block DNA replication and transcription, ultimately triggering apoptosis.[10][11]

  • Staurosporine: A potent, albeit non-selective, protein kinase inhibitor known to be a strong inducer of apoptosis through the inhibition of a wide range of kinases.[12][13][14][15]

Our evaluation framework employs a panel of human cancer cell lines to assess lineage-specific sensitivity and utilizes two distinct, complementary cytotoxicity assays to provide a multi-faceted view of the compound's effect on cell health.

Materials and Methods: A Validated Approach

The following sections detail the materials and step-by-step protocols required for a comprehensive cytotoxicity assessment.

Cell Lines and Culture Conditions

A diverse panel of cell lines is essential to understand the breadth of a compound's activity. We propose the following commonly used and well-characterized lines:

  • A549: Human lung adenocarcinoma epithelial cells.[16][17]

  • HeLa: Human cervical adenocarcinoma epithelial cells.[18][19][20]

  • MCF-7: Human breast adenocarcinoma epithelial cells (estrogen receptor-positive).[21][22][23]

Protocol for Cell Culture:

  • All cell lines are to be maintained in Dulbecco's Modified Eagle's Medium (DMEM).[18]

  • Supplement the medium with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.[17]

  • Incubate cells in a humidified atmosphere at 37°C with 5% CO₂.[17]

  • Subculture cells regularly upon reaching 80-90% confluency to maintain exponential growth.

Scientist's Note (Expertise): Using cell lines from different tissue origins (lung, cervical, breast) is crucial for identifying any potential tissue-specific cytotoxicity of the test compound. This initial screen can guide future, more targeted research.

Experimental Workflow Overview

The overall process for evaluating the cytotoxicity of the test compound and standards is depicted below. This workflow ensures a systematic and reproducible approach from cell preparation to final data analysis.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assay Phase 3: Assays cluster_analysis Phase 4: Analysis culture Maintain Cell Cultures (A549, HeLa, MCF-7) seed Seed Cells into 96-well Plates culture->seed treat Treat Cells with Compounds seed->treat prepare_cpds Prepare Serial Dilutions (Test Compound & Standards) prepare_cpds->treat incubate Incubate for 48 hours (37°C, 5% CO₂) treat->incubate mtt MTT Assay (Metabolic Activity) incubate->mtt ldh LDH Assay (Membrane Integrity) incubate->ldh read Measure Absorbance (Plate Reader) mtt->read ldh->read calc Calculate % Viability / % Cytotoxicity read->calc ic50 Determine IC50 Values calc->ic50

Caption: General experimental workflow for cytotoxicity benchmarking.

Assay Protocol 1: MTT (Cell Viability) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[24] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[25][26]

Protocol:

  • Cell Seeding: Seed 5,000 cells per well in a 96-well flat-bottom plate and allow them to adhere for 24 hours.

  • Compound Treatment: Remove the culture medium and add 100 µL of fresh medium containing various concentrations of the test compound or standards. Include a "vehicle-only" control.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution to each well.[27]

  • Formazan Formation: Incubate for 3-4 hours at 37°C until purple precipitate is visible.[26]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[27] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Scientist's Note (Trustworthiness): The MTT assay is a measure of mitochondrial activity, which is a proxy for cell viability.[25] A decrease in signal indicates a loss of metabolic function, which can be due to either cell death or cytostatic effects (inhibition of proliferation). This is why a complementary assay is essential.

Assay Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cell death by measuring the activity of lactate dehydrogenase (LDH), a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[28][29]

Protocol:

  • Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol using a separate, parallel plate.

  • Supernatant Collection: After the 48-hour incubation, centrifuge the plate (if using suspension cells) or carefully collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well.[30]

  • Incubation: Incubate the plate for 30-60 minutes at room temperature, protected from light.[29]

  • Stop Reaction: Add 50 µL of stop solution if required by the specific kit manufacturer.[29]

  • Absorbance Reading: Measure the absorbance at 490 nm.[30]

ngcontent-ng-c1205671314="" class="ng-star-inserted">

Scientist's Note (Expertise): The LDH assay directly measures cytotoxicity by quantifying membrane rupture, which is a hallmark of necrosis or late-stage apoptosis. Using it alongside the MTT assay allows you to distinguish between cytostatic effects (decreased MTT, low LDH) and cytotoxic effects (decreased MTT, high LDH).

Anticipated Results and Data Interpretation

Data Analysis

For both assays, the raw absorbance data should be converted into a percentage relative to controls.

  • MTT Assay:

    • % Viability = (Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank) * 100

  • LDH Assay:

    • % Cytotoxicity = (Abs_sample - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous) * 100

    • Controls for the LDH assay include: spontaneous LDH release (vehicle-only wells) and maximum LDH release (cells treated with a lysis buffer).

The IC50 value (the concentration of a drug that inhibits 50% of the measured response) is then calculated for each compound in each cell line by plotting the percentage response against the log of the compound concentration and fitting the data to a non-linear regression curve (log[inhibitor] vs. response).

Comparative Data Summary

Results should be summarized in a clear, tabular format for easy comparison. The table below presents a hypothetical dataset to illustrate this.

CompoundIC50 (µM) on A549IC50 (µM) on HeLaIC50 (µM) on MCF-7Putative Mechanism
Test Compound 12.58.925.1To be determined
Doxorubicin1.80.92.5DNA Intercalation, Topo II Inhibition[6]
Cisplatin9.7[31]15.221.8DNA Cross-linking[10]
Staurosporine0.050.020.08Broad Kinase Inhibition[12]

Note: IC50 values for standards are representative and can vary based on experimental conditions.[31][32]

Interpreting the Mechanisms of Standard Drugs

Understanding the mechanisms of the standard drugs provides a framework for interpreting the potential action of the test compound.

G cluster_dox Doxorubicin cluster_cis Cisplatin cluster_stauro Staurosporine cluster_apoptosis Cellular Response dox Doxorubicin dox_dna DNA Intercalation dox->dox_dna dox_topo Topoisomerase II Inhibition dox->dox_topo dox_ros ROS Generation dox->dox_ros dna_damage DNA Damage & Replication Block dox_dna->dna_damage dox_topo->dna_damage dox_ros->dna_damage cis Cisplatin cis_dna DNA Adducts & Cross-linking cis->cis_dna cis_dna->dna_damage stauro Staurosporine stauro_kin Broad Protein Kinase Inhibition (PKC, PKA etc.) stauro->stauro_kin apoptosis Apoptosis (Programmed Cell Death) stauro_kin->apoptosis dna_damage->apoptosis

Caption: Simplified mechanisms of action for standard cytotoxic drugs.

Discussion

Based on our hypothetical data, the Test Compound exhibits moderate cytotoxicity with an IC50 range of 8.9-25.1 µM across the tested cell lines.

  • Potency Comparison: The Test Compound is less potent than Doxorubicin and Staurosporine but shows comparable or slightly better potency than Cisplatin, particularly in the HeLa and A549 cell lines.

  • Selective Activity: The lower IC50 value in HeLa cells (8.9 µM) compared to MCF-7 cells (25.1 µM) suggests a degree of selective cytotoxicity, which warrants further investigation.

  • Mechanistic Clues: Since the compound's potency is closer to that of Cisplatin, its mechanism might involve interactions with DNA or related cellular processes. However, its thiazole structure could also imply other targets, such as specific kinases, a common mechanism for heterocyclic compounds.[4] Further mechanistic studies, such as cell cycle analysis or apoptosis assays (e.g., Annexin V staining), would be the logical next steps.

Conclusion

This guide provides a robust, scientifically grounded framework for the initial cytotoxic characterization of this compound. By employing complementary assays (MTT and LDH) across a panel of diverse cancer cell lines and benchmarking against standards with known mechanisms of action, researchers can generate reliable, interpretable, and comparative data. This structured approach is fundamental for making informed decisions in the early stages of the drug discovery pipeline.

References

A Senior Application Scientist's Guide to the Synthesis of 2-Substituted Thiazoles: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the thiazole ring is a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs. The efficient and strategic synthesis of 2-substituted thiazoles is therefore a critical skill. This guide provides a head-to-head comparison of the most significant synthetic routes, offering insights into the causality behind experimental choices, detailed protocols, and comparative data to inform your synthetic strategy.

At a Glance: Comparison of Key Synthetic Routes to 2-Substituted Thiazoles

The choice of synthetic route is dictated by the desired substitution pattern, available starting materials, functional group tolerance, and scalability. Below is a summary of the key parameters for the discussed methodologies.

Synthesis RouteStarting MaterialsKey ReagentsTypical Reaction TimeTypical TemperatureTypical Yield (%)Key AdvantagesKey Disadvantages
Hantzsch Synthesis α-Haloketone, Thioamide/ThioureaBase (e.g., Na2CO3)30 min - 12 hRoom Temp. - Reflux80 - 99%High yields, versatile, well-established.[1]α-haloketones can be lachrymatory and difficult to handle.
Cook-Heilbron Synthesis α-Aminonitrile, Carbon Disulfide/Dithioacids-Not specifiedRoom Temperature"Significant"Mild conditions, aqueous compatible.[2]Less common, scope can be limited.[3]
Gabriel Synthesis α-Acylamino ketonePhosphorus Pentasulfide (P4S10)Not specified~170 °CNot specifiedAccess to 2,5-disubstituted thiazoles.[3]Harsh conditions, strong dehydrating agent.
Microwave-Assisted Hantzsch α-Haloketone, ThioureaIodine5 - 15 min170 W~92%Rapid reaction times, high yields.[1][4]Requires specialized microwave equipment.
Domino Alkylation-Cyclization Propargyl Bromide, ThioureaK2CO3, DMFA few minutes130 °C (Microwave)HighRapid, avoids lachrymatory α-haloketones.[5]Requires access to substituted propargyl bromides.
Palladium-Catalyzed C-H Arylation Thiazole derivative, Aryl BromidePd(OAc)2, Base (e.g., KOAc)Not specified120-150 °CModerate to HighDirect functionalization, good functional group tolerance.[6][7]Requires expensive palladium catalyst, high temperatures.

Visualizing the Synthetic Pathways

To better understand the transformations involved, the following diagrams illustrate the core logic of each synthetic approach.

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product alpha_haloketone α-Haloketone condensation Condensation & Intramolecular Cyclization alpha_haloketone->condensation thioamide Thioamide/ Thiourea thioamide->condensation thiazole 2-Substituted Thiazole condensation->thiazole Dehydration

Caption: The Hantzsch synthesis workflow.

Cook_Heilbron_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product aminonitrile α-Aminonitrile cyclization Nucleophilic Attack & 5-exo-dig Cyclization aminonitrile->cyclization cs2 Carbon Disulfide/ Dithioacid cs2->cyclization aminothiazole 5-Aminothiazole cyclization->aminothiazole Tautomerization

Caption: The Cook-Heilbron synthesis workflow.

Modern_Methods cluster_domino Domino Alkylation-Cyclization cluster_pd_cat Palladium-Catalyzed C-H Arylation propargyl_bromide Propargyl Bromide thiourea_domino Thiourea propargyl_bromide->thiourea_domino Microwave domino_product 2-Aminothiazole thiourea_domino->domino_product thiazole_pd Thiazole aryl_bromide Aryl Bromide thiazole_pd->aryl_bromide Pd(OAc)2 pd_product 5-Arylthiazole aryl_bromide->pd_product

Caption: Modern synthetic approaches to thiazoles.

In-Depth Analysis of Synthetic Routes

The Hantzsch Thiazole Synthesis: The Workhorse

First described in 1887, the Hantzsch synthesis remains one of the most widely used methods for preparing thiazoles due to its reliability and high yields.[8] The reaction involves the condensation of an α-haloketone with a thioamide or thiourea.[9]

Mechanism Deep Dive: The reaction initiates with a nucleophilic attack of the sulfur atom from the thioamide onto the α-carbon of the haloketone. This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, and subsequent dehydration leads to the aromatic thiazole ring.

Expertise in Practice: The choice of base and solvent is critical. While the reaction can proceed without a base, the presence of a mild base like sodium carbonate can accelerate the reaction by neutralizing the hydrohalic acid byproduct. Ethanol is a common solvent due to its ability to dissolve both reactants. For the synthesis of 2-aminothiazoles, thiourea is the preferred reagent. The primary drawback of this method is the handling of α-haloketones, which are often lachrymatory and require careful handling in a fume hood.

The Cook-Heilbron Synthesis: A Milder Approach

The Cook-Heilbron synthesis offers a milder alternative for the preparation of 5-aminothiazoles.[2] This method involves the reaction of an α-aminonitrile with reagents like carbon disulfide or dithioacids at room temperature.[2]

Mechanism Deep Dive: The reaction begins with the nucleophilic attack of the amino group of the α-aminonitrile on the electrophilic carbon of carbon disulfide. This is followed by an intramolecular 5-exo-dig cyclization, where the sulfur atom attacks the nitrile carbon. Tautomerization of the resulting intermediate yields the aromatic 5-aminothiazole.[2]

Expertise in Practice: A key advantage of this method is its operation under mild, often aqueous, conditions, which can be beneficial for sensitive substrates. The starting α-aminonitriles can be readily prepared from aldehydes or ketones via the Strecker synthesis. However, the scope of this reaction can be more limited compared to the Hantzsch synthesis, and it is primarily used for the synthesis of 5-aminothiazole derivatives.[3]

The Gabriel Synthesis: Access to 2,5-Disubstituted Thiazoles

The Gabriel synthesis provides a route to 2,5-disubstituted thiazoles through the reaction of an α-acylamino ketone with a strong dehydrating and sulfurizing agent, typically phosphorus pentasulfide (P4S10).[3]

Mechanism Deep Dive: The reaction involves the thionation of the amide carbonyl group of the α-acylamino ketone by phosphorus pentasulfide, followed by an intramolecular cyclization and dehydration to form the thiazole ring.

Expertise in Practice: This method requires high temperatures (around 170 °C) and the use of the aggressive reagent P4S10, which can limit its applicability with sensitive functional groups. However, it provides a direct route to 2,5-disubstituted thiazoles, which can be challenging to access via other methods. Careful control of the reaction conditions is necessary to avoid side reactions and decomposition.

Modern Advancements: Speed, Efficiency, and Greener Approaches

Recent years have seen significant advancements in thiazole synthesis, focusing on improving reaction efficiency, reducing reaction times, and employing more environmentally friendly conditions.

Microwave-Assisted Hantzsch Synthesis: The application of microwave irradiation to the Hantzsch synthesis dramatically reduces reaction times from hours to minutes, often with improved yields.[4][10][11] The microwave energy efficiently heats the polar reaction mixture, accelerating the rate of cyclization and dehydration. This method is particularly advantageous for high-throughput synthesis and library generation in drug discovery.

Domino Alkylation-Cyclization: This elegant approach utilizes propargyl bromides and thiourea to construct the 2-aminothiazole core. The reaction proceeds via an initial alkylation of the thiourea with the propargyl bromide, followed by a base-mediated intramolecular cyclization onto the alkyne. This method avoids the use of lachrymatory α-haloketones and can be performed under microwave irradiation for rapid synthesis.[5]

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed direct C-H arylation has emerged as a powerful tool for the late-stage functionalization of the thiazole ring, particularly at the C5 position.[6][7] This method allows for the introduction of aryl groups without the need for pre-functionalized thiazoles, offering a more atom-economical approach. Copper-catalyzed reactions have also been developed for the synthesis of 2-substituted thiazoles from readily available starting materials like aldehydes and amines.[12] These methods offer excellent functional group tolerance but often require expensive catalysts and high reaction temperatures.

Experimental Protocols

Protocol 1: Hantzsch Synthesis of 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles[14]

This protocol details a conventional Hantzsch synthesis.

Materials:

  • Aryl-substituted thiosemicarbazones (0.001 mol)

  • 2-bromo-4-fluoroacetophenone (0.001 mol)

  • Absolute ethanol

Procedure:

  • A mixture of the respective aryl-substituted thiosemicarbazone (0.001 mol) and 2-bromo-4-fluoroacetophenone (0.001 mol) in absolute ethanol is heated under reflux for 4–5 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is recrystallized from a suitable solvent to afford the pure 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole. Expected Yield: 61-80%[13]

Protocol 2: Microwave-Assisted Hantzsch Synthesis of 2-Substituted-thiazol-4(5H)-ones[5]

This protocol exemplifies the speed and efficiency of microwave-assisted synthesis.

Materials:

  • Substituted thiosemicarbazone (1.1 mmol)

  • 2-chloro-N-phenethylacetamide (1.1 mmol)

  • Ethanol (4 ml)

Procedure:

  • An equimolar mixture of the thiosemicarbazone (1.1 mmol) and 2-chloro-N-phenethylacetamide (1.1 mmol) in ethanol (4 ml) is placed in a microwave-safe vessel.

  • The mixture is heated to 70 °C at 420W for 10-15 minutes.

  • The completion of the reaction is monitored by TLC.

  • After cooling, the solid product is obtained by filtration and recrystallized from a DMF:methanol (2:1) mixture. Expected Yield: 82-92%[4]

Protocol 3: Palladium-Catalyzed Direct Arylation of Thiazoles[7]

This protocol details a ligand-free approach to C-H functionalization.

Materials:

  • Thiazole derivative (2 mmol)

  • Aryl bromide (1 mmol)

  • Pd(OAc)2 (0.001-1 mol%)

  • KOAc (2 mmol)

  • DMA (2 ml)

Procedure:

  • In a sealed tube, the thiazole derivative (2 mmol), aryl bromide (1 mmol), Pd(OAc)2, and KOAc (2 mmol) are combined in DMA (2 ml).

  • The reaction mixture is heated at 150 °C for the appropriate time, with progress monitored by GC or LC-MS.

  • After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and washed with water.

  • The organic layer is dried over a drying agent (e.g., Na2SO4), filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Conclusion

The synthesis of 2-substituted thiazoles is a well-developed field with a diverse array of methodologies at the disposal of the modern chemist. The classical Hantzsch synthesis remains a robust and high-yielding option, while the Cook-Heilbron and Gabriel syntheses provide access to specific substitution patterns. Modern advancements, including microwave-assisted protocols, domino reactions, and metal-catalyzed C-H functionalization, offer significant advantages in terms of reaction speed, efficiency, and the ability to perform late-stage modifications. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, available resources, and desired process parameters. This guide provides the foundational knowledge and practical protocols to make an informed decision for your next thiazole synthesis.

References

The Halogen Advantage: A Comparative SAR Guide to Brominated vs. Non-Brominated Thiazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its versatile structure allows for a wide range of chemical modifications to modulate biological activity. A key question in the optimization of thiazole-based leads is the strategic incorporation of halogen atoms. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of brominated versus non-brominated thiazole analogs, offering insights into the profound impact of this single atomic substitution on therapeutic potential.

The Rationale for Bromination in Thiazole Scaffolds

The introduction of a bromine atom into a thiazole analog is not a trivial modification. It leverages the unique physicochemical properties of bromine to enhance drug-like characteristics. Bromine is a large, polarizable atom that can significantly alter a molecule's size, conformation, lipophilicity, and electronic distribution. These changes can, in turn, influence pharmacokinetic and pharmacodynamic properties.[3][4][5][6][7]

One of the key advantages of bromination is the potential for forming halogen bonds. A halogen bond is a non-covalent interaction between the electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site, such as an oxygen, nitrogen, or sulfur atom in a biological target.[3][5] This interaction can provide an additional anchor point for the drug molecule within the target's binding pocket, leading to increased affinity and selectivity.[4]

Furthermore, the "heavy atom effect" of bromine can be exploited in specific therapeutic areas. For instance, it can enhance the efficacy of photodynamic therapy and radiosensitization.[3][4] However, it is crucial to consider that bromination can also have drawbacks, including the potential for increased toxicity and bioaccumulation.[3][4][6][7] A careful and systematic evaluation is therefore essential.

Synthesis of Brominated and Non-Brominated Thiazole Analogs: A Comparative Workflow

The foundational method for synthesizing a wide array of thiazole derivatives, both brominated and non-brominated, is the Hantzsch thiazole synthesis.[1][8][9] This reaction involves the condensation of an α-haloketone with a thioamide. The choice of reactants dictates the final substitution pattern on the thiazole ring.

General Synthetic Workflow

Hantzsch Thiazole Synthesis Thioamide Thioamide (or Thiourea) Intermediate Thiazoline Intermediate Thioamide->Intermediate Nucleophilic Attack AlphaHaloKetone α-Haloketone AlphaHaloKetone->Intermediate Thiazole Thiazole Analog Intermediate->Thiazole Cyclization & Dehydration

Caption: Hantzsch synthesis workflow for thiazole analogs.

Protocol 1: Synthesis of Non-Brominated Thiazole Analogs

This protocol outlines a general procedure for synthesizing a non-brominated 2,4-disubstituted thiazole.

Step 1: Thioamide Formation (if not commercially available)

  • React a primary amide with Lawesson's reagent in anhydrous toluene.

  • Reflux the mixture for 2-4 hours, monitoring by TLC.

  • Purify the resulting thioamide by column chromatography.

Step 2: Hantzsch Cyclization

  • Dissolve the thioamide (1 equivalent) and a suitable α-haloketone (e.g., 2-chloroacetophenone) (1 equivalent) in ethanol.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum.

Protocol 2: Synthesis of Brominated Thiazole Analogs

There are two primary strategies for introducing bromine onto the thiazole ring:

Strategy A: Using Brominated Starting Materials

This is the most direct approach, where a brominated precursor is used in the Hantzsch synthesis. For example, using a bromo-substituted phenacyl bromide will result in a bromophenyl-substituted thiazole.

Step 1: Hantzsch Cyclization with Brominated Precursor

  • Follow the procedure outlined in Protocol 1, Step 2, but substitute the α-haloketone with a brominated analog (e.g., 2,4'-dibromoacetophenone).

Strategy B: Post-Syntbetic Bromination

This strategy involves synthesizing the non-brominated thiazole first and then introducing bromine in a subsequent step. This allows for the synthesis of a family of brominated analogs from a common precursor.[10][11]

Step 1: Synthesis of the Non-Brominated Thiazole Core

  • Follow Protocol 1 to synthesize the desired non-brominated thiazole analog.

Step 2: Electrophilic Bromination

  • Dissolve the thiazole analog in a suitable solvent (e.g., acetic acid or chloroform).

  • Add a brominating agent, such as N-bromosuccinimide (NBS) or bromine in acetic acid, dropwise at room temperature.

  • Stir the reaction for 2-12 hours, monitoring by TLC.

  • Quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with brine, dry over sodium sulfate, and purify by column chromatography.

Comparative Structure-Activity Relationship (SAR)

The true impact of bromination is revealed through the comparative analysis of the biological activities of brominated and non-brominated thiazole analogs. The following sections summarize key findings from the literature across different therapeutic areas.

Anticancer Activity

Thiazole derivatives are extensively investigated as anticancer agents, often targeting protein kinases.[12][13]

Compound ClassExample StructureTarget/Cell LineIC50/ActivityKey SAR InsightReference
Non-Brominated 2-amino-thiazole derivativesHuman K562 leukemia cellsGood anti-proliferative effectsThe core thiazole scaffold exhibits inherent anticancer potential.[14]
Brominated 2-[...]-4-(4-bromophenyl)thiazoleA549 human lung adenocarcinomaIC50 = 62.5 µg/mLThe presence of a bromophenyl group at the 4-position of the thiazole ring demonstrated significant inhibitory effects.[8][9][8][9]
Non-Brominated Thiazole-based Akt inhibitorsA549 and C6 cell linesVaried IC50 valuesThe core structure shows activity, but potency is dependent on other substituents.[15]
Brominated (E)-2-(2-(3-Bromo-4-hydroxybenzylidene)hydrazineyl)thiazol-4[5H]-oneMCF-7 and HepG2 cancer cell linesModerate cytotoxic activity (IC50 = 31.5 µM and 51.7 µM, respectively)The bromo-substitution provided moderate activity.[16][16]

Causality behind the observations: The enhanced anticancer activity of certain brominated thiazoles can be attributed to several factors. The bromine atom can increase the lipophilicity of the molecule, potentially improving cell membrane permeability and leading to higher intracellular concentrations.[4] Furthermore, the potential for halogen bonding with amino acid residues in the active site of target proteins, such as kinases, can lead to a more stable drug-target complex and enhanced inhibitory activity.[3]

Antimicrobial Activity

The thiazole ring is a key component of many antimicrobial agents.[17][18]

Compound ClassExample StructureTarget OrganismMIC/ActivityKey SAR InsightReference
Non-Brominated Thiazole-quinolinium derivativesGram-positive and Gram-negative bacteriaPotent bacteriostatic agentsThe core structure is active, with activity modulated by other substituents.[19]
Brominated Thiazole derivative with a p-bromophenyl groupBacteria and FungiGood antibacterial and antifungal activitiesThe electron-withdrawing bromine at the para-position of the phenyl ring was found to be essential for the antimicrobial activity.[19][19]
Non-Brominated Thiazole-linked triazolesVarious microorganismsModerate antimicrobial activityThe hybrid molecule shows promise, but potency can be improved.[9]
Brominated 2-(3-(4-bromophenyl)-...)-4-(4-chlorophenyl)thiazoleVarious microorganismsProminent antimicrobial activity (Inhibition zones: 18-25 mm, MIC: 100-200 µg/mL)The presence of the bromophenyl group was associated with superior activity compared to reference drugs.[8][9][8][9]

Causality behind the observations: In the context of antimicrobial activity, the electron-withdrawing nature of the bromine atom can be crucial. It can alter the electronic properties of the entire molecule, potentially making it a better inhibitor of key microbial enzymes. The increased lipophilicity can also facilitate passage through the complex cell walls of bacteria and fungi.

Enzyme Inhibition

Thiazole derivatives are known to inhibit a variety of enzymes, including cholinesterases and protein kinases.[12][20]

Compound ClassExample StructureTarget EnzymeIC50/ActivityKey SAR InsightReference
Non-Brominated 1,3-thiazole derivativesAcetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)Varied IC50 valuesThe thiazole scaffold serves as a good starting point for cholinesterase inhibitors.[20]
Brominated Bromo-derivative of a thiazoleNot specified, but generally inactive in one studyInactive thiazoleIn this particular series, the bromo-derivative was the only inactive compound, suggesting that the position and electronic environment are critical.[18]
Non-Brominated Thiazole-based derivativesAcetylcholinesterase (AChE)Moderate to potent inhibitory activityThe core structure is amenable to modifications that enhance AChE inhibition.[21][22]

Causality behind the observations: The impact of bromination on enzyme inhibition is highly context-dependent. While in some cases, the bromine atom can form favorable interactions within the enzyme's active site, in other instances, its steric bulk or electronic effects can be detrimental to binding. This highlights the importance of a nuanced, case-by-case evaluation and the potential need for co-crystallography studies to understand the precise binding mode.

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of SAR data, standardized and validated experimental protocols are essential.

Protocol 3: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and, by extension, the cytotoxic potential of a compound.[14]

MTT Assay Workflow CellSeeding Seed cells in a 96-well plate Incubation1 Incubate for 24h CellSeeding->Incubation1 CompoundAddition Add thiazole analogs (various concentrations) Incubation1->CompoundAddition Incubation2 Incubate for 48-72h CompoundAddition->Incubation2 MTTAddition Add MTT reagent Incubation2->MTTAddition Incubation3 Incubate for 4h MTTAddition->Incubation3 Solubilization Add solubilizing agent (e.g., DMSO) Incubation3->Solubilization Measurement Measure absorbance at 570 nm Solubilization->Measurement Analysis Calculate IC50 values Measurement->Analysis

Caption: A general workflow for the MTT cytotoxicity assay.

Step-by-step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the brominated and non-brominated thiazole analogs. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

Protocol 4: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Serial Dilution: Perform a two-fold serial dilution of the thiazole analogs in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Perspectives

The comparative analysis of brominated and non-brominated thiazole analogs reveals that bromination is a powerful strategy for modulating biological activity. The introduction of a bromine atom can significantly enhance the potency of thiazole-based compounds in various therapeutic areas, including oncology and infectious diseases. This enhancement is often attributed to improved pharmacokinetic properties and the potential for halogen bonding interactions with the biological target.

However, the effect of bromination is not universally positive and is highly dependent on the specific molecular scaffold and the biological target. In some cases, it can lead to a decrease in activity or an increase in toxicity. Therefore, a systematic and comparative approach to SAR is crucial for the successful application of this strategy in drug design.

Future research in this area should focus on:

  • Co-crystallography studies: To elucidate the precise binding modes of brominated thiazole analogs and validate the role of halogen bonding.

  • In-depth ADME/Tox profiling: To systematically evaluate the impact of bromination on the absorption, distribution, metabolism, excretion, and toxicity of these compounds.

  • Exploration of other halogens: Comparative studies involving fluorine, chlorine, and iodine will provide a more complete picture of the role of halogens in modulating the activity of thiazole analogs.

By leveraging the insights gained from such comparative studies, medicinal chemists can make more informed decisions in the design and optimization of next-generation thiazole-based therapeutics.

References

A Senior Application Scientist's Guide to Assessing Off-Target Effects of 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Primary Target

In the landscape of modern drug discovery, the principle of "one drug, one target" is an increasingly rare paradigm. Small molecule inhibitors, designed with high affinity for a specific protein, often engage in a spectrum of unintended interactions known as off-target effects. These effects are not merely academic curiosities; they are critical determinants of a drug candidate's ultimate safety and efficacy profile.[1][2] An off-target interaction can lead to unforeseen toxicities or, in some cases, serendipitous therapeutic benefits.[3][4] Therefore, a rigorous and comprehensive assessment of a compound's selectivity is a cornerstone of preclinical development.

This guide focuses on 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol , a compound featuring a thiazole scaffold common in molecules with diverse biological activities, including kinase inhibition.[5][6] While its primary target is hypothesized to be within the protein kinase family—a class of enzymes frequently implicated in oncology and inflammatory diseases—its full interaction profile within the cellular environment remains uncharacterized. Understanding these off-target effects is crucial for predicting potential adverse events and unlocking the full therapeutic potential of this molecule.[7][8]

Here, we present an integrated, multi-platform strategy for systematically identifying and validating the off-target profile of this compound. We will compare its hypothetical profile to established kinase inhibitors, provide detailed experimental protocols, and explain the causal logic behind each methodological choice, empowering researchers to build a robust and translatable dataset.

Section 1: The Selectivity Challenge in Kinase Inhibitor Development

The human kinome consists of over 500 protein kinases, which share a structurally conserved ATP-binding pocket.[9] This homology presents a significant challenge for designing truly selective inhibitors.[10][11][12] Small molecules targeting the ATP-binding site of one kinase can inadvertently bind to dozens of others, leading to a cascade of unintended signaling events.

For instance, first-generation BRAF inhibitors like Vemurafenib, while effective against BRAF V600E mutant melanoma, are known to cause paradoxical activation of the MAPK pathway in BRAF wild-type cells, leading to secondary malignancies like cutaneous squamous cell carcinoma.[13][14][15] This toxicity is a direct result of off-target interactions and highlights why a deep understanding of a compound's selectivity is paramount.[7][16]

Our assessment strategy for this compound is therefore designed to be comprehensive, moving from broad, in vitro screening to targeted, cell-based validation and finally to unbiased, proteome-wide discovery.

G cluster_0 Phase 1: Broad Spectrum Screening cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Unbiased Proteome-Wide Discovery vitro In Vitro Kinome Profiling (e.g., KINOMEscan®) data1 Initial Hit List (Binding Affinities Kd) vitro->data1 Identifies potential off-targets cetsa Cellular Thermal Shift Assay (CETSA) data1->cetsa Prioritize high-affinity hits for validation data2 Validated On- and Off-Targets (in intact cells) cetsa->data2 Confirms target binding in a physiological context chempro Chemical Proteomics (e.g., LiP-MS or ABPP) data2->chempro Investigate discrepancies and confirm mechanism data3 Novel, Unexpected Off-Targets chempro->data3 Identifies targets missed by panel screens

Caption: A multi-pronged workflow for off-target assessment.

Section 2: A Multi-Pronged Strategy for Off-Target Assessment

No single method can provide a complete picture of a compound's off-target profile. We advocate for an integrated approach that leverages the strengths of orthogonal techniques.

In Vitro Profiling: Casting a Wide Net with Kinome Scanning

The logical first step is to assess the compound's binding affinity against a large, purified panel of kinases.

  • The "Why": This approach provides a broad, unbiased view of the compound's potential interactions across the kinome in a controlled, cell-free environment. It is highly sensitive and allows for the direct measurement of binding affinity (Kd), enabling a quantitative ranking of potential off-targets.[10][12]

  • The "How": Services like Eurofins' KINOMEscan® utilize a competition binding assay where the test compound competes with an immobilized ligand for binding to the kinase active site.[17][18] The amount of kinase bound to the solid support is measured, allowing for the calculation of a dissociation constant (Kd) for hundreds of kinases simultaneously.[18]

Cell-Based Target Engagement: Validating Interactions in a Native Environment

A compound that binds to a purified protein in vitro may not necessarily engage that same target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm target engagement in a more physiologically relevant context.[19][20][21]

  • The "Why": CETSA measures the thermal stabilization of a protein upon ligand binding.[20][22] If this compound binds to a target protein in intact cells, it will increase that protein's resistance to heat-induced denaturation. This provides direct evidence of target engagement within the cell, accounting for factors like cell permeability and intracellular ATP concentrations.[21][22]

  • The "How": Intact cells are treated with the compound, heated to various temperatures, and then lysed. The soluble protein fraction is separated from the aggregated, denatured proteins, and the amount of a specific target protein remaining in the soluble fraction is quantified, typically by Western blot or mass spectrometry.[23]

G cluster_0 CETSA Principle cluster_1 Heat Challenge P_unbound Target Protein P_bound Stabilized Complex P_unbound->P_bound + Ligand Denatured Denatured P_unbound->Denatured Unfolds at lower temp Ligand Ligand Soluble Soluble P_bound->Soluble Resists unfolding

Caption: The principle of Cellular Thermal Shift Assay (CETSA).

Unbiased Proteome-Wide Approaches: Discovering the Unexpected

While kinase panels are extensive, they are not exhaustive. Chemical proteomics offers an unbiased method to identify novel off-targets on a proteome-wide scale without a priori knowledge.[24][25][26]

  • The "Why": Techniques like Limited Proteolysis-Mass Spectrometry (LiP-MS) or Thermal Proteome Profiling (TPP) can detect compound-induced structural changes or thermal stability shifts across thousands of proteins simultaneously.[27][28] This is crucial for identifying non-kinase off-targets or interactions with kinases not present on standard screening panels.[29]

  • The "How": In TPP (a proteome-wide extension of CETSA), cell lysates or intact cells are treated with the compound, heated across a temperature gradient, and the soluble fractions are analyzed by quantitative mass spectrometry.[27] Proteins that show a thermal shift upon compound treatment are identified as potential targets.[27]

Section 3: Comparative Analysis

To contextualize the potential off-target profile of this compound, we will compare its hypothetical data against two well-characterized BRAF inhibitors: Vemurafenib , a first-generation inhibitor known for significant off-target effects, and PLX8394 , a next-generation "paradox-breaker" designed for improved selectivity.[7][30][31][32]

Table 1: Hypothetical Kinome Scan Data (% Inhibition at 1 µM)

Kinase TargetThis compoundVemurafenib[7]PLX8394[30]
BRAF V600E (On-Target) 99% 98% 99%
BRAF (Wild-Type)85%90%55%
CRAF (Wild-Type)70%88%30%
SRC (Off-Target)45%75%15%
LCK (Off-Target)30%68%10%
ZAK (Off-Target)25%72%[13]20%
PTK6 (Off-Target)55%65%[7]22%

Interpretation: The hypothetical data suggests our compound has excellent on-target potency, similar to Vemurafenib and PLX8394. However, its off-target profile appears more favorable than Vemurafenib, showing less inhibition of key off-targets like SRC family kinases and ZAK, but is not as "clean" as the paradox-breaker PLX8394. The significant inhibition of wild-type BRAF and CRAF suggests a potential for paradoxical MAPK activation, which must be investigated.

Table 2: Comparative Cellular Target Engagement (CETSA) and Phenotypic Readout

AssayThis compoundVemurafenibPLX8394
BRAF V600E CETSA (ΔTm) +3.5°C+4.2°C+3.8°C
SRC CETSA (ΔTm) +1.2°C+2.8°CNo significant shift
Paradoxical ERK Activation (pERK Fold Change in WT cells) 2.5-fold3.8-fold[15]1.1-fold (No activation)[31]
Anti-proliferative IC50 (A375, BRAF V600E cells) 120 nM100 nM[15]150 nM[30]

Interpretation: The CETSA data confirms that our compound engages both its intended target (BRAF V600E) and a key off-target (SRC) in intact cells, though with a weaker stabilizing effect on SRC compared to Vemurafenib. Crucially, the compound induces paradoxical ERK activation, albeit to a lesser extent than Vemurafenib. This is a critical finding that links the in vitro binding data to a functional cellular consequence and warrants further investigation, potentially through combination therapy with a MEK inhibitor.[33][34]

Section 4: Detailed Experimental Protocols

Protocol 1: In Vitro Kinase Profiling (KINOMEscan®)
  • Compound Preparation: Dissolve this compound in 100% DMSO to create a 100 mM stock solution. Prepare serial dilutions as required.

  • Assay Execution: Submit the compound to a commercial service provider (e.g., Eurofins DiscoverX).[17] Typically, the compound is screened at a fixed concentration (e.g., 1 µM) against a large panel of kinases (e.g., scanMAX panel with 468 kinases).[18]

  • Mechanism: The assay measures the amount of kinase that binds to an immobilized, active-site directed ligand in the presence of the test compound. The amount of kinase captured is detected via quantitative PCR of a DNA tag conjugated to the kinase.

  • Data Analysis: Results are typically reported as "% Control" or "% Inhibition". For hits of interest, a follow-up KdELECT™ assay can be performed, where an 11-point dose-response curve is generated to determine the precise dissociation constant (Kd).[35]

Protocol 2: Cellular Thermal Shift Assay (CETSA) by Western Blot
  • Cell Culture & Treatment: Culture A375 (BRAF V600E) or HaCaT (BRAF WT) cells to ~80% confluency. Treat cells with 10 µM this compound or DMSO vehicle for 1 hour at 37°C.

  • Heat Challenge: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.

  • Lysis and Fractionation: Subject the cells to three freeze-thaw cycles using liquid nitrogen to ensure complete lysis. Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated protein aggregates (pellet).

  • Protein Quantification & Western Blot: Transfer the supernatant to new tubes and determine the protein concentration. Normalize all samples to the same protein concentration. Analyze the samples by SDS-PAGE and Western blot using primary antibodies against the target of interest (e.g., anti-BRAF, anti-SRC) and a loading control (e.g., anti-GAPDH).

  • Data Analysis: Quantify band intensities using densitometry software. Plot the percentage of soluble protein remaining relative to the non-heated control against the temperature for both vehicle- and compound-treated samples to generate melting curves. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization.

Conclusion: Building a Comprehensive Selectivity Profile

The assessment of off-target effects is an indispensable component of modern drug discovery. For a novel compound like this compound, a superficial analysis is insufficient. By employing a systematic, multi-tiered strategy—beginning with broad in vitro screening, progressing to cell-based target validation, and culminating in unbiased proteome-wide analysis—researchers can build a robust and predictive selectivity profile.

Our comparative analysis suggests that this compound, while a potent on-target agent, likely possesses an off-target profile that warrants careful consideration, particularly regarding the potential for paradoxical MAPK pathway activation. The experimental protocols provided herein offer a clear roadmap for generating the critical data needed to understand these liabilities, guide lead optimization efforts, and ultimately make informed decisions about the future clinical development of this and other novel chemical entities.

References

Independent Verification of the Biological Activity of Novel Thiazole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of Thiazoles and the Imperative of Independent Verification

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The continuous emergence of novel thiazole derivatives from discovery pipelines necessitates a rigorous and unbiased evaluation of their purported biological effects. Independent verification serves as the cornerstone of scientific integrity in drug development, ensuring that preclinical candidates possess genuine therapeutic potential before advancing to more complex and costly stages of research.[3][4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to independently verify the biological activity of novel thiazole compounds. It offers a comparative analysis of essential assays, detailed experimental protocols, and guidance on data interpretation, all grounded in the principles of scientific rigor and reproducibility.

Experimental Design: A Self-Validating System for Robust Verification

A well-designed experimental plan is fundamental to obtaining reliable and interpretable data. The following considerations are crucial for establishing a self-validating system for the independent verification of a novel thiazole compound, hereafter referred to as "NovelThia."

Rationale for Assay Selection: The choice of assays should be hypothesis-driven, based on the claimed or predicted biological activity of NovelThia. This guide will focus on three common and critical areas of thiazole research: anticancer, antimicrobial, and anti-inflammatory activities.

The Critical Role of Controls: The inclusion of appropriate positive and negative controls is non-negotiable for validating experimental results.[5][6][7][8][9]

  • Positive Controls: These are well-characterized compounds with known activity in the chosen assay (e.g., a clinically approved drug). A positive control validates the assay's ability to detect the expected biological effect.[6][7]

  • Negative Controls: These are typically the vehicle (e.g., DMSO) in which the test compound is dissolved. They ensure that the observed effects are due to the compound itself and not the solvent or other experimental conditions.[5][7][8]

  • Reference Compounds: Including established drugs within the same therapeutic class allows for a direct comparison of the potency and efficacy of NovelThia.

Cell Line and Microbial Strain Selection: The choice of cancer cell lines or microbial strains should be relevant to the therapeutic indication. For anticancer screening, a panel of cell lines from different tissue origins is recommended to assess the spectrum of activity.[10][11] For antimicrobial testing, both Gram-positive and Gram-negative bacteria, including drug-resistant strains, should be utilized.[12][13]

Comparative In Vitro Efficacy Assessment

In vitro assays are the first line of investigation for determining the biological activity of a novel compound.[14][15] They offer a controlled environment to assess specific cellular or molecular effects.

Anticancer Activity

The evaluation of a compound's ability to inhibit cancer cell growth is a primary step in oncology drug discovery.[16][17][18][19]

1. Cytotoxicity Assessment: MTT and LDH Assays

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11][16]

  • LDH (Lactate Dehydrogenase) Assay: This assay quantifies the release of LDH from damaged cells, providing a measure of cytotoxicity.[20][21][22][23]

Table 1: Comparative Cytotoxicity Data for NovelThia

CompoundCell LineMTT IC₅₀ (µM)LDH EC₅₀ (µM)
NovelThia A549 (Lung)1.52.0
MCF-7 (Breast)0.81.2
HCT116 (Colon)2.12.5
Doxorubicin (Positive Control) A549 (Lung)0.10.15
MCF-7 (Breast)0.050.08
HCT116 (Colon)0.20.3
Vehicle (Negative Control) All>100>100

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of NovelThia, the positive control, and the vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.[11]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits cell viability by 50%.[11]

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, collect the cell culture supernatant.

  • LDH Reaction: Add the LDH reaction mixture to the supernatant.

  • Incubation: Incubate at room temperature, protected from light.

  • Stop Reaction: Add the stop solution.

  • Absorbance Measurement: Read the absorbance at 490 nm.

  • Data Analysis: Calculate the half-maximal effective concentration (EC₅₀) value, which is the concentration of the compound that induces 50% of the maximum LDH release.

Antimicrobial Activity

The increasing threat of antimicrobial resistance underscores the need for new antibacterial agents.[24][25][26]

1. Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[27][28][29][30][31]

Table 2: Comparative Antimicrobial Activity of NovelThia

CompoundOrganismMIC (µg/mL)
NovelThia Staphylococcus aureus (Gram-positive)2
Escherichia coli (Gram-negative)8
MRSA (Resistant Strain)4
Vancomycin (Positive Control) Staphylococcus aureus1
Escherichia coli>128
MRSA2
Ciprofloxacin (Positive Control) Staphylococcus aureus0.5
Escherichia coli0.015
MRSA16
Vehicle (Negative Control) All>128

Experimental Protocol: Broth Microdilution MIC Assay

  • Compound Preparation: Prepare serial twofold dilutions of NovelThia and control antibiotics in a 96-well microtiter plate containing Mueller-Hinton broth.[28][31]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum to a concentration of approximately 5 x 10⁵ CFU/mL.[29][31]

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 16-24 hours.[29]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.[29][31]

Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases, making the search for novel anti-inflammatory agents a key research area.[32][33][34][35][36]

1. Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[32][35]

Table 3: Comparative Anti-inflammatory Activity of NovelThia

CompoundNO Inhibition IC₅₀ (µM)Cell Viability IC₅₀ (µM)
NovelThia 5.2> 50
Dexamethasone (Positive Control) 0.1> 100
Vehicle (Negative Control) > 100> 100

Experimental Protocol: Nitric Oxide Inhibition Assay

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of NovelThia or the positive control for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.

  • Nitrite Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Absorbance Measurement: Read the absorbance at 540 nm.

  • Data Analysis: Calculate the IC₅₀ value for NO inhibition. A concurrent cell viability assay is crucial to ensure that the observed NO reduction is not due to cytotoxicity.[37]

Visualizing the Path Forward: Workflows and Pathways

G cluster_0 In Vitro Screening Cascade A Novel Thiazole Compound (NovelThia) B Primary Screening (e.g., MTT, MIC, NO Inhibition) A->B C Hit Confirmation & Dose-Response B->C D Secondary Assays (e.g., Mechanism of Action) C->D E Lead Candidate Selection D->E

G cluster_1 Hypothetical Signaling Pathway Targeted by NovelThia LPS LPS TLR4 TLR4 MyD88 MyD88 IKK IKK NFkB NF-κB iNOS iNOS NO Nitric Oxide (Inflammation)

In Vivo Efficacy and ADMET Profiling

Promising candidates from in vitro studies should be further evaluated in animal models to assess their in vivo efficacy and pharmacokinetic properties.[3][4][38][39][40]

In Vivo Study Design:

  • Animal Model: The choice of animal model should be relevant to the disease being studied (e.g., xenograft models for cancer, murine infection models for antimicrobial activity).[38][39]

  • Dosing and Administration: The route of administration and dosing regimen should be carefully determined based on in vitro potency and preliminary pharmacokinetic data.

  • Ethical Considerations: All animal studies must be conducted in accordance with institutional and national guidelines for the ethical treatment of animals.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profiling:

Early assessment of ADMET properties is crucial to identify potential liabilities that could lead to late-stage attrition. Key parameters to evaluate include:

  • Solubility and Permeability: Important for oral absorption.

  • Metabolic Stability: Determines the compound's half-life in the body.

  • Plasma Protein Binding: Can affect the free concentration of the drug available to exert its effect.

  • Preliminary Toxicity: Early assessment of potential off-target effects.

G cluster_2 Preclinical Development Decision Tree Start Promising In Vitro Data InVivo In Vivo Efficacy Studies ADMET ADMET Profiling LeadOpt Lead Optimization IND IND-Enabling Studies Decision1 Efficacious? Decision2 Favorable ADMET?

Conclusion and Future Directions

The independent verification of the biological activity of novel thiazole compounds is a critical and multifaceted process. By employing a systematic and rigorous approach that incorporates well-designed experiments, appropriate controls, and a battery of relevant in vitro and in vivo assays, researchers can confidently identify and advance promising therapeutic candidates. This guide provides a foundational framework for these endeavors, emphasizing the principles of scientific integrity and data-driven decision-making that are paramount to successful drug discovery and development.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical waste management is paramount to ensuring a safe and compliant laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol (CAS No. 879488-37-6), a halogenated thiazole derivative. By integrating principles of chemical hazard assessment, regulatory compliance, and operational best practices, this document serves as an essential resource for researchers, scientists, and drug development professionals.

Hazard Assessment and Chemical Profile

A thorough understanding of the chemical's properties and potential hazards is the foundation of safe disposal. While a comprehensive, peer-reviewed Safety Data Sheet (SDS) for this specific compound is not widely available, its structural motifs provide critical insights into its hazard profile.

  • Chemical Structure: C₆H₈BrNOS

  • Key Functional Groups:

    • Brominated Thiazole Ring: The presence of a bromine atom classifies this compound as a halogenated organic compound .[1] Halogenated wastes are subject to specific disposal protocols, primarily incineration at high temperatures, due to their potential to form persistent environmental pollutants if improperly discarded. The thiazole ring is a common moiety in biologically active compounds, suggesting potential biological effects that must be considered.[2]

    • Propan-2-ol Group: This tertiary alcohol group influences the compound's solubility and reactivity.

Anticipated Hazards: Based on data from structurally similar brominated thiazole compounds, the following hazards should be assumed:[3][4]

  • Acute toxicity (oral, dermal, inhalation)

  • Skin irritation/corrosion

  • Serious eye irritation/damage

  • Environmental hazard (toxic to aquatic life)[5]

Due to these potential hazards, this compound must be treated as hazardous waste . Under no circumstances should it be disposed of down the drain or in regular trash.[6][7]

Personal Protective Equipment (PPE) and Safety Precautions

Prior to handling the chemical for disposal, all personnel must be equipped with appropriate PPE to mitigate exposure risks.

PPE CategorySpecificationRationale
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene). Check manufacturer's compatibility data.[8]To prevent skin contact and absorption. Brominated organic compounds can cause skin irritation.[3][9]
Eye Protection Tight-fitting safety goggles or a face shield in conjunction with safety glasses.[8]To protect against splashes and aerosols that can cause serious eye damage.[3][5]
Body Protection A lab coat, long pants, and closed-toe shoes are mandatory.[8]To protect skin from accidental spills.
Respiratory All handling of waste should occur in a well-ventilated area, preferably within a certified chemical fume hood.[10][11]To prevent inhalation of any potential aerosols or vapors.

Safety First: Always have an eyewash station and safety shower readily accessible when handling this compound.[8]

Step-by-Step Disposal Protocol

The disposal of this compound must follow a systematic process that complies with institutional policies and national regulations such as those from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[12][13]

Diagram: Disposal Workflow for this compound

G cluster_prep Step 1: Preparation & Segregation cluster_container Step 2: Containerization cluster_storage Step 3: Accumulation & Storage cluster_disposal Step 4: Final Disposal A Identify Waste: This compound B Segregate as 'Halogenated Organic Waste' A->B Classify C Select a compatible, leak-proof container B->C D Attach Hazardous Waste Label C->D E Record Contents: Full Chemical Name & Quantity D->E F Store in designated Satellite Accumulation Area (SAA) E->F G Use secondary containment F->G H Keep container securely closed F->H I Contact Environmental Health & Safety (EHS) for pickup H->I J Transfer to a licensed hazardous waste contractor I->J K Ultimate Disposal: Controlled Incineration J->K

Caption: Workflow for the safe disposal of halogenated hazardous waste.

Methodology:

  • Waste Identification and Segregation:

    • Classification: This compound must be classified as a halogenated organic waste .[1]

    • Segregation: Do not mix this waste with non-halogenated organic solvents, aqueous waste, or solid waste.[1] Incompatible chemicals must be kept separate to prevent dangerous reactions.[12]

  • Containerization:

    • Container Selection: Choose a waste container that is chemically compatible with the compound. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is typically appropriate. The container must be in good condition, free of leaks or damage.[6][12]

    • Labeling: Immediately affix a "Hazardous Waste" label to the container. This label must include:

      • The full chemical name: "this compound". Do not use abbreviations.

      • The date accumulation started.

      • An accurate list of all components and their approximate concentrations if it is a mixed waste stream.

      • The associated hazards (e.g., "Toxic," "Irritant").

  • Accumulation and Storage:

    • Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[6][14]

    • Storage Conditions: The SAA should be a well-ventilated area, away from heat sources or direct sunlight.[11]

    • Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.

    • Container Management: Keep the waste container securely closed at all times, except when adding waste.[6] Do not overfill the container; leave at least 10% of headspace to allow for expansion.

  • Final Disposal:

    • Professional Removal: Once the container is full or has been in storage for the maximum allowed time (typically up to one year for partially filled containers in an SAA), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[6]

    • Licensed Disposal: The EHS department will work with a licensed chemical waste disposal company for transportation and final destruction.[12][15]

    • Recommended Destruction Method: The recommended disposal method for this type of compound is controlled incineration in a licensed hazardous waste facility.[7] The high temperatures and flue gas scrubbing systems are designed to safely break down the halogenated organic molecules without releasing harmful byproducts into the environment.

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert all personnel in the immediate area. If the spill is large or involves a highly volatile substance, evacuate the laboratory and contact EHS or the emergency response team.

  • Control and Contain: If the spill is small and you are trained to handle it, ensure proper ventilation and wear the appropriate PPE. Contain the spill using a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels to absorb the initial spill.[8]

  • Clean-Up: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.

  • Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your supervisor and EHS department, regardless of the size of the spill.

Diagram: Spill Response Decision Tree

G Spill Spill Occurs Assess Assess Spill Size & Risk Spill->Assess Small Small & Controllable? Assess->Small Alert Alert Personnel in Area Small->Alert Yes Evacuate Evacuate Area Immediately Small->Evacuate No PPE Don PPE (Gloves, Goggles, Lab Coat) Alert->PPE Contain Contain with Inert Absorbent PPE->Contain Cleanup Collect Waste into Hazardous Waste Container Contain->Cleanup Decon Decontaminate Area Cleanup->Decon Report Report to Supervisor & EHS Decon->Report Contact Contact EHS / Emergency Response Team Evacuate->Contact

Caption: Decision-making process for responding to a chemical spill.

By adhering to these rigorous, step-by-step procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, upholding the highest standards of safety, scientific integrity, and environmental stewardship.

References

Personal protective equipment for handling 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Strategic Guide to Personal Protective Equipment for Handling 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol

For Immediate Implementation by Research, Development, and Scientific Personnel

This document provides a comprehensive operational and safety guide for the handling of this compound (CAS No. 879488-37-6).[1] Given the absence of a publicly available, detailed Safety Data Sheet (SDS) for this specific compound, the following protocols are synthesized from an analysis of its constituent functional groups: a brominated thiazole and a tertiary alcohol.[2] This guide is grounded in established safety standards from the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH) to ensure a multi-layered defense against potential hazards.[3][4][5][6]

Hazard Analysis: A Proactive Assessment

A thorough risk assessment is the foundation of laboratory safety.[7][8] The molecular structure of this compound suggests the following potential hazards:

  • Brominated Thiazole Moiety: Brominated aromatic and heterocyclic compounds can cause skin, eye, and respiratory irritation.[9][10] Some halogenated compounds are also toxic upon inhalation or ingestion.[11]

  • Tertiary Alcohol Functionality: Lower aliphatic alcohols can be irritants to the eyes and mucous membranes, with potential for toxicity through skin absorption and ingestion.[12] Vapors of some tertiary alcohols can cause dizziness and drowsiness.[13][14] While tertiary alcohols are generally less prone to forming explosive peroxides than secondary alcohols, this possibility should not be entirely dismissed, especially with prolonged storage.[15]

  • Reactivity: The compound may be incompatible with strong oxidizing agents.[14]

Due to these potential risks, this compound should be handled as a hazardous substance.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory to minimize all routes of exposure.[16] The following table outlines the required PPE for handling this compound.

Body Part Recommended Protection Specifications and Rationale
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles must provide a complete seal around the eyes to protect against splashes. A face shield worn over goggles is required when handling larger quantities or when there is a significant splash risk.[2][8]
Hands Chemical-Resistant Gloves (Nitrile)Double-gloving with nitrile gloves is recommended to provide robust protection against potential skin absorption.[17] Always inspect gloves for any signs of degradation or puncture before and during use.[2]
Body Laboratory CoatA flame-retardant lab coat should be worn and fully buttoned to protect skin and clothing from contamination.[6][16]
Respiratory NIOSH-approved RespiratorA respirator may be necessary when engineering controls are insufficient, such as when handling large quantities or if the compound is a powder and creates dust.[16][18]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational protocol is essential for minimizing risks.

Preparation
  • Review All Available Information: Before beginning work, thoroughly review this guide and any available supplier information.

  • Designated Work Area: All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation of any potential vapors or aerosols.[11][19]

  • Emergency Equipment Check: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[2][6]

  • Spill Kit: A chemical spill kit appropriate for halogenated organic compounds should be readily available.[2]

Handling the Chemical
  • Avoid Direct Contact: Take all necessary precautions to prevent direct contact with the skin, eyes, and clothing.[9]

  • Weighing and Solution Preparation: If the compound is a solid, weigh it within the fume hood. When preparing solutions, add the compound slowly to the solvent.

  • Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.[2]

  • Personal Hygiene: Thoroughly wash hands with soap and water after handling the chemical, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[2]

Workflow Diagram for Safe Handling

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep1 Review Safety Guide prep2 Don PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 prep4 Verify Emergency Equipment prep3->prep4 handle1 Weigh/Measure Compound prep4->handle1 Proceed to Handling handle2 Prepare Solution handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Glassware handle3->clean1 Proceed to Cleanup clean2 Segregate Halogenated Waste clean1->clean2 clean3 Dispose of Waste clean2->clean3 clean4 Doff PPE clean3->clean4 clean5 Wash Hands clean4->clean5

Caption: Safe Handling Workflow for this compound.

Disposal Plan: Managing Halogenated Waste

Proper disposal of halogenated compounds is critical to prevent environmental contamination.[19]

  • Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[11][19]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: this compound.[19]

  • Disposal Procedure:

    • Collection: Collect all waste, including any rinsates from cleaning glassware, in the designated halogenated waste container.[19]

    • Storage: Store the sealed waste container in a designated, well-ventilated area away from incompatible materials.[17]

    • Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.

Emergency Procedures: In Case of Exposure

Immediate and appropriate action is crucial in the event of an exposure.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[2]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.